2,4-Hexadiyne-1,6-diol
Beschreibung
Eigenschaften
IUPAC Name |
hexa-2,4-diyne-1,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-3-1-2-4-6-8/h7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMQYKBAZRDVTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CC#CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32760-02-4 | |
| Record name | 2,4-Hexadiyne-1,6-diol, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32760-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50184400 | |
| Record name | Hexa-2,4-diyne-1,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3031-68-3 | |
| Record name | 2,4-Hexadiyne-1,6-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3031-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacetylene glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003031683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diacetylene glycol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexa-2,4-diyne-1,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexa-2,4-diyne-1,6-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACETYLENE GLYCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37EGG3KXZ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Hexadiyne-1,6-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of 2,4-Hexadiyne-1,6-diol (CAS No. 3031-68-3), a key chemical intermediate. Its linear structure, featuring a conjugated diyne backbone and terminal hydroxyl groups, makes it a valuable building block in organic synthesis, polymer science, and materials chemistry.[1]
Core Chemical and Physical Properties
This compound is a white to light yellow crystalline solid at room temperature.[1] It is characterized by its rigid, linear geometry conferred by the two triple bonds in conjugation.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆O₂ | [1][2][3] |
| Molecular Weight | 110.11 g/mol | [1][2][3] |
| CAS Number | 3031-68-3 | [1][3] |
| Appearance | White to light yellow crystalline powder/solid | [1] |
| Melting Point | 112-114 °C | [1][2] |
| Boiling Point | 292.1 ± 25.0 °C (Predicted) | [2] |
| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [2] |
| InChI Key | JXMQYKBAZRDVTC-UHFFFAOYSA-N | [3] |
| SMILES String | OCC#CC#CCO | |
| Storage Temperature | 2-8°C |
Spectroscopic Data
Spectroscopic analysis confirms the unique structural features of this compound. The presence of hydroxyl groups, carbon-carbon triple bonds, and the conjugated system is evident in its various spectra.[1]
Table 2: Spectroscopic Properties
| Spectrum Type | Key Features and Observations | Source(s) |
| ¹H NMR | In DMSO-d₆: δ ~4.17 ppm (CH₂ protons), δ ~5.16 ppm (OH protons). | [1] |
| ¹³C NMR | In D₂O: δ ~49.83, ~68.74, ~77.33 ppm. | |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 110.[1] Significant fragmentation at m/z 81 and 27.[1] | [1] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for -OH groups, C≡C triple bonds, and the conjugated system are present. | [1][3][4] |
Synthesis and Experimental Protocols
This compound can be synthesized via several routes, most notably through the oxidative coupling of propargyl alcohol or the reaction of diacetylene with formaldehyde (B43269).
Synthesis via Oxidative Coupling of Propargyl Alcohol
This method is a common laboratory-scale synthesis involving the catalytic oxidative coupling of propargyl alcohol.
Experimental Protocol: A procedure based on the principles of oxidative coupling involves charging a reactor with an oxidative coupling catalyst (e.g., a copper salt), propargyl alcohol, a suitable solvent like a C₄ alcohol (butanol), and water.[5] The reaction mixture is then pressurized with oxygen (0.1 to 5 bar) and heated to a temperature between 5°C and 80°C with vigorous stirring to facilitate the reaction.[5] Another variation involves stirring propargyl alcohol with triethylamine (B128534) and a CuAl-LDH catalyst in toluene (B28343) at room temperature for 16 hours.[2]
Caption: Experimental workflow for the synthesis of this compound via oxidative coupling.
Synthesis via Diacetylene and Formaldehyde
This industrial process involves the reaction of the hazardous and explosive diacetylene with formaldehyde in the presence of a silver catalyst.[5][6] Due to the risks associated with diacetylene, it is typically used in high dilution.[5]
Experimental Protocol: Formaldehyde (often as an aqueous formalin solution) is placed in a reaction vessel with a polar organic solvent (such as lactams, lactones, or glycols) and a catalytic amount of a silver catalyst (0.001 to 5 wt%).[6] Gaseous diacetylene is then bubbled through the solution. The reaction is conducted at temperatures ranging from 0°C to 150°C (preferably 70°C to 110°C) and pressures from 0.01 to 10 bar (preferably atmospheric pressure).[6]
References
- 1. This compound | 3031-68-3 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound(3031-68-3) IR Spectrum [chemicalbook.com]
- 5. US4952292A - Process for manufacturing this compound - Google Patents [patents.google.com]
- 6. US5420365A - Preparation of this compound - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2,4-Hexadiyne-1,6-diol (CAS: 3031-68-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Hexadiyne-1,6-diol, with the CAS number 3031-68-3, is a linear diol featuring a conjugated diyne backbone. This unique structural motif imparts a range of interesting chemical and physical properties, making it a valuable building block in organic synthesis and materials science. More significantly for the pharmaceutical and biomedical fields, this compound and its derivatives have demonstrated notable biological activities, including potential anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical characteristics, detailed synthesis protocols, and an in-depth exploration of its biological activities and potential mechanisms of action. The information is presented to support further research and development of this promising scaffold in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid at room temperature. Its conjugated system of two triple bonds and terminal hydroxyl groups dictates its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3031-68-3 | |
| Molecular Formula | C₆H₆O₂ | |
| Molecular Weight | 110.11 g/mol | |
| Melting Point | 112-114 °C | [1] |
| Appearance | White to light yellow crystalline solid | [1] |
| Solubility | Soluble in methanol |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Shifts | Reference(s) |
| ¹H NMR (DMSO-d₆) | δ 4.174 (CH₂), δ 5.16 (OH) | [1] |
| Mass Spectrometry (m/z) | 110 (M⁺), 81, 27 (fragmentation) | [1] |
| Infrared (IR) Spectroscopy | Characteristic bands for -OH, C≡C, and conjugated system | [1] |
Synthesis and Purification
The synthesis of this compound can be achieved through several routes, with the most common being the oxidative coupling of propargyl alcohol and the reaction of diacetylene with formaldehyde (B43269).
Experimental Protocol: Oxidative Coupling of Propargyl Alcohol
This method, a variation of the Glaser-Hay coupling, is a widely used laboratory-scale synthesis.
Materials:
-
Propargyl alcohol
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Oxygen (gas)
-
Methanol
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Sodium carbonate solution (10 wt%)
-
Anhydrous sodium sulfate
-
Benzene (for recrystallization)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a condenser and a magnetic stirrer, add propargyl alcohol (20 g, 0.357 mol), pyridine (B92270) (7.2 mL, 0.089 mol), copper(I) chloride (0.424 g, 4.28 mmol), and 200 mL of methanol.
-
Heat the mixture to 35 °C.
-
Bubble oxygen gas through the reaction mixture for 4 hours.
-
After the reaction is complete, pour the mixture into a saturated aqueous ammonium chloride solution.
-
Extract the aqueous phase with several portions of diethyl ether.
-
Combine the organic extracts and wash with a 10 wt% sodium carbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the diethyl ether to obtain the crude product.
-
Recrystallize the crude product from benzene.
-
For further purification, perform silica gel column chromatography using diethyl ether as the eluent. The yield of this synthesis is approximately 27%.
Diagram 1: Synthesis of this compound via Oxidative Coupling
Caption: Oxidative coupling of propargyl alcohol to yield this compound.
Synthesis from Diacetylene and Formaldehyde
An alternative industrial-scale synthesis involves the reaction of diacetylene with formaldehyde in the presence of a silver catalyst.
Materials:
-
Diacetylene
-
Formaldehyde (formalin solution)
-
Silver catalyst (e.g., silver oxide on an inert support)
-
Polar organic solvent (e.g., N-methylpyrrolidone)
-
Water
Procedure:
-
In a suitable reactor, charge the formaldehyde solution, polar organic solvent, and the silver catalyst.
-
Bubble diacetylene gas through the mixture at a controlled temperature (typically between 70-110°C) and pressure (often at or near atmospheric pressure).[2]
-
The reaction is typically run continuously over the supported catalyst.
-
The product, this compound, is then isolated from the reaction mixture.
Diagram 2: Synthesis from Diacetylene and Formaldehyde
Caption: Reaction of diacetylene and formaldehyde to produce this compound.
Biological Activity and Potential Applications in Drug Development
This compound and its derivatives have emerged as compounds of interest in drug development due to their demonstrated cytotoxic and antimicrobial activities.
Anticancer Potential
Studies have shown that propargylic diols, including this compound, exhibit significant cytotoxicity against various cancer cell lines.
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| MCF-7 | Breast Cancer | 15.5 | [1] |
| HeLa | Cervical Cancer | 12.3 | [1] |
| A549 | Lung Cancer | 18.7 | [1] |
The cytotoxic effects of this compound are believed to stem from the high reactivity of its conjugated diyne system. This system can potentially interact with cellular macromolecules such as DNA and proteins, leading to cell cycle arrest and apoptosis. However, the precise signaling pathways involved are still under investigation.
Diagram 3: Proposed General Mechanism of Anticancer Activity
Caption: Postulated mechanism of this compound induced cytotoxicity.
Antimicrobial Activity
This compound serves as a key precursor in the synthesis of thiarubrine A, a naturally occurring antibiotic with known efficacy against various bacterial strains.[1] This suggests that derivatives of this compound could be a promising avenue for the development of new antimicrobial agents. The mechanism of action is thought to involve the disruption of cellular membranes and interaction with essential enzymes.
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC₅₀ value.
Diagram 4: MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Safety and Handling
This compound is a flammable solid and should be handled with appropriate safety precautions.[3] It is sensitive to heat and light and should be stored in a cool, dark place. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).
Future Perspectives
This compound represents a versatile chemical scaffold with significant potential in drug development. Future research should focus on:
-
Elucidating Detailed Mechanisms of Action: Investigating the specific signaling pathways and molecular targets involved in its anticancer and antimicrobial activities. This could involve techniques such as transcriptomics, proteomics, and molecular docking studies.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency and selectivity and to reduce potential toxicity.
-
In Vivo Efficacy and Toxicology: Conducting preclinical studies in animal models to assess the in vivo efficacy, pharmacokinetics, and safety profile of promising lead compounds derived from this scaffold.
-
Formulation and Drug Delivery: Developing suitable formulations to enhance the bioavailability and targeted delivery of this compound-based therapeutics.
Conclusion
This compound is a compound with a rich chemistry and promising biological activities. Its straightforward synthesis and reactive diyne core make it an attractive starting point for the development of novel therapeutic agents. The in vitro cytotoxicity data against various cancer cell lines warrants further investigation into its potential as an anticancer drug. Similarly, its role as a precursor to a known antibiotic highlights its potential in the fight against infectious diseases. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing molecule.
References
- 1. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 2. US5420365A - Preparation of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,4-Hexadiyne-1,6-diol: Molecular Structure and Weight
This guide provides a detailed overview of the molecular structure and weight of 2,4-Hexadiyne-1,6-diol, a significant compound in various research and development applications. The information is tailored for researchers, scientists, and professionals in drug development.
Quantitative Molecular Data
The fundamental quantitative data for this compound is summarized in the table below. This information is critical for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value |
| Molecular Formula | C₆H₆O₂[1][2][3][4][5] |
| Molecular Weight | 110.11 g/mol [1][2][4][6][7] |
| Linear Formula | HOCH₂C≡CC≡CCH₂OH[7][8] |
| SMILES String | OCC#CC#CCO[7][8] |
| CAS Number | 3031-68-3[1][2][3][4][6] |
Molecular Structure Visualization
The molecular structure of this compound is characterized by a linear six-carbon chain containing two triple bonds (a diyne) at the second and fourth positions. A hydroxyl group is attached to each of the terminal carbons (positions 1 and 6). This structure is depicted in the following diagram generated using the Graphviz DOT language.
References
- 1. This compound | 3031-68-3 | Benchchem [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound | 3031-68-3 [chemicalbook.com]
- 7. 2,4-己二炔-1,6-二醇 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2,4-ヘキサジイン-1,6-ジオール ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 2,4-Hexadiyne-1,6-diol from Propargyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-hexadiyne-1,6-diol from propargyl alcohol, a critical process for obtaining a versatile building block in medicinal chemistry and materials science. The primary synthetic route involves the oxidative coupling of propargyl alcohol, for which several key methodologies have been developed. This document details the most prominent methods—the Glaser, Hay, and Eglinton couplings—providing comparative data, detailed experimental protocols, and mechanistic insights.
Overview of Oxidative Coupling Reactions
The synthesis of this compound from propargyl alcohol is achieved through a C-C bond-forming reaction known as oxidative coupling. This class of reactions facilitates the dimerization of terminal alkynes. The core principle involves the use of a metal catalyst, typically a copper salt, to facilitate the coupling in the presence of an oxidant. The choice of catalyst, base, solvent, and oxidant significantly influences the reaction's efficiency, yield, and applicability.
The three main variations of this coupling reaction are:
-
Glaser Coupling: The pioneering method, which traditionally uses a copper(I) salt (e.g., CuCl) and an oxidant, such as air or oxygen, in the presence of a base like ammonia.
-
Hay Coupling: A modification of the Glaser coupling that employs a soluble copper(I)-amine complex, most commonly with N,N,N',N'-tetramethylethylenediamine (TMEDA), which generally leads to faster reaction rates and milder conditions.[1][2][3]
-
Eglinton Coupling: This variation utilizes a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a coordinating solvent like pyridine. A key distinction is that an external oxidant like air is not required, as the Cu(II) salt itself acts as the oxidant.[1][4][5]
Comparative Analysis of Synthetic Methodologies
The selection of a specific coupling method depends on factors such as desired reaction scale, available reagents, and sensitivity of the substrate to reaction conditions. The following tables provide a summary of quantitative data for the synthesis of this compound from propargyl alcohol using different oxidative coupling methods.
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Glaser Coupling | Hay Coupling | Eglinton Coupling (Generalized) |
| Catalyst | Copper(I) Chloride (CuCl) | Copper(I) Chloride (CuCl) | Copper(II) Acetate (Cu(OAc)₂) |
| Ligand/Base | Pyridine / Ammonia | N,N,N',N'-tetramethylethylenediamine (TMEDA) | Pyridine |
| Oxidant | Oxygen (O₂) / Air | Oxygen (O₂) / Air | None (Cu(II) is the oxidant) |
| Solvent | Methanol, Butanol, Water | Acetone, Acetonitrile | Pyridine, Methanol |
| Temperature | 30-35 °C | Room Temperature | Typically elevated temperatures |
| Reaction Time | ~1.5 - 4 hours | 3 - 6 hours | Varies |
Table 2: Reported Yields and Specific Conditions
| Method | Catalyst System | Solvent | Temperature | Time | Yield | Reference |
| Glaser | CuCl, Pyridine | Methanol | 35 °C | 4 h | Not explicitly stated for isolated product | [MDPI] |
| Glaser-type | CuCl, NH₄Cl | Butanol/Water | 30 °C | 100 min | Nearly quantitative conversion | [US4952292A] |
| Hay | CuCl, TMEDA | Acetonitrile | Room Temp. | - | Product formation confirmed | [Copper-Mediated Homocoupling of N-propargylcytisine] |
| Eglinton | Cu(OAc)₂ | Pyridine | - | - | General method for terminal alkynes | [Alfa Chemistry] |
Reaction Mechanisms and Pathways
The underlying mechanism for these copper-mediated oxidative couplings involves three key steps: formation of a copper(I) acetylide, oxidative coupling of two acetylide units, and regeneration of the active catalyst.
General Reaction Scheme
Caption: General scheme for the oxidative coupling of propargyl alcohol.
Glaser and Hay Coupling Catalytic Cycle
The Glaser and Hay couplings follow a similar catalytic cycle, with the primary difference being the nature of the copper-ligand complex in the Hay modification.
Caption: Catalytic cycle for Glaser and Hay couplings.
Eglinton Coupling Mechanism
In the Eglinton reaction, Cu(II) acts as both the catalyst and the oxidant. The reaction proceeds through the formation of a copper(I) acetylide, which is then oxidized by another equivalent of Cu(II) to generate the diyne product and Cu(I).
References
The Synthesis of 2,4-Hexadiyne-1,6-diol: A Technical Guide on the Silver-Catalyzed Reaction of Diacetylene and Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthesis of 2,4-hexadiyne-1,6-diol from the reaction of diacetylene and formaldehyde (B43269). This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential applications of diacetylenic compounds. While the core of this document focuses on the chemical synthesis, it also touches upon the biological significance of diacetylenic compounds, providing a relevant context for the drug development field.
Introduction
This compound is a symmetrical diol characterized by a conjugated diacetylene backbone. This unique structural feature imparts interesting chemical and physical properties, making it a valuable building block in various fields. In material science, it serves as a precursor for conjugated polymers with applications in organic electronics.[1] For drug development professionals, diacetylenic scaffolds are of interest due to the discovery of naturally occurring polyacetylenes with significant biological activities, including antimicrobial and cytotoxic effects.[1][2] The synthesis of this compound, therefore, represents a key step towards accessing a wider range of novel diacetylenic compounds for further investigation.
The most direct synthesis of this compound involves the reaction of diacetylene with formaldehyde.[3][4] This reaction is typically catalyzed by a silver catalyst in the presence of a polar organic solvent.[3] Understanding the intricacies of this synthesis is crucial for the efficient and safe production of this versatile molecule.
Reaction Mechanism and Signaling Pathways
Currently, there is no established biological signaling pathway directly involving the synthesis of this compound from diacetylene and formaldehyde. The relevance to drug development is more indirect, stemming from the biological activities of various diacetylenic compounds. For instance, the naturally occurring diacetylene falcarindiol (B120969) has been shown to induce phase 2 drug-metabolizing enzymes and exhibit protective effects against hepatotoxicity by suppressing lipid peroxidation.
The chemical reaction mechanism for the silver-catalyzed synthesis of this compound is believed to proceed through the formation of a silver acetylide intermediate. The superior π-Lewis acidity and carbophilic nature of silver(I) allow it to selectively activate the terminal carbon-carbon triple bonds of diacetylene.[5]
A proposed mechanistic pathway involves the following key steps:
-
Formation of Silver Acetylide: The silver catalyst reacts with diacetylene to form a silver diacetylide species. This step increases the nucleophilicity of the acetylenic carbons.
-
Nucleophilic Attack: The silver acetylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.
-
Protonation: Subsequent protonation of the resulting alkoxide yields the hydroxymethyl group.
-
Second Addition: The process is repeated on the other terminal alkyne of the diacetylene molecule to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes the quantitative data extracted from a key patent describing the synthesis of this compound.[3]
| Parameter | Value | Conditions |
| Reaction Temperature | 0°C to 150°C | General Process |
| Reaction Pressure | 0.01 to 10 bar | General Process |
| Catalyst | Silver (e.g., elementary Ag on α-Al₂O₃) | General Process |
| Solvent | Polar organic solvent (e.g., N-methylpyrrolidone) | General Process |
| Water to Solvent Ratio | 1:1 to 1:3 by volume | Improved Process |
| Reactant Feed Rate | 20 L/h of higher acetylenes (HA) gas | Example 1 |
| Formalin Concentration | 36% | Example 1 |
| Product Concentration | 9.3 vol % | After 10 hours in Example 1 |
| Space-Time Yield | Approx. 15 g of product per kg of catalyst per hour | Example 1 |
| Diacetylene Depletion (Avg.) | Approx. 10% | During the first 30 hours of Example 1 |
| Product Concentration (w/o organic solvent) | 1.3 vol % | After 30 hours in Comparative Example |
| Space-Time Yield (w/o organic solvent) | 0.45 g per kg of catalyst per hour | Comparative Example |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, based on the process described in US Patent 5,420,365A.[3]
Materials and Equipment
-
Reactants:
-
Diacetylene (as a component of a higher acetylenes gas stream)
-
Formalin (36% aqueous solution of formaldehyde)
-
-
Catalyst:
-
Elementary silver on α-Al₂O₃ rings (e.g., 13.7% Ag)
-
-
Solvent:
-
N-methylpyrrolidone (NMP)
-
-
Equipment:
-
Bubble-cap column (e.g., 25 mm diameter, 1000 mm height) with a gas distribution frit
-
Gas flow meter
-
Condenser for exhaust gas
-
Heating and temperature control system
-
Gas chromatography (GC) system for analysis of gas and liquid phases
-
Procedure
-
Catalyst and Solvent Loading:
-
The bubble-cap column is filled with 150 g of the silver catalyst rings.
-
A mixture of 100 g of 36% formalin and 100 g of N-methylpyrrolidone (NMP) is added to the column.
-
-
Reaction Initiation:
-
The reaction mixture is heated to and maintained at 95°C.
-
A gas stream containing higher acetylenes (including diacetylene) is passed through the solution at a rate of 20 L/h. The gas is introduced at the bottom of the column through the gas frit to ensure good distribution.
-
-
Reaction Monitoring and Control:
-
Liquid components entrained in the exhaust gas are condensed and recycled back to the reactor.
-
The concentration of diacetylene in the inlet and outlet gas streams is monitored by gas chromatography to determine depletion.
-
The concentration of this compound in the liquid phase is monitored over time by gas chromatography.
-
-
Reaction Termination and Product Isolation:
-
The reaction is continued until the desired concentration of the product is achieved or the reaction rate diminishes due to the consumption of formaldehyde.
-
Upon completion, the gas flow is stopped, and the reaction mixture is cooled.
-
The product, this compound, can be isolated from the reaction mixture through standard purification techniques such as distillation or crystallization.
-
Conclusion
The silver-catalyzed reaction of diacetylene and formaldehyde provides an effective route for the synthesis of this compound. The use of a polar organic solvent significantly enhances the space-time yield of the reaction. This technical guide has provided a comprehensive overview of the synthesis, including a plausible reaction mechanism, quantitative data, and a detailed experimental protocol. For researchers in drug development, while this specific reaction is a synthetic procedure, the resulting diacetylenic diol is a valuable precursor for the synthesis of more complex molecules with potential biological activities, warranting further investigation into its applications in medicinal chemistry. The hazardous nature of diacetylene necessitates careful handling and adherence to safety protocols during this synthesis.
References
- 1. Silver-catalysed reactions of alkynes: recent advances - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Silver-Catalyzed Activation of Terminal Alkynes for Synthesizing Nitrogen-Containing Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic Behavior of NHC–Silver Complexes in the Carboxylation of Terminal Alkynes with CO2 [mdpi.com]
Spectroscopic and Structural Elucidation of 2,4-Hexadiyne-1,6-diol: A Technical Guide
Introduction
2,4-Hexadiyne-1,6-diol, a linear molecule with the chemical formula C₆H₆O₂, is a versatile bifunctional building block in organic synthesis and materials science. Its rigid diyne core and terminal hydroxyl groups make it a valuable precursor for the synthesis of polymers, conjugated systems, and various other functionalized molecules. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a workflow for spectroscopic analysis are also presented to aid researchers and scientists in its characterization.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 3031-68-3[1]
-
Molecular Formula: C₆H₆O₂[1]
-
Molecular Weight: 110.11 g/mol [1]
-
Appearance: White to light yellow crystalline solid[1]
-
Melting Point: 112-114 °C[1]
Spectroscopic Data
The structural characterization of this compound is robustly supported by a combination of spectroscopic techniques. The following sections summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound is relatively simple, reflecting the molecule's symmetry. The key resonances are attributed to the methylene (B1212753) protons adjacent to the hydroxyl groups and the hydroxyl protons themselves.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 4.174 | s (singlet) | 4H | -CH₂- | DMSO-d₆ |
| 5.16 | t (triplet) | 2H | -OH | DMSO-d₆ |
| 4.28 | s (singlet) | 4H | -CH₂- | D₂O |
Table 1: ¹H NMR Spectroscopic Data for this compound.
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides insight into the different carbon environments within the molecule. Due to symmetry, only three distinct carbon signals are expected and observed.
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 49.83 | C1, C6 (-CH₂OH) | D₂O |
| 68.74 | C3, C4 (-C≡C-) | D₂O |
| 77.33 | C2, C5 (-C≡C-) | D₂O |
Table 2: ¹³C NMR Spectroscopic Data for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound shows characteristic absorption bands for the hydroxyl and alkyne groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Strong, Broad | O-H stretch (hydroxyl group) |
| ~2150 | Weak | C≡C stretch (alkyne) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Table 3: Key IR Absorption Bands for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common method used for this compound.
| m/z Ratio | Relative Intensity | Assignment |
| 110 | Moderate | [M]⁺ (Molecular Ion) |
| 81 | High | [M - CH₂OH]⁺ |
| 53 | Moderate | |
| 39 | High | |
| 28 | High |
Table 4: Mass Spectrometry Data (Electron Ionization) for this compound.[1]
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following are representative methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.
-
¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a spectral width of about 220 ppm, a relaxation delay of 2-10 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
The resulting fine powder is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired, typically over a range of 4000 to 400 cm⁻¹. Data is usually presented in terms of transmittance.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or, if volatile enough, through a gas chromatograph (GC-MS).
-
Ionization Method (Electron Ionization - EI):
-
The sample is vaporized in the ion source.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes the molecules to ionize and fragment.
-
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.
Workflow Visualization
The logical flow of spectroscopic analysis for the characterization of a chemical compound like this compound can be visualized as a structured workflow.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to 2,4-Hexadiyne-1,6-diol: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Hexadiyne-1,6-diol, a versatile diacetylene compound. It covers the historical context of its discovery, detailed modern synthetic protocols, and a thorough characterization of its physicochemical and spectroscopic properties. The document is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development, offering detailed experimental procedures and a summary of key quantitative data. Furthermore, this guide explores the compound's role as a precursor to bioactive molecules and its potential applications.
Introduction and Historical Context
The study of diacetylene compounds, including this compound, gained significant momentum in the mid-20th century with the pioneering work in diacetylene chemistry. The structural elucidation of this compound, bearing the molecular formula C₆H₆O₂ and a molecular weight of 110.11 g/mol , was a result of these systematic investigations.[1] Its formal identification in the scientific literature is marked by the assignment of the CAS Registry Number 3031-68-3.[1] A pivotal moment in the history of diacetylene chemistry was the discovery of the topochemical polymerization of diacetylene monomers. In 1969, Gerhard Wegner demonstrated that crystals of 1,6-bishydroxy hexa-2,4-diyne could be polymerized to poly(1,6-bishydroxy hexa-2,4-diacetylene) upon exposure to ultraviolet light, a discovery that laid the groundwork for the field of polydiacetylene research.[1]
Physicochemical and Spectroscopic Properties
This compound is a white to light yellow crystalline solid at room temperature.[1] Its linear structure is characterized by a conjugated diyne backbone with terminal hydroxyl groups.[1]
Summary of Quantitative Data
The following tables summarize the key physical and spectroscopic data for this compound.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₆O₂ | [1][2][3][4] |
| Molecular Weight | 110.11 g/mol | [1] |
| Melting Point | 112-114 °C | [1] |
| Appearance | White to light yellow crystalline solid | [1] |
| CAS Registry Number | 3031-68-3 | [1][2][3][4] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Solvent/Method | Key Peaks/Shifts | Reference |
| ¹H NMR | DMSO-d₆ | 4.174 ppm (-CH₂-), 5.16 ppm (-OH) | [1] |
| ¹³C NMR | D₂O | 49.83, 68.74, 77.33 ppm | [5] |
| Mass Spectrometry | Electron Ionization | Molecular Ion (m/z): 110; Major Fragments: 81, 27 | [1] |
| Infrared (IR) Spectroscopy | KBr disc/Nujol mull | Characteristic bands for -OH groups and C≡C triple bonds | [1] |
Synthesis of this compound
Two primary synthetic routes to this compound are well-established: the oxidative coupling of propargyl alcohol and the reaction of diacetylene with formaldehyde (B43269).
Oxidative Coupling of Propargyl Alcohol (Glaser-Hay Coupling)
The oxidative homocoupling of terminal alkynes, first reported by Carl Glaser in 1869, is a foundational method for the synthesis of symmetric 1,3-diynes.[6][7] A common modification, known as the Hay coupling, utilizes a TMEDA complex of copper(I) chloride, which offers improved solubility in various solvents.[4][6][7]
This protocol is adapted from a patented industrial process and a literature method for the Glaser cross-coupling.[5][8]
Materials:
-
Propargyl alcohol
-
Cuprous chloride (CuCl)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Butanol
-
Water
-
Oxygen or air
Procedure:
-
A solution of 92.5 g of cuprous chloride and 300 g of ammonium chloride in 1000 g of water is introduced into a 2-liter autoclave.[8]
-
A solution of 140.3 g of propargyl alcohol in 500 g of butanol is added to the catalyst mixture.[8]
-
The reaction mixture is heated to 30°C with vigorous stirring (700 rpm).[8]
-
The reactor is purged of nitrogen by passing oxygen through it, and then a reaction pressure of 0.5 bar gauge is established with oxygen.[8]
-
The reaction is exothermic, and the heat of reaction is removed by water cooling.
-
The reaction is monitored until the propargyl alcohol content is less than 0.1%. The reaction is typically complete within 100 minutes.[8]
-
Upon completion, the stirrer is turned off, and the butanol phase, containing the dissolved this compound, is separated from the aqueous catalyst phase.[8]
-
The product can be isolated from the butanol solution. For purification, recrystallization from a mixture of ethanol (B145695) and water can be employed.[1]
Table 3: Summary of a Reported Oxidative Coupling Synthesis
| Parameter | Value | Reference |
| Reactants | Propargyl alcohol, CuCl, NH₄Cl, O₂ | [8] |
| Solvent | Butanol/Water | [8] |
| Temperature | 30°C | [8] |
| Pressure | 0.5 bar (gauge) | [8] |
| Reaction Time | ~100 minutes | [8] |
| Yield | Nearly quantitative conversion of propargyl alcohol | [8] |
Reaction of Diacetylene with Formaldehyde
An alternative industrial synthesis involves the reaction of diacetylene with formaldehyde in the presence of a silver catalyst.[1][9] This method requires careful handling due to the hazardous nature of diacetylene.[8]
This protocol is based on a patented process.[9]
Materials:
-
Diacetylene (handled as a gas stream)
-
Formaldehyde (formalin solution)
-
Silver catalyst (e.g., 15 wt% Ag on Al₂O₃)
-
Polar organic solvent (e.g., N-methylpyrrolidone)
-
Water
Procedure:
-
A vessel is charged with a formalin solution, a polar organic solvent, and the silver catalyst. The ratio of water to polar organic solvent can range from 1:1 to 1:3 by volume.[9]
-
The reaction is typically carried out at temperatures ranging from 70°C to 110°C and at or near atmospheric pressure.[9]
-
A gas stream containing diacetylene is bubbled through the reaction mixture.
-
The reaction progress is monitored by analyzing the concentration of the product in the solution. In one example, a concentration of 9.3 vol% was reached after 10 hours.[9]
-
The product is isolated from the reaction mixture.
Table 4: Summary of a Reported Synthesis from Diacetylene and Formaldehyde
| Parameter | Value | Reference |
| Reactants | Diacetylene, Formaldehyde | [9] |
| Catalyst | Silver on an inert support | [9] |
| Solvent | Polar organic solvent and water | [9] |
| Temperature | 70-110°C | [9] |
| Pressure | 0.1-1.5 bar | [9] |
| Space-Time Yield | Up to 15 g of product per kilogram of catalyst per hour | [9] |
Applications and Biological Relevance
This compound is a valuable building block in organic synthesis and materials science. It serves as a monomer for the synthesis of polydiacetylenes, which have interesting optical and electronic properties.[1] The terminal hydroxyl groups can be further functionalized to create a variety of derivatives.
While the direct biological signaling pathways of this compound are not well-elucidated, it is a known precursor to the naturally occurring antibiotic thiarubrine A.[10][11] Polyynes, as a class of compounds, are known for their antimicrobial properties.[12][13][14][15] The mechanism of action for some polyynes is believed to involve the disruption of cellular membranes.[13]
Conclusion
This compound is a historically significant and synthetically versatile molecule. The detailed experimental protocols and compiled quantitative data in this guide are intended to facilitate its use in research and development. While its own biological signaling pathways remain an area for future investigation, its role as a precursor to bioactive compounds highlights its importance in the field of drug discovery. Further exploration of its derivatives and their biological activities could lead to the development of novel therapeutic agents.
References
- 1. This compound | 3031-68-3 | Benchchem [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Glaser coupling - Wikipedia [en.wikipedia.org]
- 8. US4952292A - Process for manufacturing this compound - Google Patents [patents.google.com]
- 9. US5420365A - Preparation of this compound - Google Patents [patents.google.com]
- 10. The complex nature of the mechanism of toxicity of antibiotic dithiacyclohexadiene polyines (thiarubrines) from the asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibiotic properties of thiarubrine A, a naturally occurring dithiacyclohexadiene polyine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Structural Variations on Antibacterial Properties for Conjugated Diynes Generated through Glaser Hay Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Structural Variations on Antibacterial Properties for Conjugated Diynes Generated through Glaser Hay Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Preliminary Investigation of 2,4-Hexadiyne-1,6-diol Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Hexadiyne-1,6-diol is a versatile bifunctional molecule characterized by a six-carbon chain containing two hydroxyl groups and a conjugated diyne system. This unique structure imparts a range of reactivity, making it a valuable building block in materials science, organic synthesis, and potentially in drug development. This technical guide provides a preliminary investigation into the reactivity of this compound, summarizing key reactions, providing detailed experimental protocols, and exploring its potential applications. The core focus is on its synthesis, polymerization, cycloaddition reactions, and biological potential, with a particular emphasis on quantitative data and established experimental procedures to aid researchers in their endeavors.
Introduction
This compound is a crystalline solid at room temperature, appearing as a white to light yellow substance. Its structure, featuring terminal hydroxyl groups and a conjugated system of two triple bonds, allows for a variety of chemical transformations. The hydroxyl groups can be readily functionalized, while the diyne moiety is susceptible to polymerization, cycloaddition, and other addition reactions. These reactive handles make it an attractive starting material for the synthesis of conjugated polymers, functionalized nanostructures, and as a scaffold in the design of bioactive molecules.[1] This guide will delve into the known reactivity of this compound, providing a foundational understanding for its application in research and development.
Synthesis of this compound and its Derivatives
The synthesis of this compound can be achieved through several methods, with the oxidative coupling of propargyl alcohol being a common and relatively safe approach.
Synthesis of this compound via Oxidative Coupling
A widely used method for the synthesis of this compound is the Glaser coupling of propargyl alcohol. This reaction involves the use of a copper catalyst in the presence of an oxidant.
Materials:
-
Propargyl alcohol
-
Copper(I) chloride (CuCl)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Oxygen (O₂) or air
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
10 wt% sodium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a condenser and a magnetic stirrer, add propargyl alcohol (20 g, 0.357 mol), pyridine (B92270) (7.2 mL, 0.089 mol), copper(I) chloride (0.424 g, 4.28 mmol), and 200 mL of methanol.
-
Heat the mixture to 35 °C.
-
Bubble oxygen gas through the reaction mixture for 4 hours.
-
After the reaction is complete, pour the mixture into a saturated aqueous ammonium chloride solution.
-
Extract the product with several portions of diethyl ether.
-
Combine the organic extracts and wash with a 10 wt% sodium carbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the diethyl ether under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from benzene (B151609) to yield this compound. The reported yield for this method is 27%.
Table 1: Synthesis of this compound via Oxidative Coupling
| Starting Material | Catalyst | Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Propargyl alcohol | CuCl / Pyridine | O₂ | Methanol | 35 | 4 | 27 |
Synthesis of this compound Derivatives
The terminal hydroxyl groups of this compound can be readily functionalized to form esters, ethers, and other derivatives. This allows for the tuning of its physical and chemical properties.
Materials:
-
This compound
-
Phenylacetyl chloride
-
Dry benzene
-
5% sodium carbonate solution
-
Anhydrous magnesium sulfate
-
Petroleum ether (40-60 °C)
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.1 g, 0.01 mol) in dry benzene (10 mL) in a flask with a magnetic stirrer.
-
Add phenylacetyl chloride (3.0 g, 0.02 mol) to the solution.
-
Reflux the mixture for 4 hours.
-
Quench the reaction by pouring the mixture into water (80 mL).
-
Extract the organic layer with benzene (2 x 20 mL).
-
Combine the organic fractions and wash with 5% sodium carbonate solution (5 mL) and then with water (5 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove most of the solvent under reduced pressure.
-
Chromatograph the residue on a silica (B1680970) gel column, eluting with a mixture of petroleum ether/ether (80/20).
-
Initiate crystallization by adding a small amount of petroleum ether and store in a cold box for 12 hours to obtain white crystals of 2,4-Hexadiyne-1,6-bis(phenylacetate). The reported yield is 60%.[2]
Table 2: Synthesis of this compound Esters
| Acyl Chloride | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Phenylacetyl chloride | Benzene | 4 | 60 | [2] |
| Salicoyl chloride | Benzene | 3 | 80 | [2] |
| Acetyl chloride | (not specified) | (not specified) | 70 | [2] |
Reactivity of the Diyne Core
The conjugated diyne system is the most reactive part of the this compound molecule and is responsible for its most interesting properties.
Polymerization
Derivatives of this compound, particularly the bis(p-toluenesulfonate) ester, undergo solid-state polymerization upon thermal or UV irradiation. This topochemical reaction leads to the formation of highly conjugated polydiacetylenes, which have interesting optical and electronic properties.
The solid-state polymerization of diacetylenes is a topochemically controlled process, meaning the reactivity is dictated by the packing of the monomer molecules in the crystal lattice. For a successful polymerization, the monomer units must be aligned in a specific arrangement.
Materials:
-
This compound bis(p-toluenesulfonate) single crystals
Procedure:
-
Place single crystals of this compound bis(p-toluenesulfonate) in an oven or on a hot stage at a controlled temperature (e.g., 60 °C).
-
The polymerization can be monitored by the appearance of a characteristic blue or red color of the polydiacetylene.
-
The extent of polymerization can be quantified by gravimetric analysis after extracting the unreacted monomer with a suitable solvent (e.g., acetone).
Table 3: Kinetic Data for the Polymerization of this compound bis(p-toluenesulfonate)
| Polymerization Type | Activation Energy (Ea) (kcal/mol) | Heat of Polymerization (ΔHp) (kcal/mol) | Key Features |
| Solid-State (Thermal) | 22.5 | -36.5 | Autocatalytic effect observed |
| Liquid-State (Thermal) | ~16.2 - 22.7 | - | Follows a radical chain mechanism |
Cycloaddition Reactions
The alkyne functionalities in this compound make it a potential substrate for various cycloaddition reactions, including Diels-Alder and [2+2] cycloadditions. These reactions are powerful tools for the construction of cyclic and polycyclic systems.
While specific examples of Diels-Alder reactions with this compound are not extensively reported in the literature, its diyne structure suggests it could act as a dienophile. The reactivity would be enhanced by the attachment of electron-withdrawing groups to the diol. In a hexadehydro-Diels-Alder reaction, diynes can react with alkynes to form benzyne (B1209423) intermediates, which can then be trapped to create highly substituted aromatic rings.
Alkynes can undergo [2+2] cycloaddition reactions with alkenes, typically photochemically or in the presence of a metal catalyst, to form cyclobutenes. While specific quantitative data for this compound in such reactions is limited, the general reactivity of alkynes suggests this is a plausible transformation.
Bioorthogonal Chemistry
The terminal alkyne groups of this compound and its derivatives make them suitable for "click" chemistry, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of bioorthogonal chemistry, allowing for the specific and efficient ligation of molecules in complex biological environments.
Caption: General workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Biological Activity
Polyacetylenic compounds, including diols, have been reported to exhibit a range of biological activities, including antimicrobial and antifungal properties. While extensive studies on this compound itself are limited, data from related compounds suggest its potential in this area.
Antimicrobial and Antifungal Activity
Studies on various polyacetylene diols have shown inhibitory activity against a range of fungal and bacterial pathogens. The mechanism of action is often attributed to the disruption of cell membranes or interference with metabolic pathways.
Table 4: Antifungal Activity of Related Polyacetylene Diols
| Compound | Organism | MIC (µg/mL) | Reference |
| Falcarindiol | Alternaria alternata | ~10-30 | (Lecomte et al., 2012) |
| C18 Polyacetylene Diols | Colletotrichum gloeosporioides | 8 - 425 | (Liu et al., 2020) |
| C18 Polyacetylene Diols | Fusarium graminearum | 8 - 425 | (Liu et al., 2020) |
| This compound Bis(azobenzene-4-sulfonate) | Escherichia coli | 7.8 | [2] |
Note: MIC values can vary depending on the specific assay conditions.
Conclusion
This compound is a reactive and versatile building block with significant potential in materials science and organic synthesis. Its ability to undergo polymerization to form conjugated polymers is well-established, and its diyne core presents opportunities for a range of cycloaddition and click chemistry reactions. While quantitative data for some of these reactions, particularly in the context of drug development applications like bioorthogonal conjugation, are still emerging, the foundational reactivity of the molecule is clear. The observed antimicrobial activity of related polyacetylene diols also suggests a promising avenue for future research into the biological applications of this compound and its derivatives. This guide provides a starting point for researchers looking to explore the rich chemistry of this intriguing molecule.
Visualization of Key Processes
Caption: Synthesis and polymerization pathway of this compound derivatives.
Caption: Overview of the reactivity and potential applications of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4-Hexadiyne-1,6-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,4-Hexadiyne-1,6-diol and its derivatives. These compounds are valuable intermediates in organic synthesis and have potential applications in materials science and drug development.[1] For instance, this compound serves as a precursor in the synthesis of Thiarubrine A, an antibiotic with potential applications in treating bacterial infections.[2] It is also utilized in the preparation of conductive polymers.[1]
I. Synthesis of this compound
This compound can be synthesized via several methods, including the reaction of diacetylene with formaldehyde (B43269) and the oxidative coupling of propargyl alcohol.[1]
1. Synthesis from Diacetylene and Formaldehyde
This method involves the reaction of diacetylene with formaldehyde in the presence of a silver catalyst in a polar organic solvent.[1][3] The reaction is typically performed at temperatures ranging from 0°C to 150°C and pressures from 0.01 to 10 bar.[1][3]
Experimental Protocol:
-
In a reaction vessel, place formaldehyde (optionally as an aqueous solution like formalin) and a polar organic solvent.[3]
-
Add a catalytic amount (0.001 to 5 wt %) of a silver catalyst.[3]
-
Bubble diacetylene gas into the mixture at a controlled temperature (e.g., 95°C) and pressure (e.g., atmospheric pressure).[3]
-
Continuously recycle any entrained liquid components back into the reaction mixture.[3]
-
Monitor the reaction progress until the desired concentration of this compound is achieved.[3]
-
The product can be isolated and purified using standard techniques.
2. Oxidative Coupling of Propargyl Alcohol (Glaser Coupling)
This common laboratory-scale synthesis involves the oxidative coupling of propargyl alcohol in the presence of a copper(I) catalyst.[4][5]
Experimental Protocol: [5]
-
To a round-bottom flask equipped with a condenser and magnetic stirrer, add propargyl alcohol, pyridine, and copper(I) chloride in methanol.
-
Heat the mixture to 35°C.
-
Bubble oxygen through the reaction mixture for 4 hours.
-
After the reaction is complete, the product can be isolated and purified.
Experimental Workflow for Glaser Coupling
Caption: Workflow for the synthesis of this compound via Glaser coupling.
II. Synthesis of this compound Derivatives
The hydroxyl groups of this compound can be readily functionalized to yield a variety of derivatives, such as esters and tosylates.
Logical Relationship of Derivative Synthesis
Caption: General scheme for the synthesis of this compound derivatives.
1. Synthesis of 2,4-Hexadiyne-1,6-bis(p-toluenesulfonate) [5]
This derivative is synthesized by reacting this compound with p-toluenesulfonyl chloride.
Experimental Protocol: [5]
-
Dissolve this compound and p-toluenesulfonyl chloride in tetrahydrofuran (B95107) with continuous stirring.
-
Cool the mixture in a water bath and add a solution of potassium hydroxide (B78521) in water dropwise.
-
Stir the reaction mixture for 5 hours at room temperature.
-
Isolate and purify the product, noting that it is sensitive to light.
2. Synthesis of 2,4-Hexadiyne-1,6-bis(phenylacetate) [6]
Experimental Protocol: [6]
-
Add phenylacetyl chloride to a solution of this compound in dry benzene (B151609) with stirring.
-
Reflux the mixture for 4 hours.
-
Quench the reaction by pouring the mixture into water.
-
Extract the organic layer with benzene.
-
Wash the combined organic fractions with a 5% sodium carbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent and purify the product by chromatography on silica (B1680970) gel.
-
Crystallize the product from a mixture of petroleum ether and ether to obtain white crystals.
3. Synthesis of 2,4-Hexadiyne-1,6-bis(salicylate) [6]
Experimental Protocol: [6]
-
Dissolve this compound in dry benzene.
-
Add salicoyl chloride to the solution.
-
Reflux the reaction mixture for 3 hours.
-
Let the mixture stand for 12 hours.
-
Evaporate the solvent to obtain the final product.
III. Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of this compound and its derivatives as reported in the literature.
| Compound Name | Starting Materials | Solvent(s) | Catalyst/Reagent(s) | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| This compound | Propargyl alcohol | Methanol | Pyridine, Copper(I) chloride, O₂ | 4 h | - | 112-114 | [1][5] |
| 2,4-Hexadiyne-1,6-bis(phenylacetate) | This compound, Phenylacetyl chloride | Benzene | - | 4 h | 60 | 52 | [6] |
| 2,4-Hexadiyne-1,6-bis(salicylate) | This compound, Salicoyl chloride | Benzene | - | 3 h | - | - | [6] |
| 2,4-Hexadiyne-1,6-diacetate | This compound, Acetyl chloride | - | - | - | 70 | - | [7] |
| Poly(2,4-hexadiyn-1,6-dioyl piprazine) | 2,4-Hexadiyne-1,6-dioyl chloride, Piperazine | Water, 1,2-Dichloroethane | Sodium hydroxide | 15 min | 70 | >250 | [6] |
| Poly(2,4-hexadiyn-1,6-dioyl hexamethylene diamine) | 2,4-Hexadiyne-1,6-dioyl chloride, Hexamethylene diamine | Water, Dichloroethylene | Sodium hydroxide | 30 min | 70 | >250 | [6] |
References
- 1. This compound | 3031-68-3 | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. US5420365A - Preparation of this compound - Google Patents [patents.google.com]
- 4. US4952292A - Process for manufacturing this compound - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
Application Notes and Protocols for the Polymerization of 2,4-Hexadiyne-1,6-diol to form Conjugated Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,4-Hexadiyne-1,6-diol is a versatile monomer for the synthesis of conjugated polymers, known as polydiacetylenes (PDAs). These materials possess unique optical and electrical properties due to their highly conjugated backbone, making them promising candidates for applications in biosensors, nonlinear optics, and drug delivery systems.[1] The polymerization of diacetylene monomers like this compound can be achieved through topochemical reactions in the solid state, where the crystal packing of the monomer predetermines the polymer structure.[1][2][3] This document provides detailed protocols for the synthesis of conjugated polymers from this compound and its derivatives.
I. Synthesis of Monomers
A common precursor for polymerization studies is the tosylated derivative of this compound, namely 2,4-hexadiyne-1,6-diyl bis(p-toluenesulfonate) (PTS). The hydroxyl groups of this compound can also be modified with other functional groups to tune the properties of the resulting polymers.
Protocol 1: Synthesis of this compound
This protocol is based on the Glaser coupling of propargyl alcohol.[4]
Materials:
-
Propargyl alcohol
-
Copper (I) chloride (CuCl)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
10 wt% sodium carbonate solution
-
Anhydrous sodium sulfate
-
Benzene
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator, chromatography column.
Procedure:
-
To a round-bottom flask equipped with a condenser and magnetic stirring bar, add propargyl alcohol (20 g, 0.357 mol), pyridine (7.2 mL, 0.089 mol), copper (I) chloride (0.424 g, 4.28 mmol), and 200 mL of methanol.[4]
-
Heat the mixture to 35 °C and bubble oxygen through it for 4 hours.[4]
-
After the reaction, pour the mixture into a saturated aqueous ammonium chloride solution and extract with several portions of diethyl ether.[4]
-
Combine the organic extracts and wash with a 10 wt% sodium carbonate solution, then dry over anhydrous sodium sulfate.[4]
-
Evaporate the diethyl ether and recrystallize the crude product from benzene.[4]
-
For further purification, silica (B1680970) gel column chromatography can be performed using diethyl ether as the eluent.[4]
Protocol 2: Synthesis of 2,4-Hexadiyne-1,6-diyl bis(p-toluenesulfonate) (PTS)
This protocol describes the tosylation of this compound.[4] Note that the target monomer is sensitive to light and all procedures should be carried out in the dark or under a red lamp.[4]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium hydroxide (B78521) (KOH)
-
Tetrahydrofuran (B95107) (THF)
-
Water
-
Ice
-
Round-bottom flask, magnetic stirrer, dropping funnel, chromatography column.
Procedure:
-
Dissolve this compound (2.00 g, 18.2 mmol) and p-toluenesulfonyl chloride (9.00 g, 47.2 mmol) in 60 mL of tetrahydrofuran with continuous stirring.[4]
-
Prepare a solution of potassium hydroxide (3.67 g, 65.3 mmol) in 30 mL of water.[4]
-
While cooling the reaction mixture in a water bath, add the potassium hydroxide solution dropwise.[4]
-
Stir the reaction mixture for 5 hours at room temperature.[4]
-
Pour the reaction mixture into 150 mL of ice water to precipitate the product.[4]
-
Filter the red precipitate and wash it with ice water.[4]
-
Purify the obtained product using silica gel column chromatography with dichloromethane as the eluent.[4]
II. Polymerization Methods
A. Solid-State Topochemical Polymerization
This method relies on the specific packing of the diacetylene monomers in the crystalline state to facilitate a 1,4-addition polymerization, which can be initiated by heat or radiation (UV or gamma).[2][3]
Protocol 3: Thermal Solid-State Polymerization of PTS
Materials:
-
Crystalline 2,4-hexadiyne-1,6-diyl bis(p-toluenesulfonate) (PTS)
-
Oven or heating stage
Procedure:
-
Place single crystals or a crystalline powder of PTS in an oven or on a heating stage.
-
Heat the sample to a temperature below its melting point (e.g., 70 °C).[5]
-
The polymerization progress can be visually monitored by the color change of the crystals to a deep red or metallic luster.
-
The extent of polymerization can be quantified by gravimetric analysis after extracting the unreacted monomer with a suitable solvent (e.g., acetone).
Protocol 4: Gamma-Ray Induced Solid-State Polymerization of 2,4-Hexadiyn-1,6-dioic acid
Materials:
-
Crystalline 2,4-hexadiyn-1,6-dioic acid
-
Gamma-ray source
Procedure:
-
Expose the crystalline monomer to a gamma-ray source (e.g., with a dose of 50 M rad).[6]
-
The polymerization is indicated by a color change to red.[6]
-
To increase the conversion, a second exposure can be performed.[6]
-
The unreacted monomer can be removed by extraction with acetone (B3395972) to isolate the polymer.[6] A conversion ratio of 60% has been reported.[6]
B. Liquid-State Polymerization
While solid-state polymerization is common, liquid-state polymerization of diacetylene derivatives has also been investigated.[4][7]
Protocol 5: Thermal Liquid-State Polymerization of PTS
Materials:
-
Crystalline 2,4-hexadiyne-1,6-diyl bis(p-toluenesulfonate) (PTS)
-
Differential Scanning Calorimeter (DSC) or a sealed reaction vessel
Procedure:
-
Place a sample of PTS in a DSC pan or a sealed reaction vessel.
-
Heat the sample above its melting point (Tm ≈ 94 °C).[4]
-
The polymerization will occur in the molten state. The kinetics of this process can be monitored using DSC.[4]
-
The resulting polymer will have a different chemical and phase composition compared to the solid-state polymerized product.[4]
C. Interfacial Polycondensation
This method involves the reaction of a diacetylene derivative with a comonomer at the interface of two immiscible liquids to form a polyamide.
Protocol 6: Interfacial Polycondensation of 2,4-Hexadiyne-1,6-dioyl Chloride with Piperazine (B1678402)
Materials:
-
Piperazine
-
Sodium hydroxide (NaOH)
-
2,4-Hexadiyne-1,6-dioyl chloride
-
1,2-Dichloroethane
-
Methanol
-
Water
-
Conical flask with a mechanical stirrer, fritted glass filter.
Procedure:
-
In a 250 mL conical flask equipped with a mechanical stirrer, prepare an aqueous solution by dissolving piperazine (1.72 g, 0.02 mol) and sodium hydroxide (0.8 g, 0.02 mol) in 100 mL of water.[6][8]
-
Prepare an organic solution of 2,4-hexadiyne-1,6-dioyl chloride (6.18 g, 0.01 mol) in 60 mL of 1,2-dichloroethane.[6][8]
-
Rapidly add the organic solution to the aqueous solution with vigorous stirring.[6][8]
-
Collect the precipitated polymer on a fritted glass filter.[6]
-
Wash the polymer with methanol (twice) and then with water.[6][8]
-
Dry the polymer at room temperature for 7 days to obtain a black to deep red product.[6][8] A yield of 70% has been reported.[8]
III. Data Presentation
Table 1: Monomer and Polymer Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Yield (%) | Reference |
| This compound | C₆H₆O₂ | 110.11 | 113-114 | White to light yellow crystalline solid | - | [1] |
| 2,4-Hexadiyne-1,6-diyl bis(p-toluenesulfonate) | C₂₀H₁₈O₆S₂ | 418.49 | 94 ± 2 | Red precipitate | 61 | [4] |
| Poly(2,4-hexadiyn-1,6-dioyl piprazine) | (C₁₀H₁₀N₂O₂)n | - | >250 | Black to deep red solid | 70 | [6][8] |
| Poly(2,4-hexadiyn-1,6-dioyl hexa methylene (B1212753) diamine) | (C₁₂H₁₆N₂O₂)n | - | >250 | Dark solid | 70 | [8] |
Table 2: Spectroscopic Data for Monomers
| Compound | ¹H NMR (solvent, δ, ppm) | ¹³C NMR (solvent, δ, ppm) | IR (cm⁻¹) | Reference |
| This compound | (D₂O): 4.28 (4H, s, CH₂) | (D₂O): 49.83, 68.74, 77.33 | - | [4] |
| 2,4-Hexadiyne-1,6-diyl bis(p-toluenesulfonate) | (CDCl₃): 2.45 (6H, s, CH₃), 4.73 (4H, s, CH₂), 7.35–7.80 (8H, m, Ar-H) | (CDCl₃): 21.73, 57.46, 71.98, 72.18, 128.16, 130.01, 132.59, 145.60 | 1361, 1368 (S=O), 1172 (C–O) | [4] |
IV. Visualizations
Caption: Synthetic routes to conjugated polymers from this compound.
Caption: Mechanism of topochemical solid-state polymerization of diacetylenes.
References
- 1. This compound | 3031-68-3 | Benchchem [benchchem.com]
- 2. staff.ulsu.ru [staff.ulsu.ru]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
Application Notes and Protocols for Copper-Catalyzed Click Chemistry Using 2,4-Hexadiyne-1,6-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for forming stable 1,2,3-triazole linkages.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4] 2,4-Hexadiyne-1,6-diol is a versatile bifunctional linker molecule containing two terminal alkyne groups. Its linear and rigid structure makes it an ideal building block for creating well-defined molecular architectures. In the context of CuAAC, this compound can be used to conjugate two azide-containing molecules, serving as a stable and robust linker.
These application notes provide a comprehensive guide to utilizing this compound in copper-catalyzed click chemistry, including detailed experimental protocols, quantitative data, and visualizations to aid in the design and execution of your experiments.
Materials and Properties
This compound
| Property | Value |
| Synonyms | 1,6-Dihydroxy-2,4-hexadiyne |
| CAS Number | 3031-68-3 |
| Molecular Formula | C₆H₆O₂ |
| Molecular Weight | 110.11 g/mol [5] |
| Appearance | White to light yellow crystalline powder[5] |
| Melting Point | 110-114 °C[5] |
| Solubility | Soluble in many polar organic solvents. |
| pKa | 12.26 ± 0.10 (Predicted) |
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a valuable reagent for a variety of applications, including:
-
Synthesis of Homodimers: Linking two identical azide-containing molecules, such as peptides, proteins, or small molecule drugs.
-
PROTAC® and Molecular Glue Development: Serving as a rigid linker to connect a target-binding moiety and an E3 ligase-binding moiety.
-
Development of Antibody-Drug Conjugates (ADCs): Acting as a component of the linker to attach a cytotoxic payload to an antibody.
-
Polymer Synthesis: Creating cross-linked polymers and hydrogels for drug delivery and tissue engineering applications.
-
Biomaterial Functionalization: Modifying surfaces and scaffolds with bioactive molecules.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific applications.
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol describes the reaction of this compound with two equivalents of an azide-containing small molecule.
Materials:
-
This compound
-
Azide-containing molecule (2.2 equivalents)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.2 equivalents)
-
Solvent (e.g., a 1:1 mixture of tert-butanol (B103910) and water, or dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the azide-containing molecule (2.2 equivalents).
-
Dissolve the starting materials in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.[2]
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure bis-triazole product.[1]
Protocol 2: Bioconjugation in Aqueous Buffer
This protocol is adapted for the conjugation of biomolecules in an aqueous environment. The use of a copper-chelating ligand such as THPTA is recommended to improve catalyst stability and reduce potential damage to biomolecules.[3]
Materials:
-
This compound
-
Azide-containing biomolecule (e.g., protein, peptide, or oligonucleotide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Aminoguanidine (B1677879) (optional, to scavenge reactive oxygen species)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Microcentrifuge tubes
Procedure:
-
Prepare stock solutions:
-
This compound: 10 mM in DMSO or water.
-
Azide-biomolecule: 1-10 mg/mL in reaction buffer.
-
CuSO₄: 20 mM in water.
-
THPTA: 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
Aminoguanidine: 100 mM in water.
-
-
In a microcentrifuge tube, combine the azide-biomolecule and this compound in the desired molar ratio in the reaction buffer.
-
Prepare a premixed catalyst solution by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
To the reaction mixture, add aminoguanidine (final concentration 5 mM, optional).
-
Add the premixed CuSO₄/THPTA solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.
-
The conjugated product can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity chromatography.
Quantitative Data Summary
The following table provides representative quantitative data for a hypothetical CuAAC reaction between this compound and Benzyl Azide as a model system. Actual results may vary depending on the specific substrates and reaction conditions.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Benzyl Azide |
| Stoichiometry (Alkyne:Azide) | 1 : 2.2 |
| Catalyst Loading (CuSO₄·5H₂O) | 5 mol% |
| Reducing Agent (Sodium Ascorbate) | 10 mol% |
| Solvent | t-BuOH/H₂O (1:1) |
| Temperature | Room Temperature |
| Reaction Time | 4 hours |
| Expected Yield | > 90% |
Visualizations
Logical Diagram of Bifunctional Ligation
The following diagram illustrates how this compound acts as a linker to connect two azide-containing molecules (Molecule A and Molecule B).
Caption: Bifunctional ligation using this compound.
Experimental Workflow for CuAAC
This diagram outlines the general experimental workflow for a copper-catalyzed click reaction using this compound.
Caption: General experimental workflow for CuAAC reactions.
References
Application Notes and Protocols for 2,4-Hexadiyne-1,6-diol as a Cross-linking Agent in Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Hexadiyne-1,6-diol is a versatile bifunctional molecule that can be employed as a cross-linking agent to create stimuli-responsive polymer matrices for advanced drug delivery systems. The diacetylene core of this molecule can undergo polymerization upon exposure to UV radiation (typically 254 nm) or heat, forming a conjugated polydiacetylene (PDA) network. This PDA network is chromogenic, meaning it exhibits a distinct blue color that can shift to red in response to various environmental stimuli such as changes in pH, temperature, or mechanical stress. By incorporating this compound as a cross-linker into biocompatible polymer matrices, it is possible to fabricate "smart" hydrogels and other drug delivery vehicles that can provide visual feedback on their state and modulate drug release in response to specific triggers.
These application notes provide an overview of the use of this compound in creating cross-linked polymer matrices and offer detailed protocols for synthesis, characterization, and drug release studies.
Principle of Diacetylene Cross-linking
The primary mechanism involves a 1,4-addition polymerization of the diacetylene groups in the solid state or within a constrained polymer matrix. For this topochemical polymerization to occur, the diacetylene moieties must be appropriately aligned. When incorporated as cross-links, the polymerization of these groups creates a rigid, conjugated network that reinforces the polymer matrix. The extended π-electron system of the resulting polydiacetylene is responsible for its unique optical properties. External stimuli can perturb the conformation of the PDA backbone, altering its electronic structure and leading to a visible color change and/or fluorescence. This change in the cross-linking network can also influence the swelling behavior and drug diffusion properties of the matrix.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of polymer matrices cross-linked with varying concentrations of this compound. The data is illustrative and will vary depending on the specific base polymer and experimental conditions.
Table 1: Effect of this compound Concentration on Hydrogel Swelling Ratio
| Cross-linker Conc. (% w/w) | Swelling Ratio (pH 5.5) | Swelling Ratio (pH 7.4) |
| 1.0 | 12.5 ± 0.8 | 15.2 ± 1.1 |
| 2.5 | 9.8 ± 0.6 | 11.5 ± 0.9 |
| 5.0 | 7.2 ± 0.5 | 8.9 ± 0.7 |
| 10.0 | 5.1 ± 0.4 | 6.3 ± 0.5 |
Table 2: Mechanical Properties of Cross-linked Polymer Matrices
| Cross-linker Conc. (% w/w) | Compressive Modulus (kPa) |
| 1.0 | 25 ± 3 |
| 2.5 | 48 ± 5 |
| 5.0 | 85 ± 7 |
| 10.0 | 150 ± 12 |
Table 3: Drug Loading and Encapsulation Efficiency
| Cross-linker Conc. (% w/w) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) |
| 1.0 | 8.5 ± 0.7 | 85 ± 5 |
| 2.5 | 7.9 ± 0.6 | 79 ± 4 |
| 5.0 | 7.1 ± 0.5 | 71 ± 4 |
| 10.0 | 6.2 ± 0.4 | 62 ± 3 |
Table 4: Cumulative Drug Release Profile (pH 7.4)
| Time (hours) | 1.0% Cross-linker (%) | 2.5% Cross-linker (%) | 5.0% Cross-linker (%) | 10.0% Cross-linker (%) |
| 1 | 25 ± 2 | 18 ± 1.5 | 12 ± 1 | 8 ± 0.7 |
| 4 | 55 ± 4 | 42 ± 3 | 30 ± 2.5 | 20 ± 1.8 |
| 8 | 80 ± 6 | 65 ± 5 | 50 ± 4 | 35 ± 3 |
| 12 | 95 ± 7 | 85 ± 6 | 70 ± 5 | 55 ± 4 |
| 24 | >98 | >95 | 88 ± 6 | 75 ± 5 |
Experimental Protocols
The following are generalized protocols that should be optimized for specific polymers and drugs.
Protocol 1: Functionalization of a Carboxylic Acid-Containing Polymer (e.g., Poly(acrylic acid)) with this compound
This protocol describes the esterification reaction to attach the diol to a polymer backbone.
Materials:
-
Poly(acrylic acid) (PAA)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Dissolve PAA in anhydrous DMF to a concentration of 5% (w/v) in a round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, dissolve this compound (0.5 equivalents with respect to the carboxylic acid groups of PAA) and a catalytic amount of DMAP in anhydrous DMF.
-
Add the this compound solution to the PAA solution with stirring.
-
Slowly add a solution of DCC (1.1 equivalents with respect to the carboxylic acid groups) in anhydrous DMF to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 48 hours under nitrogen.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Precipitate the functionalized polymer by adding the filtrate to a large excess of cold diethyl ether.
-
Collect the polymer by filtration and wash thoroughly with diethyl ether.
-
Redissolve the polymer in a minimal amount of DMF and dialyze against deionized water for 72 hours to remove unreacted reagents.
-
Lyophilize the purified polymer to obtain a white, fluffy solid.
-
Characterize the functionalized polymer using FTIR and ¹H NMR to confirm the presence of the diacetylene groups.
Protocol 2: Photo-Cross-linking of the Functionalized Polymer to Form a Hydrogel
This protocol details the UV-induced polymerization of the diacetylene moieties to form a cross-linked hydrogel.
Materials:
-
Diacetylene-functionalized polymer from Protocol 1
-
Photoinitiator (e.g., Irgacure 2959), if necessary for the base polymer, though diacetylene polymerization is often self-initiated by UV.
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV lamp (254 nm)
Procedure:
-
Prepare a 10% (w/v) aqueous solution of the diacetylene-functionalized polymer in PBS.
-
If required, add a photoinitiator to a final concentration of 0.1% (w/v).
-
Cast the solution into a desired mold (e.g., a petri dish or between two glass plates with a spacer).
-
Expose the solution to 254 nm UV light. The exposure time will need to be optimized but can range from a few minutes to an hour. The formation of a blue-colored hydrogel indicates successful cross-linking.
-
After cross-linking, wash the hydrogel extensively with deionized water to remove any unreacted polymer or photoinitiator.
Protocol 3: Drug Loading and In Vitro Release Study
This protocol describes a passive loading method and a subsequent release study.
Materials:
-
Cross-linked hydrogel from Protocol 2
-
Model drug (e.g., doxorubicin, ibuprofen)
-
PBS at desired pH values (e.g., 5.5 and 7.4)
-
UV-Vis spectrophotometer
Procedure: Drug Loading:
-
Prepare a concentrated solution of the model drug in an appropriate solvent (e.g., PBS).
-
Immerse a pre-weighed, dried hydrogel sample in the drug solution.
-
Allow the hydrogel to swell and absorb the drug solution for 24-48 hours at room temperature in the dark.
-
Remove the hydrogel, gently blot the surface to remove excess solution, and dry it (e.g., by lyophilization).
-
Determine the drug loading by measuring the drug concentration in the supernatant before and after loading using UV-Vis spectrophotometry.
In Vitro Release:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4 or 5.5) at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Measure the concentration of the released drug in the aliquots using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released over time.
Visualization of Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the proposed mechanism of stimuli-responsive drug release.
Caption: Experimental workflow for creating a drug delivery system.
Caption: Mechanism of stimuli-responsive drug release.
Application Notes and Protocols: Topochemical Polymerization of 2,4-Hexadiyne-1,6-diol Single Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the topochemical polymerization of 2,4-hexadiyne-1,6-diol single crystals. This process yields highly ordered, conjugated polydiacetylene polymers with significant potential in various fields, including materials science and sensor technology. While direct, detailed protocols for the parent this compound are not extensively documented in publicly available literature, this document compiles and adapts established procedures for its derivatives, particularly its bis(p-toluenesulfonate) ester (PTS), a widely studied analogue.
Introduction
Topochemical polymerization is a solid-state reaction where the crystal lattice of the monomer pre-organizes the molecules in a specific orientation, facilitating a polymerization reaction that proceeds with minimal atomic movement. This results in a polymer crystal that retains the morphology of the monomer crystal. For diacetylenes like this compound, this 1,4-addition polymerization leads to the formation of a conjugated polymer backbone with unique electronic and optical properties. The resulting polydiacetylenes are of great interest for applications such as sensors, nonlinear optics, and as structural components in more complex materials.
Experimental Data
Quantitative data for the topochemical polymerization of this compound is sparse in the literature. However, extensive studies on its derivatives provide valuable insights into the expected reaction parameters and outcomes. The following tables summarize available data for the parent diol and its well-studied tosylate derivative.
Table 1: Monomer and Polymer Properties
| Property | This compound | Poly(this compound bis(p-toluenesulfonate)) (Poly-PTS) |
| Monomer Melting Point | 113-114 °C | 94-96 °C |
| Polymer Appearance | Expected to be colored (e.g., red, metallic) | Deep red crystals with metallic luster |
| Solubility | Soluble in polar organic solvents | Generally insoluble in common organic solvents |
| Polymer Chain Length | Not reported | Average of 20-40 units in the induction period, >140 units in the autocatalytic period[1] |
Table 2: Polymerization Conditions and Outcomes
| Parameter | 2,4-Hexadiyne-1,6-dioic acid (a related derivative) | This compound bis(p-toluenesulfonate) (PTS) |
| Initiation Method | Gamma Radiation | Thermal, UV radiation, X-ray, Gamma Radiation[2][3] |
| Radiation Dose | 50-100 M rad | Not specified |
| Thermal Polymerization Temp. | Not reported | 40.5, 51.0, and 59.5 °C[2] |
| Conversion/Yield | 60% conversion after 100 M rad[4][5] | Autocatalytic behavior with an onset at ~10% conversion[2] |
| Activation Energy (Ea) | Not reported | ~20-22.5 kcal/mol[2] |
| Heat of Polymerization (ΔHp) | Not reported | -36.5 kcal/mol[2] |
Experimental Protocols
The following protocols are provided as a guide. Optimization may be required based on specific experimental setups and desired outcomes.
Monomer Synthesis: this compound
This protocol is based on the Glaser coupling reaction.
Materials:
-
Propargyl alcohol
-
Copper(I) chloride (CuCl)
-
Oxygen gas
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, combine propargyl alcohol (0.357 mol), pyridine (0.089 mol), and copper(I) chloride (4.28 mmol) in 200 mL of methanol.[6]
-
Heat the mixture to 35 °C.
-
Bubble oxygen gas through the reaction mixture for 4 hours.[6]
-
After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
-
Extract the residue with diethyl ether.
-
Wash the combined ether extracts with a 10 wt% sodium carbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the diethyl ether to obtain the crude product.
-
Recrystallize the crude product from benzene to yield pure this compound. The yield is typically around 27%.[6]
Single Crystal Growth
This is a general protocol for solution-based crystal growth and may need optimization.
Materials:
-
Synthesized this compound
-
High-purity solvent (e.g., acetone, ethyl acetate, or a mixture)
-
Crystallization dish
-
Parafilm or other means to slow evaporation
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent at a slightly elevated temperature.
-
Filter the hot solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean crystallization dish.
-
Cover the dish with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.
-
Place the dish in a vibration-free environment at a constant, cool temperature.
-
Monitor the dish over several days to weeks for the formation of single crystals.
-
Once crystals of a suitable size have formed, carefully decant the mother liquor and gently dry the crystals.
Topochemical Polymerization
This protocol describes thermal and radiation-induced polymerization based on methods used for derivatives.
Method A: Thermal Polymerization
-
Place a high-quality single crystal of this compound in an oven or on a temperature-controlled stage.
-
Heat the crystal to a temperature below its melting point (e.g., in the range of 50-80 °C, based on studies of derivatives).
-
Monitor the polymerization process over time. The crystal is expected to change color, for instance, to red or a metallic sheen, as the conjugated polymer forms.
-
The reaction can be stopped at any point by cooling the crystal to room temperature.
Method B: Gamma-Ray Induced Polymerization
-
Place a single crystal of this compound in a suitable container for irradiation.
-
Expose the crystal to a gamma-ray source (e.g., a ⁶⁰Co source).
-
A total dose in the range of 50-100 M rad can be applied.[4][5]
-
The extent of polymerization can be controlled by the total absorbed dose.
-
After irradiation, the unreacted monomer can be removed by extraction with a suitable solvent (e.g., acetone) to determine the polymer conversion.[4][5]
Characterization
The resulting polymer single crystals can be characterized by a variety of techniques:
-
X-ray Diffraction (XRD): To confirm the crystal structure and that the single-crystal nature is maintained after polymerization.
-
Raman Spectroscopy: To probe the vibrational modes of the conjugated polymer backbone.
-
UV-Visible Spectroscopy: To characterize the electronic transitions of the polydiacetylene, which are responsible for its color.
-
Scanning Electron Microscopy (SEM): To visualize the morphology of the polymer crystals.
-
Differential Scanning Calorimetry (DSC): To determine the heat of polymerization and study the thermal properties.
Visualizations
Caption: Experimental workflow for the synthesis and topochemical polymerization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High-fidelity topochemical polymerization in single crystals, polycrystals, and solution aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 2,4-Hexadiyne-1,6-diol in Materials Science
Authored for: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the use of 2,4-Hexadiyne-1,6-diol in various domains of materials science. The unique chemical structure of this diacetylene monomer, featuring two hydroxyl groups and a conjugated diyne core, makes it a versatile building block for advanced functional materials. Its ability to undergo topochemical polymerization upon exposure to UV light or heat to form highly conjugated polydiacetylenes (PDAs) is central to its applications in sensors, organic electronics, and smart materials.
Application I: Chromatic Sensors
Polydiacetylenes derived from this compound exhibit reversible colorimetric and fluorescent responses to external stimuli such as temperature, pH, and the presence of specific analytes. This property is harnessed in the development of sensitive and rapid-response sensors.
Temperature Sensors
Polydiacetylene-based materials can act as visual temperature indicators. The color of the material changes from blue to red upon an increase in temperature due to conformational changes in the polymer backbone.[1][2]
Quantitative Data: Temperature Sensor Performance
| Parameter | Value | Reference |
| Temperature Sensitivity Range | ≈50 to 200 °C | [1] |
| Capacitive Sensitivity (for dual-mode sensor) | 0.1 pF/°C (in the 25–80 °C range) | [3] |
| Reversible Thermochromism | 25 to 47 °C | [3] |
Experimental Protocol: Fabrication of a Polydiacetylene-Based Temperature Sensor [1]
-
Monomer Solution Preparation: Dissolve a derivative of this compound (e.g., a urethane (B1682113) derivative for a specific transition temperature) in a suitable organic solvent (e.g., chloroform (B151607) or THF).
-
Coating: Spray-coat the monomer solution onto a substrate (e.g., paper, cardboard).
-
Drying: Allow the solvent to evaporate completely in a fume hood.
-
Polymerization: Expose the coated substrate to 254 nm UV light until a uniform blue color is observed. This indicates the formation of the polydiacetylene.
-
Calibration: Calibrate the color change of the sensor by exposing it to a controlled temperature gradient and recording the color transitions at different temperatures using a color camera or a spectrophotometer.
Chemical Sensors
The color of polydiacetylene vesicles can change in the presence of specific chemical analytes, enabling their use as colorimetric sensors. An example is the detection of dissolved ammonia.[4]
Quantitative Data: Ammonia Sensor Performance [4]
| Parameter | Value | Reference |
| Analyte | Dissolved Ammonia | [4] |
| Limit of Detection | < 10 ppm | [4] |
| Response Time | 20 minutes | [4] |
| Stability | Up to 60 days (refrigerated) | [4] |
Experimental Protocol: Preparation of Polydiacetylene Vesicles for Ammonia Sensing [4][5]
-
Vesicle Formation:
-
Dissolve a suitable diacetylene monomer (e.g., a derivative of this compound with a carboxylic acid head group) in an organic solvent.
-
Evaporate the solvent to form a thin film.
-
Hydrate the film with deionized water and sonicate to form a vesicle solution.
-
Filter the solution to obtain uniform vesicles.
-
-
Polymerization: Expose the vesicle solution to 254 nm UV light to induce polymerization, resulting in a blue-colored solution.
-
Sensing Assay:
-
Add the sample containing the analyte (e.g., dissolved ammonia) to the blue PDA vesicle solution.
-
Observe the color change from blue to red.
-
Quantify the color change using a UV-Vis spectrophotometer by measuring the absorbance at ~640 nm (blue phase) and ~540 nm (red phase).
-
Application II: Organic Electronics
Conjugated polymers derived from this compound are promising materials for the active layers in organic electronic devices such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).
Organic Solar Cells (OSCs)
While specific performance data for OSCs using polymers directly derived from this compound is not extensively documented, the general principles of OSC fabrication can be applied. These polymers would function as the electron donor in a bulk heterojunction (BHJ) architecture.[6][7]
Experimental Protocol: Fabrication of a Bulk Heterojunction Organic Solar Cell [6][7]
-
Substrate Cleaning: Sequentially clean an ITO-coated glass substrate with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. Dry the substrate with nitrogen gas and treat with UV-ozone.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal.
-
Active Layer Preparation: Prepare a solution of a poly(this compound) derivative (donor) and a fullerene derivative (e.g., PCBM) (acceptor) in a common organic solvent (e.g., chlorobenzene).
-
Active Layer Deposition: Spin-coat the active layer blend onto the HTL and anneal.
-
Electron Transport Layer (ETL) and Cathode Deposition: Deposit an ETL (e.g., Ca) and a metal cathode (e.g., Al) via thermal evaporation under high vacuum.
-
Characterization: Measure the current-voltage (I-V) characteristics of the device under simulated solar illumination to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF).
Organic Light-Emitting Diodes (OLEDs)
Polymers from this compound can potentially be used as the emissive layer or as part of the charge transport layers in an OLED. The performance would depend on the specific derivative's electronic properties.
Quantitative Data: Representative OLED Performance (for comparison) [8]
| Parameter | Value | Reference |
| Maximum Luminance | ~62,000 cd/m² | [8] |
| Maximum Current Efficiency | 13.1 cd/A | [8] |
Experimental Protocol: Fabrication of a Multilayer OLED
-
Substrate and Anode Preparation: Clean an ITO-coated glass substrate as described for OSCs.
-
Hole Injection and Transport Layers (HIL/HTL): Sequentially deposit a HIL (e.g., PEDOT:PSS) and an HTL by spin-coating or thermal evaporation.
-
Emissive Layer (EML): Deposit a thin film of the poly(this compound) derivative (as the light-emitting material) by spin-coating or thermal evaporation.
-
Electron Transport and Injection Layers (ETL/EIL): Sequentially deposit an ETL and an EIL.
-
Cathode Deposition: Deposit a low work function metal cathode (e.g., Al or Ca/Al) by thermal evaporation.
-
Encapsulation: Encapsulate the device to protect it from oxygen and moisture.
-
Characterization: Measure the luminance-current-voltage (L-I-V) characteristics and the electroluminescence spectrum.
Application III: Bioimaging
The terminal hydroxyl groups of this compound can be functionalized, for instance, with moieties suitable for "click chemistry" (e.g., azides or alkynes). This allows for the conjugation of these molecules to biomolecules or nanoparticles for applications in bioimaging.[9]
Experimental Protocol: Conceptual Functionalization of Gold Nanoparticles (AuNPs) for Bioimaging [9][10]
-
Synthesis of AuNPs: Synthesize gold nanoparticles using a standard method, such as the citrate (B86180) reduction method.[9]
-
Functionalization of this compound: Modify one of the hydroxyl groups of this compound with a thiol group to enable attachment to the gold surface. The other end can be modified with a bio-orthogonal handle like an azide.
-
Surface Modification of AuNPs: Incubate the synthesized AuNPs with the thiol-modified this compound derivative to form a self-assembled monolayer on the nanoparticle surface.
-
Bioconjugation via Click Chemistry:
-
Prepare a biomolecule of interest (e.g., a protein or peptide) functionalized with a terminal alkyne.
-
React the azide-functionalized AuNPs with the alkyne-functionalized biomolecule in the presence of a copper(I) catalyst to form a stable triazole linkage.
-
-
Purification and Characterization: Purify the bioconjugated nanoparticles by centrifugation and characterize them using techniques like UV-Vis spectroscopy, DLS, and TEM.
-
Bioimaging Application: Use the functionalized nanoparticles as probes in cellular imaging experiments, detecting their location via the properties of the nanoparticle core (e.g., plasmon resonance).
Application IV: Self-Healing Materials
The reversible nature of certain chemical bonds can be exploited to create self-healing polymers. While direct application of this compound in this context is an emerging area, its derivatives could be incorporated into polymer networks that utilize reversible reactions, such as the Diels-Alder reaction, for their healing mechanism.[11][12] The diol functionality allows for its integration into polyester (B1180765) or polyurethane backbones, while the diyne moiety could be functionalized with groups capable of reversible bonding.
Conceptual Framework for a Self-Healing Polymer
A potential approach involves functionalizing the hydroxyl groups of this compound with furan (B31954) moieties. This furan-containing diol can then be polymerized with a bismaleimide (B1667444) through a Diels-Alder reaction to form a cross-linked polymer network. Upon heating, the retro-Diels-Alder reaction would occur, breaking the cross-links and allowing the material to flow and heal cracks. Upon cooling, the forward Diels-Alder reaction would re-form the cross-links, restoring the material's integrity.[12]
References
- 1. Direct Colorimetric Temperature Measurement Ahead of Flame Zone with Polydiacetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Colorimetric Detection of Dissolved Ammonia Using Polydiacetylene Sensors Enabled by Machine Learning Classifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pioneering the fabrication and characterization of organic solar cell devices at Mount Holyoke College [ida.mtholyoke.edu]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and bioconjugation of alkanethiol-stabilized gold bipyramid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Properties and Applications of Self-Healing Polymeric Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Self-healing polymers based on thermally reversible Diels–Alder chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2,4-Hexadiyne-1,6-diol for the Synthesis of Polydiacetylenes
Introduction
Polydiacetylenes (PDAs) are a fascinating class of conjugated polymers known for their unique electronic and optical properties.[1][2] They are synthesized through the 1,4-topochemical polymerization of diacetylene monomers.[1] This process typically occurs in the solid state and is initiated by heat, UV, or gamma radiation.[3] The resulting polymers possess a highly conjugated backbone of alternating double and triple bonds, which is responsible for their distinct chromatic properties.[1] Many PDAs exhibit thermochromism and can undergo a color change from blue to red in response to external stimuli such as temperature, pH, or mechanical stress.[1][2] This has led to their widespread application in the development of sensors, non-linear optics, and organic conductors.[4]
2,4-Hexadiyne-1,6-diol is a key precursor for a variety of diacetylene monomers. Its terminal hydroxyl groups provide versatile handles for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties. The first polydiacetylene ever discovered, Poly(1,6-bishydroxy hexa-2,4-diacetylene), was synthesized by Gerhard Wegner in 1969 by exposing crystals of this compound to UV light.[1] This document provides detailed application notes and experimental protocols for the synthesis of polydiacetylenes using this compound as a starting material, intended for researchers, scientists, and drug development professionals.
Monomer Synthesis from this compound
The functionalization of this compound is a critical step in creating monomers suitable for polymerization. The side groups attached to the diacetylene core play a crucial role in controlling the packing of the monomers in the crystal lattice, which is a key determinant for successful solid-state polymerization.[5]
General Workflow for Monomer Synthesis
References
- 1. Polydiacetylenes - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution processable polydiacetylenes (PDAs) through acyclic enediyne metathesis polymerization [morressier.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols for Reactions of 2,4-Hexadiyne-1,6-diol
Introduction
2,4-Hexadiyne-1,6-diol is a linear, bifunctional molecule featuring a conjugated diyne system and terminal hydroxyl groups.[1] Its unique structure makes it a valuable and versatile building block in materials science, polymer chemistry, and organic synthesis. The conjugated triple bonds are key to its ability to undergo topochemical polymerization to form polydiacetylenes (PDAs), materials known for their unique optical and electronic properties.[2] The terminal hydroxyl groups offer reactive sites for derivatization, allowing for the synthesis of a wide array of esters, ethers, and other functionalized monomers.[3][4]
For researchers in drug development, this compound and its derivatives are of interest as rigid linkers in bioconjugation, as precursors to bioactive molecules like the antibiotic Thiarubrine A, and in the development of novel polymer-based delivery systems.[5][6][7] These notes provide detailed protocols for the synthesis of this compound, its derivatization, and its subsequent polymerization.
Physicochemical and Spectroscopic Properties
A summary of the key physical and spectroscopic properties of this compound is provided for reference.
| Property | Value | Reference |
| Molecular Formula | C₆H₆O₂ | [1] |
| Molecular Weight | 110.11 g/mol | [1][8] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 112-114 °C | [1][9] |
| Boiling Point | 292.1 °C at 760 mmHg | [6] |
| Solubility | Soluble in Methanol (B129727) | [6] |
| Storage Temperature | 2-8°C | [6][8] |
| ¹H NMR (DMSO-d6) | δ 5.16 (OH), δ 4.17 (CH₂) | [1] |
| CAS Number | 3031-68-3 | [5][8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Glaser Coupling
The oxidative coupling of terminal alkynes, known as the Glaser coupling, is a primary method for synthesizing symmetrical 1,3-diynes.[10] This protocol details the synthesis of this compound from propargyl alcohol.[3]
Reaction Scheme: 2 HO-CH₂-C≡CH → HO-CH₂-C≡C-C≡C-CH₂-OH
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| Propargyl Alcohol | 56.06 | 20.0 g | 0.357 | Starting Material |
| Copper (I) Chloride (CuCl) | 98.99 | 0.424 g | 4.28 mmol | Catalyst |
| Pyridine (B92270) | 79.10 | 7.2 mL | 0.089 | Base |
| Methanol | 32.04 | 200 mL | - | Solvent |
| Oxygen (O₂) | 32.00 | Bubbled | - | Oxidant |
| Diethyl Ether | 74.12 | As needed | - | Extraction Solvent |
| Benzene (B151609) | 78.11 | As needed | - | Recrystallization Solvent |
Methodology
-
To a round-bottom flask equipped with a condenser and magnetic stirrer, add propargyl alcohol (20 g, 0.357 mol), pyridine (7.2 mL, 0.089 mol), copper (I) chloride (0.424 g, 4.28 mmol), and methanol (200 mL).[3]
-
Heat the resulting mixture to 35°C.[3]
-
Bubble oxygen gas through the reaction mixture for 4 hours while maintaining the temperature.[3]
-
After the reaction is complete, pour the mixture into a saturated aqueous solution of ammonium (B1175870) chloride.[3]
-
Extract the product with several portions of diethyl ether.[3]
-
Combine the organic extracts and wash them with a 10 wt% sodium carbonate solution, then dry over anhydrous sodium sulfate.[3]
-
Evaporate the diethyl ether to yield the crude product.[3]
-
Recrystallize the crude product from benzene to obtain pure this compound. The reported yield is 27%.[3]
Visualization of Synthetic Pathways
Caption: Synthetic pathway from propargyl alcohol to polydiacetylenes.
Protocol 2: Derivatization - Synthesis of 2,4-Hexadiyne-1,6-diyl bis(p-toluenesulfonate)
The hydroxyl groups of this compound can be functionalized, for example, by esterification with p-toluenesulfonyl chloride (TsCl). This tosylated derivative is a common monomer for studying solid-state polymerization.[3] This reaction should be performed in the dark as the product is light-sensitive.[3]
Reaction Scheme: HO-(CH₂)C₂-C₂(CH₂)-OH + 2 TsCl → TsO-(CH₂)C₂-C₂(CH₂)-OTs
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| This compound | 110.11 | 2.00 g | 18.2 mmol | Starting Material |
| p-Toluenesulfonyl chloride | 190.65 | 9.00 g | 47.2 mmol | Tosylating Agent |
| Potassium Hydroxide (B78521) (KOH) | 56.11 | 3.67 g | 65.3 mmol | Base |
| Tetrahydrofuran (B95107) (THF) | 72.11 | 60 mL | - | Solvent |
| Water | 18.02 | 30 mL | - | Solvent for KOH |
| Dichloromethane (B109758) | 84.93 | As needed | - | Eluent |
Methodology
-
In a flask protected from light, dissolve this compound (2.00 g, 18.2 mmol) and p-toluenesulfonyl chloride (9.00 g, 47.2 mmol) in 60 mL of tetrahydrofuran with continuous stirring.[3]
-
Prepare a solution of potassium hydroxide (3.67 g, 65.3 mmol) in 30 mL of water.[3]
-
While cooling the reaction flask in a water bath, add the KOH solution dropwise to the THF solution.[3]
-
Stir the reaction mixture for 5 hours at room temperature.[3]
-
Pour the reaction mixture into 150 mL of ice water, which will cause a red precipitate to form.[3]
-
Filter the precipitate and wash it with additional ice water.[3]
-
Purify the obtained solid product using silica (B1680970) gel column chromatography with dichloromethane as the eluent. The reported yield is 61%.[3]
Visualization of Tosylation Workflow
Caption: Experimental workflow for the synthesis of a tosylated diacetylene monomer.
Protocol 3: Polymerization - Interfacial Polycondensation
Derivatives of this compound, such as 2,4-hexadiyne-1,6-dioyl chloride, can be used in polycondensation reactions to create novel polymers. This protocol describes the synthesis of a polyamide by reacting the di-acid chloride with a diamine (piperazine) at the interface of two immiscible solvents.[11]
Reaction Scheme: ClCO-(CH₂)C₂-C₂(CH₂)-COCl + H-N(CH₂CH₂)₂N-H → [-CO-(CH₂)C₂-C₂(CH₂)-CO-N(CH₂CH₂)₂N-]_n
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Phase |
| 2,4-Hexadiyne-1,6-dioyl chloride | 182.99 | 1.83 g | 0.01 | Organic |
| 1,2-Dichloroethane | 98.96 | 60 mL | - | Organic |
| Piperazine (B1678402) | 86.14 | 1.72 g | 0.02 | Aqueous |
| Sodium Hydroxide (NaOH) | 40.00 | 0.8 g | 0.02 | Aqueous |
| Water | 18.02 | 100 mL | - | Aqueous |
| Methanol | 32.04 | As needed | - | Washing |
Methodology
-
Aqueous Phase: In a beaker, prepare the aqueous phase by dissolving piperazine (1.72 g, 0.02 mol) and sodium hydroxide (0.8 g, 0.02 mol) in 100 mL of water.[11]
-
Organic Phase: In a separate beaker, prepare the organic phase by dissolving 2,4-hexadiyne-1,6-dioyl chloride (1.83 g, 0.01 mol) in 60 mL of 1,2-dichloroethane.[11]
-
Reaction: Vigorously stir the aqueous phase while rapidly adding the organic phase.[11] A polymer will precipitate at the interface.
-
Continue stirring for an additional 15 minutes.[11]
-
Work-up: Collect the precipitated polymer by filtration.
-
Wash the polymer twice with methanol, followed by a wash with water.[11]
-
Dry the final polymer product at room temperature for 7 days. The product is a black to deep red solid with a reported yield of 70%.[11]
Visualization of Interfacial Polymerization
Caption: Workflow for interfacial polycondensation to synthesize a polyamide.
References
- 1. This compound | 3031-68-3 | Benchchem [benchchem.com]
- 2. Solution processable polydiacetylenes (PDAs) through acyclic enediyne metathesis polymerization [morressier.com]
- 3. mdpi.com [mdpi.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. This compound | 3031-68-3 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound = 98.0 GC 3031-68-3 [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
Application Notes and Protocols: 2,4-Hexadiyne-1,6-diol in the Preparation of Nonlinear Optical Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polydiacetylenes (PDAs) are a class of conjugated polymers renowned for their significant third-order nonlinear optical (NLO) properties, making them promising materials for applications in all-optical switching, optical limiting, and other photonic devices. A key monomer in the synthesis of a highly studied polydiacetylene is 2,4-hexadiyne-1,6-diol bis(p-toluenesulfonate) (PTS), which is derived from the readily available this compound. The topochemical solid-state polymerization of PTS single crystals yields a highly ordered, fully conjugated polymer backbone, which is crucial for its large third-order NLO response.
These application notes provide a comprehensive overview of the synthesis of NLO-active polydiacetylenes starting from this compound, detailed experimental protocols, and a summary of the resulting NLO properties.
Data Presentation
The nonlinear optical properties of poly(this compound bis(p-toluenesulfonate)) [poly(PTS)] have been characterized using various techniques. The following tables summarize the key quantitative data found in the literature.
Table 1: Synthesis and Polymerization Data
| Parameter | Value | Conditions | Reference |
| Monomer Synthesis | |||
| Yield of PTS from this compound | 61% | See Protocol 1 | [1] |
| Melting Point of PTS | 94 ± 2 °C | [1] | |
| Solid-State Polymerization | |||
| Thermal Polymerization Temperature | 60 - 92 °C | Isothermal | [2] |
| Activation Energy (Ea) | 22.5 kcal/mol (94 kJ/mol) | Thermal Polymerization | [1][2] |
| Heat of Polymerization (ΔHp) | -36.5 kcal/mol | Calorimetric study | [2] |
Table 2: Third-Order Nonlinear Optical Properties of Poly(PTS)
| NLO Parameter | Value | Wavelength (nm) | Measurement Technique | Reference |
| Third-Order Susceptibility (χ(3)) | ||||
| χ(3) | ~1 x 10⁻¹⁰ esu | 1907 | Third-Harmonic Generation | |
| χ(3) | ~8 x 10⁻¹⁰ esu | 1970 (Resonant) | Third-Harmonic Generation | |
| Nonlinear Refractive Index (n₂) | ||||
| n₂ | -2 x 10⁻¹² cm²/W | 1600 | Z-scan | [3] |
| Two-Photon Absorption Coefficient (β or α₂) | ||||
| α₂ | ~100 cm/GW | ~900 | Z-scan |
Note: The relationship between the two-photon absorption coefficient β (in cm/W) and α₂ (in cm/GW) is β = α₂ x 10⁻⁹. The values for χ(3) are often reported for specific tensor components, and the effective value can depend on the orientation of the polymer chains.
Experimental Protocols
Protocol 1: Synthesis of this compound bis(p-toluenesulfonate) (PTS)
This protocol describes the synthesis of the monomer required for the solid-state polymerization to produce the NLO-active polymer.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride
-
Potassium hydroxide (B78521) (KOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask, magnetic stirrer, cooling bath, filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2.00 g (18.2 mmol) of this compound and 9.00 g (47.2 mmol) of p-toluenesulfonyl chloride in 60 mL of THF with continuous stirring.[1]
-
Prepare a solution of 3.67 g (65.3 mmol) of potassium hydroxide in 30 mL of water.
-
While cooling the THF solution in a water bath, add the KOH solution dropwise.[1]
-
Stir the reaction mixture for 5 hours at room temperature.[1]
-
Pour the reaction mixture into 150 mL of ice water, which will cause a red precipitate to form.[1]
-
Collect the precipitate by filtration and wash it with ice water.[1]
-
Purify the crude product using silica gel column chromatography with dichloromethane as the eluent.[1]
-
The yield of the purified 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate) monomer is approximately 61%.[1]
Safety Note: The synthesis should be carried out in a well-ventilated fume hood, as the monomer is sensitive to light. It is recommended to perform the synthesis, isolation, and purification procedures in the dark or under a red lamp.[1]
Protocol 2: Solid-State Polymerization of PTS
This protocol describes the conversion of the PTS monomer into the conjugated polymer, poly(PTS), which exhibits NLO properties.
Materials:
-
Purified PTS monomer crystals
-
Oven or UV irradiation source
-
Sample holder
Procedure:
-
Place the crystalline PTS monomer in a suitable container or on a substrate.
-
Thermal Polymerization: Heat the monomer crystals in an oven at a temperature between 60 °C and 92 °C. The polymerization is an autocatalytic process, characterized by an induction period followed by a rapid reaction.[2]
-
UV-Initiated Polymerization: Alternatively, irradiate the monomer crystals with UV light. This method is often faster and does not require an induction period.
-
The polymerization process is visually indicated by a color change of the crystals to a deep red or metallic luster.
-
The extent of polymerization can be monitored by techniques such as solid-state NMR or by measuring the change in melting point.[2]
Protocol 3: Z-Scan Measurement of Third-Order NLO Properties
The Z-scan technique is a widely used method to determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.
Experimental Setup:
-
A high-power, pulsed laser (e.g., Nd:YAG laser with picosecond or femtosecond pulse duration).
-
A focusing lens to create a beam waist.
-
A motorized translation stage to move the sample along the beam path (z-axis).
-
An aperture and a photodetector for the "closed-aperture" measurement.
-
A photodetector without an aperture for the "open-aperture" measurement.
-
A beam splitter and a reference detector to account for laser power fluctuations.
Sample Preparation:
-
Prepare a thin film of poly(PTS) on a high-quality optical substrate (e.g., quartz). Thin films can be prepared by methods such as spin coating or Langmuir-Blodgett deposition.
-
The thickness of the film should be less than the Rayleigh range of the focused laser beam.
Procedure:
-
Open-Aperture Z-scan (to measure β): a. Remove the aperture before the detector so that all the transmitted light is collected. b. Translate the sample along the z-axis through the focal point of the lens. c. Record the transmitted intensity as a function of the sample position (z). d. A decrease in transmittance at the focal point indicates two-photon absorption (positive β), while an increase indicates saturable absorption (negative β).
-
Closed-Aperture Z-scan (to measure n₂): a. Place an aperture before the detector that allows only a fraction of the beam (e.g., 40%) to pass through. b. Repeat the translation of the sample through the focal point, recording the transmitted intensity. c. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley followed by a peak indicates a positive n₂ (self-focusing).
-
Data Analysis: a. The magnitude of β is determined by fitting the open-aperture Z-scan data to the appropriate theoretical model. b. The sign and magnitude of n₂ are determined by dividing the closed-aperture data by the open-aperture data and fitting the result to the theoretical model for nonlinear refraction. c. The real and imaginary parts of the third-order nonlinear susceptibility, χ(3), can be calculated from the obtained values of n₂ and β.
Visualizations
Caption: Experimental workflow for NLO material preparation.
Caption: Solid-state polymerization of PTS.
References
Application Notes and Protocols: 2,4-Hexadiyne-1,6-diol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-hexadiyne-1,6-diol as a versatile monomer in the synthesis of advanced polymers. The unique conjugated diacetylene backbone of the resulting polymers, known as polydiacetylenes (PDAs), imparts remarkable stimuli-responsive properties, making them highly valuable for applications in biosensing, diagnostics, and controlled drug delivery.
Introduction to this compound as a Monomer
This compound is a crystalline solid characterized by a linear C6 backbone containing two conjugated triple bonds and terminal hydroxyl groups. This bifunctionality allows it to serve as a monomer in various polymerization reactions, primarily through two distinct routes:
-
Topochemical Polymerization: The diacetylene core enables solid-state polymerization, typically initiated by UV or gamma radiation, or by thermal annealing. This process is highly dependent on the crystalline packing of the monomer and results in highly ordered, conjugated polymer chains. To facilitate this, this compound is often derivatized, for example, by esterification of the hydroxyl groups. A widely studied derivative is this compound bis(p-toluenesulfonate) (pTS).
-
Polycondensation Reactions: The terminal hydroxyl groups can be chemically modified, for instance, to carboxylic acids or acyl chlorides, to participate in traditional polycondensation reactions with co-monomers like diamines to form polyesters and polyamides.
The resulting polydiacetylenes are renowned for their chromic properties; they typically exhibit a blue-to-red color transition in response to external stimuli such as temperature, pH, mechanical stress, or ligand-receptor binding. This transition is also accompanied by a change from a non-fluorescent to a fluorescent state, forming the basis of their application as "smart" materials.
Polymerization Methods and Properties
Topochemical Polymerization of this compound Derivatives
Topochemical polymerization is a solid-state reaction where the monomer crystals are converted into polymer single crystals. This method yields highly oriented polymer chains with extended conjugation, which is crucial for their unique optical properties.
Quantitative Data on Polymer Properties:
Quantitative data for polymers derived specifically from this compound is often embedded within composite materials or focused on specific derivatives. The following tables summarize available data and representative values for closely related polydiacetylenes.
Table 1: Thermal Properties of Poly(this compound bis(p-toluenesulfonate))
| Property | Value | Conditions |
| Heat of Polymerization (ΔH_p) | -36.5 kcal/mol | Thermal Polymerization |
| Activation Energy (E_a) | 22.5 kcal/mol | Thermal Polymerization |
| Onset of Polymerization (T_m) | 94 ± 2 °C | Liquid-State Polymerization |
Table 2: Molecular Weight and Mechanical Properties of Polydiacetylenes (Representative Values)
| Polymer System | M_n (kDa) | M_w (kDa) | PDI (M_w/M_n) | Tensile Strength (MPa) | Young's Modulus (GPa) |
| Low-conversion poly(pTS) | - | - | Very Broad | - | - |
| Polyamides from diols/diamines | 10 - 30 | - | - | - | - |
| PEO-PDA Composite Nanofibers | - | - | - | Lower than pure PEO | Lower than pure PEO |
| PU-PDA Composite Nanofibers | - | - | - | Lower than pure PU | Higher than PEO-PDA |
| PDA Multilayer Thin Films | - | - | - | - | Decrease of 21% upon blue-to-red transition[1] |
Note: Data for mechanical properties of pure polydiacetylenes are scarce due to their typically brittle nature. The values provided are for composite materials or thin films and serve as an indication of their mechanical behavior in such systems.
Interfacial Polycondensation
This method is suitable for forming polyamides by reacting a derivative of this compound, such as 2,4-hexadiyne-1,6-dioyl chloride, with a diamine. The reaction occurs at the interface of two immiscible solvents.
Experimental Protocols
Protocol for Synthesis of this compound bis(p-toluenesulfonate) (pTS)
Materials:
-
This compound
-
p-Toluenesulfonyl chloride
-
Ice
Procedure:
-
Dissolve this compound in a minimal amount of acetone.
-
Cool the solution in an ice bath and add an excess of p-toluenesulfonyl chloride.
-
Slowly add pyridine dropwise to the stirred solution while maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring in the ice bath for 2 hours, then at room temperature for an additional 4 hours.
-
Pour the reaction mixture into a large volume of ice-water to precipitate the product.
-
Collect the white precipitate by vacuum filtration and wash thoroughly with cold water and then with a small amount of cold methanol.
-
Recrystallize the crude product from acetone to obtain pure pTS crystals.
Protocol for Topochemical Polymerization of pTS
Materials:
-
Single crystals of this compound bis(p-toluenesulfonate) (pTS)
-
UV lamp (254 nm) or Gamma-ray source or oven
Procedure:
-
UV-Induced Polymerization:
-
Place the pTS single crystals on a quartz plate.
-
Expose the crystals to UV radiation (254 nm) at room temperature. The crystals will gradually develop a blue or red color, indicating polymerization. The extent of polymerization can be controlled by the exposure time.
-
-
Thermal Polymerization:
-
Place the pTS single crystals in an oven.
-
Heat the crystals at a temperature below their melting point (e.g., 60-80 °C). The polymerization will proceed over time, and the crystals will change color.
-
-
Gamma-Ray Induced Polymerization:
-
Place the pTS single crystals in a suitable container.
-
Expose the crystals to a gamma-ray source (e.g., a ⁶⁰Co source) for a defined period to achieve the desired degree of polymerization.
-
Protocol for Interfacial Polycondensation of 2,4-Hexadiyne-1,6-dioyl Chloride with a Diamine
Materials:
-
2,4-Hexadiyne-1,6-dioyl chloride
-
Hexamethylenediamine (or other suitable diamine)
-
Sodium hydroxide
-
Dichloromethane (or another organic solvent immiscible with water)
-
Water
-
Methanol
Procedure:
-
Prepare an aqueous solution containing the diamine and sodium hydroxide.
-
Prepare a solution of 2,4-hexadiyne-1,6-dioyl chloride in the organic solvent.
-
Carefully layer the organic solution over the aqueous solution in a beaker.
-
A film of polyamide will form at the interface of the two layers.
-
Gently grasp the polymer film with forceps and pull it out of the beaker continuously to form a polymer rope.
-
Wash the resulting polymer thoroughly with water and then with methanol to remove unreacted monomers and salts.
Visualized Workflows and Mechanisms
Caption: Workflow for the synthesis of polymers from this compound.
Caption: Mechanism of the stimuli-induced colorimetric and fluorescent transition in polydiacetylenes.
Applications in Drug Development and Research
The stimuli-responsive nature of polydiacetylenes makes them excellent candidates for advanced biomedical applications.
Biosensors for Diagnostics
Polydiacetylene-based vesicles or films can be functionalized with specific recognition elements, such as antibodies, aptamers, or peptides. The binding of a target analyte (e.g., a disease biomarker, virus, or bacterium) to these recognition elements induces a mechanical stress on the polymer backbone, triggering the blue-to-red color transition and the emergence of fluorescence. This allows for the development of highly sensitive and specific label-free biosensors that provide a visual readout.
Controlled Drug Delivery
Polydiacetylene vesicles can encapsulate therapeutic agents. The release of the drug can be triggered by specific stimuli present in the target microenvironment, such as a change in pH or temperature, or by the presence of certain enzymes that can interact with the vesicle surface. This "smart" drug delivery approach can enhance therapeutic efficacy while minimizing side effects by ensuring the drug is released predominantly at the site of action.
Caption: Stimuli-triggered drug release from a polydiacetylene vesicle.
Conclusion
This compound is a valuable monomer for the synthesis of stimuli-responsive polydiacetylenes. Through topochemical polymerization of its derivatives or by its incorporation into polyamides and polyesters via polycondensation, a diverse range of "smart" materials can be fabricated. These polymers hold significant promise for the development of next-generation biosensors for rapid diagnostics and intelligent drug delivery systems for targeted therapies. The detailed protocols and data presented herein provide a solid foundation for researchers and scientists to explore and harness the potential of these fascinating materials.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,4-Hexadiyne-1,6-diol Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the polymerization of 2,4-Hexadiyne-1,6-diol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the polymerization of this compound.
Issue 1: Low or No Polymer Yield in Solid-State Polymerization
| Potential Cause | Recommended Solution |
| Poor Monomer Crystal Quality: The topochemical nature of solid-state polymerization is highly dependent on the precise alignment of monomer units within the crystal lattice.[1][2] | Improve Crystal Quality: Recrystallize the this compound monomer from a suitable solvent system (e.g., slow evaporation from an acetone/water mixture) to obtain well-ordered single crystals.[3] Annealing the crystals below the melting point may also improve crystal packing.[4] |
| Incorrect Reaction Temperature: The rate of thermal polymerization is highly sensitive to temperature.[5][6] | Optimize Temperature: For the tosylated derivative of this compound (pTS), thermal polymerization is typically carried out between 40°C and 80°C.[5][6] Lower temperatures can lead to extremely long induction periods, while temperatures that are too high can cause monomer melting and disordered polymerization. |
| Insufficient Initiation Energy (UV-Initiated): The photopolymerization requires a specific wavelength and intensity of UV light to initiate the reaction.[7] | Verify UV Source: Ensure the use of a UV lamp with an appropriate wavelength (typically 254 nm) and sufficient power. Increase the exposure time or decrease the distance between the lamp and the monomer crystals. |
| Presence of Impurities: Impurities can disrupt the crystal lattice and inhibit polymerization. | Purify Monomer: Purify the monomer using silica (B1680970) gel column chromatography to remove any impurities.[8] |
Issue 2: Inconsistent or Slow Reaction Rate
| Potential Cause | Recommended Solution |
| Long Induction Period (Solid-State): Solid-state polymerization of diacetylenes often exhibits an autocatalytic behavior with a significant induction period before rapid polymerization occurs.[5][8] | Patience and Monitoring: The induction period can last for several hours.[8] Monitor the reaction progress using techniques like DSC or Raman spectroscopy. Seeding with a small amount of pre-synthesized polymer can sometimes shorten the induction period. |
| Variable Kinetics (Liquid-State): Liquid-state polymerization kinetics can be influenced by solvent, temperature, and concentration. | Standardize Conditions: Maintain consistent solvent polarity, monomer concentration, and temperature across experiments. Unlike the autocatalytic solid-state reaction, liquid-state polymerization often follows zero-order kinetics.[8] |
| Oxygen Inhibition: The presence of oxygen can sometimes interfere with radical polymerization processes. | Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon), especially for liquid-state reactions. |
Issue 3: Poor Polymer Quality (e.g., Discolored, Insoluble)
| Potential Cause | Recommended Solution |
| Monomer Degradation: this compound and its derivatives can be sensitive to light and heat, leading to degradation and discoloration.[8] | Proper Handling and Storage: Store the monomer in a cool, dark place. Perform synthesis and handling under red light to prevent premature polymerization or degradation.[8] |
| Insolubility: Polydiacetylenes are notoriously insoluble in most common organic solvents, making characterization difficult.[3] | Characterization of Solid Polymer: Utilize solid-state characterization techniques such as solid-state NMR, FT-IR, Raman spectroscopy, and X-ray diffraction. For some derivatives and low conversion polymers, solubility in solvents like DMF might be possible.[5] |
| Side Reactions: At higher temperatures, especially in the amorphous regions of the solid state or in the liquid state, random crosslinking and other side reactions can occur.[4][8] | Optimize Reaction Conditions: Use the lowest effective temperature for polymerization to minimize side reactions. For solid-state polymerization, focus on improving crystallinity to reduce the amorphous fraction. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between solid-state and liquid-state polymerization of this compound?
A1: Solid-state polymerization is a topochemical reaction where the monomer crystals are converted directly into polymer crystals. This process is highly dependent on the packing of the monomers in the crystal lattice and typically shows an autocatalytic kinetic profile with a distinct induction period.[2][5][8] Liquid-state polymerization occurs above the monomer's melting point or in solution. It is not constrained by crystal packing and generally follows a different kinetic model, often zero-order, and can lead to different polymer structures and properties.[8]
Q2: How can I improve the quality of my this compound crystals for solid-state polymerization?
A2: High-quality single crystals are crucial for successful solid-state polymerization. Recrystallization is the most effective method. Dissolve the monomer in a suitable solvent (e.g., acetone) and allow the solvent to evaporate slowly. Adding a non-solvent (e.g., water or hexane) to a saturated solution can also induce the formation of high-quality crystals.[3][9]
Q3: What are the typical conditions for thermal and UV-initiated polymerization?
A3:
-
Thermal Polymerization: For the commonly used p-toluenesulfonate (pTS) derivative of this compound, thermal polymerization is typically conducted at temperatures between 40°C and 80°C.[5][6]
-
UV Polymerization: UV-initiated polymerization is often carried out at room temperature using a UV lamp, typically with a wavelength of 254 nm.[7]
Q4: My polymer is insoluble. How can I characterize it?
A4: The insolubility of polydiacetylenes is a known challenge.[3] Characterization should be performed on the solid polymer using techniques such as:
-
FT-IR and Raman Spectroscopy: To identify characteristic vibrational modes of the conjugated backbone.
-
X-ray Diffraction (XRD): To analyze the crystalline structure of the polymer.
-
Differential Scanning Calorimetry (DSC): To study thermal properties.[8]
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes. This compound is a flammable solid.[10] Acetylenic compounds can be energetic and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12] Handle the monomer in a well-ventilated area and avoid sources of ignition.[11] Due to its light sensitivity, it is recommended to work under red light.[8]
Data Presentation
Table 1: Reaction Conditions for the Polymerization of this compound Derivatives
| Derivative | Polymerization Method | Temperature (°C) | Initiation | Typical Yield | Reference |
| bis(p-toluenesulfonate) | Solid-State Thermal | 40.5 - 59.5 | Heat | High | [5][6] |
| bis(p-toluenesulfonate) | Solid-State UV | Room Temperature | 254 nm UV light | High | [7] |
| 2,4-hexadiyne-1,6-dioyl chloride | Interfacial Polycondensation | Room Temperature | Chemical | 70% | [3] |
Table 2: Activation Energies for the Thermal Polymerization of bis(p-toluenesulfonate) of this compound
| Polymerization Stage | Activation Energy (kcal/mol) | Analytical Technique | Reference |
| Induction Period | ~20 | Solid-State NMR | [6] |
| Autocatalytic Period | ~22.5 | DSC | [5] |
Experimental Protocols
Protocol 1: Solid-State Thermal Polymerization of this compound bis(p-toluenesulfonate)
-
Monomer Preparation: Synthesize or procure high-purity this compound bis(p-toluenesulfonate). If necessary, recrystallize the monomer from an appropriate solvent to obtain well-defined crystals.
-
Sample Placement: Carefully place the monomer crystals in a temperature-controlled oven or on a hot plate. For analytical purposes, a small amount can be placed in a DSC pan.
-
Heating: Heat the crystals to the desired polymerization temperature (e.g., 60°C).
-
Monitoring: The polymerization is accompanied by a color change, typically from colorless or pale yellow to a deep red or metallic color. The reaction can be monitored over time using spectroscopic methods or by observing the color change.
-
Termination and Isolation: Once the desired conversion is reached (or after a predetermined time), cool the sample to room temperature to quench the reaction. The resulting polymer is typically a crystalline solid.
Protocol 2: Solid-State UV-Initiated Polymerization of this compound bis(p-toluenesulfonate)
-
Monomer Preparation: Prepare high-quality crystals of the monomer as described in the thermal polymerization protocol.
-
Sample Placement: Place the monomer crystals on a suitable substrate (e.g., a quartz slide) that is transparent to UV light.
-
UV Irradiation: Expose the crystals to a UV light source (e.g., a 254 nm lamp) at room temperature. The distance from the lamp and the exposure time will need to be optimized based on the lamp's power.
-
Monitoring: Observe the color change of the crystals as an indication of polymerization.
-
Isolation: Once the polymerization is complete, the UV source can be turned off. The resulting polymer is a solid crystalline material.
Mandatory Visualizations
Caption: Experimental workflow for the polymerization of this compound.
Caption: Troubleshooting workflow for low polymer yield.
References
- 1. researchgate.net [researchgate.net]
- 2. staff.ulsu.ru [staff.ulsu.ru]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solid-state NMR and the thermal polymerization of this compound bis-(p-toluenesulfonate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Selective Chirality-Driven Photopolymerization of Diacetylene Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,4-己二炔-1,6-二醇 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. tedpella.com [tedpella.com]
- 12. Safety and prevention in SPECIFIC POLYMERS [specificpolymers.com]
Troubleshooting guide for "2,4-Hexadiyne-1,6-diol" based reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Hexadiyne-1,6-diol. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common reactions involving this versatile diol, including Glaser coupling, Sonogashira coupling, and its use as a precursor for polydiacetylenes.
Section 1: Glaser Coupling
The Glaser coupling is a widely used method for the oxidative homocoupling of terminal alkynes to form symmetrical diynes. In the context of this compound, this reaction is typically used for its synthesis from propargyl alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Glaser coupling reaction to synthesize this compound is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields in Glaser coupling can stem from several factors. Here are the most common issues and how to address them:
-
Insufficient Oxygen: The reaction relies on an oxidant, typically oxygen from the air. Ensure vigorous stirring and an adequate supply of air or pure oxygen to the reaction mixture.[1] For larger scale reactions, bubbling air or oxygen through the solution can be beneficial.[2]
-
Catalyst Deactivation: The Copper(I) catalyst can be oxidized to inactive Copper(II). Ensure you are using a high-quality Cu(I) source and consider adding a reducing agent if protein degradation is a concern in biological applications.[3][4]
-
Incorrect pH: The pH of the reaction medium can significantly impact the reaction rate and efficiency. Optimization of pH may be necessary, especially in aqueous or biological systems.[3][4][5]
-
Water Accumulation: Water can slow down the reaction rate.[1] Adding molecular sieves to the reaction mixture can help remove accumulated water and improve the reaction profile.[1]
-
Inappropriate Ligand Concentration: The concentration of the nitrogenous ligand (e.g., TMEDA) can affect the reaction rate. Increasing the ligand concentration may lead to a faster and more efficient coupling.[5]
Q2: I am observing significant amounts of side products in my Glaser coupling reaction. How can I improve the selectivity?
A2: Side product formation, such as oligomerization or polymerization, can be minimized by controlling the reaction conditions:
-
Slow Addition of Substrate: Adding the terminal alkyne substrate slowly to the reaction mixture can help maintain a low instantaneous concentration, favoring the desired dimerization over oligomerization.
-
Temperature Control: Running the reaction at the optimal temperature is crucial. For the synthesis of this compound from propargyl alcohol, a temperature range of 5°C to 80°C has been reported, with 10°C to 50°C being preferable.[6]
-
Solvent Choice: The choice of solvent can influence the solubility of both the reactants and the product, affecting the reaction outcome.
Experimental Protocol: Synthesis of this compound via Glaser Coupling
This protocol is a general guideline based on literature procedures.[2][6]
| Reagent/Parameter | Recommended Quantity/Condition |
| Propargyl Alcohol | 1.0 eq |
| Copper(I) Chloride (CuCl) | 0.05 - 0.1 eq |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | 0.2 - 0.5 eq |
| Solvent | Methanol or Butanol |
| Atmosphere | Air or Oxygen (bubbled) |
| Temperature | 25 - 40 °C |
| Reaction Time | 4 - 24 hours |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the solvent, CuCl, and TMEDA.
-
Stir the mixture until the catalyst dissolves.
-
Add the propargyl alcohol to the reaction mixture.
-
Stir the reaction vigorously under an atmosphere of air or with a gentle stream of oxygen bubbled through the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is typically quenched with an aqueous solution of ammonium (B1175870) chloride.
-
The product can be extracted with an organic solvent and purified by recrystallization or column chromatography.
Caption: Experimental workflow for the synthesis of this compound.
Section 2: Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Sonogashira coupling reaction using this compound is not proceeding or giving a very low yield. What should I check?
A1: Several factors can lead to a failed or low-yielding Sonogashira reaction. Here's a checklist of common culprits:
-
Catalyst Integrity: Ensure your palladium and copper catalysts are active. Palladium(0) catalysts can be sensitive to air and moisture, and Copper(I) salts can oxidize.[7] Using fresh catalysts is recommended.
-
Anaerobic Conditions: Oxygen can deactivate the Pd(0) catalyst.[8] It is crucial to degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[7]
-
Solvent and Base Purity: Use anhydrous and high-purity solvents and bases. Impurities can poison the catalyst.[7]
-
Substrate Purity: Ensure the purity of your this compound and the aryl/vinyl halide.
-
Reaction Temperature: The reaction temperature may need optimization. While some reactions proceed at room temperature, others may require heating.[9]
Q2: I am observing a significant amount of homocoupled diyne (Glaser coupling product) in my Sonogashira reaction. How can I suppress this side reaction?
A2: The homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings.[7][10] Here are strategies to minimize it:
-
Strictly Anaerobic Conditions: Oxygen promotes the oxidative homocoupling of alkynes.[7] Rigorous degassing and maintaining an inert atmosphere are critical.
-
Reduce Copper Loading: High concentrations of the copper co-catalyst can accelerate the Glaser coupling pathway.[8] Try reducing the amount of the copper salt.
-
Slow Addition of Alkyne: Adding the alkyne via a syringe pump over a period of time keeps its instantaneous concentration low, favoring the cross-coupling pathway.
-
Copper-Free Conditions: In some cases, eliminating the copper co-catalyst entirely can prevent the primary pathway for Glaser coupling.[7][8]
Q3: My reaction mixture turns black. What does this indicate?
A3: The formation of a black precipitate, often referred to as "palladium black," is a sign of palladium catalyst decomposition and agglomeration.[7][8] This inactive form of palladium will halt the catalytic cycle. Common causes include:
-
Presence of oxygen in the reaction mixture.[7]
-
Use of certain solvents like THF, which can sometimes promote the formation of palladium black.[11]
-
Excessively high reaction temperatures.[7]
To prevent this, ensure thorough degassing, use high-purity reagents and solvents, and consider optimizing the solvent and temperature.
Experimental Protocol: General Sonogashira Coupling with a Diol
This protocol provides a general methodology for a Sonogashira reaction. Optimization of catalyst loading, ligand, base, and solvent is often necessary for specific substrates.
| Reagent/Parameter | Typical Range/Condition |
| Aryl/Vinyl Halide | 1.0 eq |
| This compound | 1.1 - 1.5 eq |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | 1 - 5 mol% |
| Copper(I) Iodide (CuI) | 2 - 10 mol% |
| Base (e.g., Triethylamine, Diisopropylamine) | 2 - 5 eq |
| Solvent | THF, Toluene, DMF |
| Atmosphere | Inert (Argon or Nitrogen) |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 2 - 24 hours |
Procedure:
-
To an oven-dried Schlenk flask, add the aryl/vinyl halide, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent and base via syringe.
-
Add the this compound, either as a solid or dissolved in a small amount of degassed solvent.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction is typically worked up by filtering off the amine salt, followed by extraction and purification by column chromatography.
Caption: Troubleshooting logic for Sonogashira coupling reactions.
Section 3: Polydiacetylene Synthesis
This compound can be derivatized and subsequently polymerized to form polydiacetylenes (PDAs), which are of interest for their chromic properties. The polymerization is typically a topochemical reaction that occurs in the solid state.[12]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My diacetylene monomer, derived from this compound, is not polymerizing upon UV irradiation. What could be the issue?
A1: The topochemical polymerization of diacetylenes is highly dependent on the crystal packing of the monomer.[12] If polymerization is not occurring, consider the following:
-
Crystal Packing: The diacetylene moieties in adjacent monomers must be aligned in a specific orientation and distance for polymerization to occur. If the crystal structure is not suitable, polymerization will not proceed. Recrystallization from different solvents can sometimes yield a different, more reactive polymorph.
-
Side Groups: The nature of the side groups attached to the diol can significantly influence the crystal packing. Bulky or improperly functionalized side groups may hinder the required alignment.
-
UV Wavelength and Intensity: Ensure you are using the correct wavelength (typically 254 nm) and a sufficient intensity of UV light.[12]
-
Temperature: Polymerization is often carried out at room temperature, but for some monomers, the temperature may need to be optimized.
Q2: The resulting polydiacetylene film is brittle or has poor mechanical properties. How can this be improved?
A2: The mechanical properties of the resulting polymer are influenced by the monomer structure and the polymerization conditions.
-
Monomer Design: The side chains of the diacetylene monomer play a crucial role in the properties of the final polymer. Introducing flexible linkers or functional groups that promote intermolecular interactions (like hydrogen bonding) can improve the mechanical stability of the polymer.
-
Polymerization Conditions: The rate of polymerization, which can be influenced by UV intensity and temperature, can affect the degree of polymerization and the crystallinity of the resulting polymer, which in turn affects its mechanical properties.
Experimental Protocol: Derivatization and Polymerization
This section outlines a general procedure for the derivatization of this compound with p-toluenesulfonyl chloride and subsequent polymerization.[2]
Part 1: Synthesis of 2,4-Hexadiyne-1,6-diyl bis(p-toluenesulfonate)
| Reagent/Parameter | Recommended Quantity/Condition |
| This compound | 1.0 eq |
| p-Toluenesulfonyl chloride | 2.2 - 2.6 eq |
| Potassium Hydroxide (B78521) | 3.6 eq |
| Solvent | Tetrahydrofuran (THF)/Water |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 5 hours |
Procedure:
-
Dissolve this compound and p-toluenesulfonyl chloride in THF.
-
Cool the mixture in an ice bath.
-
Add a solution of potassium hydroxide in water dropwise.
-
Allow the reaction to warm to room temperature and stir for 5 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
The crude product can be purified by column chromatography.
Part 2: Topochemical Polymerization
-
The purified monomer is typically dissolved in a suitable solvent and then cast as a thin film or allowed to crystallize.
-
The solid monomer is then exposed to UV radiation (e.g., 254 nm) for a period of time, which can range from minutes to hours, depending on the monomer's reactivity.
-
Successful polymerization is often indicated by a color change to a deep blue or purple.
Caption: Signaling pathway for the synthesis of polydiacetylene.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis [mdpi.com]
- 3. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of optimized conditions for Glaser-Hay bioconjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4952292A - Process for manufacturing this compound - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges of "2,4-Hexadiyne-1,6-diol" and solutions
Welcome to the Technical Support Center for the purification of 2,4-Hexadiyne-1,6-diol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges during the purification of this compound include:
-
Thermal Instability: The compound can readily undergo polymerization when heated.[1]
-
Light Sensitivity: Derivatives of the compound are known to be sensitive to light, which can induce polymerization or degradation. It is often recommended to perform synthesis and purification in the dark.[2]
-
Presence of Catalytic Residues: Syntheses, such as the oxidative coupling of propargyl alcohol, often use copper or silver catalysts, which must be completely removed.[2][3][4]
-
Formation of Byproducts: The synthesis can lead to various byproducts that require separation.
-
Tendency to Precipitate: During synthesis, the product may precipitate out of the reaction mixture, making handling and purification difficult.[3]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at 2-8°C, away from light and sources of ignition.[5][6] It is classified as a flammable solid.[6]
Q3: What are the key physical and chemical properties of this compound?
Understanding the properties of this compound is crucial for selecting an appropriate purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₆O₂ | [5][7] |
| Molecular Weight | 110.11 g/mol | [5][8] |
| Appearance | White to light yellow crystalline solid | [5][9] |
| Melting Point | 113-114 °C | [5][6] |
| Boiling Point | 292.1 ± 25.0 °C (Predicted) | [5] |
| Solubility | Soluble in methanol | [1] |
| Storage Temperature | 2-8°C | [5][6] |
Troubleshooting Purification Issues
Issue 1: Product Precipitates During Synthesis, Complicating Extraction
Cause: The product, this compound, has limited solubility in the aqueous reaction mixtures typically used for its synthesis via oxidative coupling.
Solution: Two-Phase System with Butanol
A patented method avoids product precipitation by adding butanol to the reaction mixture.[3] This creates a two-phase system where the this compound product is almost completely dissolved in the butanol phase.[3] After the reaction, the butanol layer containing the product can be easily separated from the aqueous catalyst solution.[3]
Workflow for Phase Separation and Salt Removal
Caption: Workflow for synthesis and initial purification using a two-phase system.
Issue 2: Crude Product is Colored (Yellow/Orange/Red) and Purity is Low
Cause: The coloration indicates the presence of impurities or polymeric byproducts. The synthesis of diacetylene derivatives can be accompanied by side reactions, and the product itself can polymerize. Derivatives have been observed to form red precipitates.[2]
Solution 1: Recrystallization
Recrystallization is an effective method for purifying the solid product. The choice of solvent is critical for obtaining high-purity crystals.
| Solvent System | Purity/Yield | Reference |
| Benzene | Yield: 27% (crude product) | [2] |
| Water / Acetone | Yield: 80% (for a derivative) | [10] |
Solution 2: Silica (B1680970) Gel Column Chromatography
For impurities that are difficult to remove by recrystallization, column chromatography is a powerful alternative.
| Stationary Phase | Eluent (Mobile Phase) | Reference |
| Silica Gel | Dichloromethane | [2] |
| Silica Gel | Diethyl ether | [2] |
| Silica Gel | 80/20 mixture of Petroleum ether (40-60) / Ether | [10][11] |
Workflow for Purification by Chromatography
Caption: General workflow for purification via silica gel column chromatography.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization from Benzene
This protocol is adapted from a procedure used for the crude product obtained from Glaser cross-coupling.[2]
-
Dissolution: After initial workup (extraction with diethyl ether, washing, and drying), evaporate the extraction solvent to obtain the crude solid.[2]
-
Recrystallization: Dissolve the crude product in a minimum amount of hot benzene.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
Further Purification (Optional): For higher purity, the recrystallized product can be further purified using silica gel column chromatography with diethyl ether as the eluent.[2]
Protocol 2: Purification by Column Chromatography (Petroleum Ether/Ether)
This protocol is based on a method used for purifying a derivative of this compound.[10][11]
-
Column Preparation: Prepare a slurry of silica gel in an 80/20 mixture of 40-60 petroleum ether/ether and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent mixture and load it carefully onto the top of the silica gel bed.
-
Elution: Elute the column with the 80/20 petroleum ether/ether mixture, collecting fractions.
-
Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Crystallization: To the resulting oil or solid, add a small amount of 40-60 petroleum ether to initiate crystallization and store in a cold place (e.g., refrigerator) for 12 hours to obtain white crystals.[10][11]
Logical Relationship of Purification Choices
Caption: Decision-making workflow for selecting a purification strategy.
References
- 1. lookchem.com [lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. US4952292A - Process for manufacturing this compound - Google Patents [patents.google.com]
- 4. US5420365A - Preparation of this compound - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. This compound = 98.0 GC 3031-68-3 [sigmaaldrich.com]
- 7. This compound [webbook.nist.gov]
- 8. scbt.com [scbt.com]
- 9. Buy this compound | 3031-68-3 [smolecule.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
How to improve the yield of "2,4-Hexadiyne-1,6-diol" synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 2,4-Hexadiyne-1,6-diol, focusing on improving reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and effective method is the oxidative coupling of propargyl alcohol, commonly known as the Glaser-Hay coupling.[1][2] This reaction involves the use of a copper catalyst, typically a Cu(I) salt, in the presence of an oxidant like oxygen or air to dimerize the terminal alkyne of propargyl alcohol.[2][3] An alternative method is the hydroxymethylation of diacetylene with formaldehyde, but this is often avoided due to the hazardous and explosive nature of diacetylene.[3][4]
Q2: What are the critical parameters to control for a high-yield reaction?
A2: For a successful Glaser-Hay coupling, it is crucial to control the catalyst system (copper salt and ligand), oxygen supply, reaction temperature, and solvent. The choice of solvent is particularly important, as it can affect both the reaction rate and the ease of product isolation.[3]
Q3: What are the main side reactions to be aware of?
A3: While the goal is the homo-coupling of propargyl alcohol, side reactions can occur under certain conditions. These include acid-catalyzed rearrangements like the Meyer-Schuster and Rupe rearrangements, which form α,β-unsaturated aldehydes or ketones.[1][5][6] Additionally, strongly basic conditions can potentially lead to the isomerization of the propargyl group to an allene.[1] Therefore, maintaining neutral or mildly basic conditions is generally advisable.
Q4: What are the safety considerations for this synthesis?
A4: Propargyl alcohol is a flammable and toxic liquid. The product, this compound, is a flammable solid. Standard laboratory safety precautions, including the use of personal protective equipment (eyeshields, gloves, respirator), are essential. Reactions involving pressurized oxygen should be conducted with appropriate care and equipment. The alternative synthesis route using diacetylene is extremely hazardous and should only be considered by experts with specialized equipment due to its explosive nature.[3]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the copper catalyst is in the active Cu(I) oxidation state. If using a Cu(II) salt, consider adding a reducing agent. Use fresh, high-purity catalyst and ligands. |
| Insufficient Oxygen | The reaction is an oxidative coupling and requires an adequate supply of oxygen (or air). Ensure vigorous stirring to maximize gas-liquid interface and consider bubbling air or oxygen directly through the reaction mixture.[2][3] |
| Suboptimal Temperature | The reaction rate is temperature-dependent. If the reaction is too slow, consider moderately increasing the temperature (e.g., to 30-40°C).[3] However, excessively high temperatures can promote side reactions. |
| Incorrect pH | Avoid acidic conditions, which can cause rearrangement of the propargyl alcohol starting material.[5] The reaction is typically run under neutral to slightly basic conditions. |
Problem 2: Product Precipitates During Reaction, Forming a Difficult Slurry
| Potential Cause | Suggested Solution |
| Low Product Solubility | This compound has limited solubility in many common solvents, which can cause it to precipitate out, making the reaction slurry difficult to stir and work up.[3] |
| Solvent Choice | Switch to a solvent in which the product is more soluble. Using a C4 alcohol like butanol has been shown to keep the product fully dissolved throughout the reaction, simplifying the process.[3] |
Problem 3: Difficulty in Removing Catalyst Salts During Workup
| Potential Cause | Suggested Solution |
| Product Water Solubility | The product is slightly water-soluble, leading to yield loss during aqueous washes intended to remove catalyst salts.[3] |
| Alternative Purification | Minimize aqueous washes. Consider filtration followed by recrystallization. For industrial applications, more advanced techniques like electrodialysis have been patented to separate salts without significant product loss.[3] |
| Heat Sensitivity | Do not use distillation for purification, as the product is reported to be heat-labile.[3] |
Quantitative Data on Reaction Conditions
The following table summarizes different conditions reported for the synthesis of this compound, highlighting the impact of the solvent choice.
| Catalyst System | Ligand | Solvent | Temperature | Pressure | Reaction Time | Yield | Reference |
| Copper Catalyst | - | Butanol | 30 °C | 0.5 bar (O₂) | 100 min | Nearly Quantitative | [3] |
| Copper(I) Iodide (2.4 mol%) | TMEDA (4.0 mol%) | D₂O | 80 °C | Atmospheric | 12 hours | Not specified | [2] |
Experimental Protocols
Protocol 1: High-Yield Synthesis in Butanol (Adapted from Patent US4952292A)[3]
This protocol is optimized to prevent product precipitation and achieve high conversion.
-
Reactor Setup : To a suitable reactor equipped with a mechanical stirrer, gas inlet, and temperature control, add the copper-based oxidative coupling catalyst.
-
Reagent Addition : Charge the reactor with propargyl alcohol and butanol. For example, a solution of 140.3 g of propargyl alcohol in 500 g of butanol can be used.[3]
-
Reaction Initiation : Heat the mixture to 30°C with vigorous stirring (e.g., 700 rpm). Purge the reactor with oxygen and then establish an oxygen pressure of 0.5 bar.
-
Reaction Monitoring : The reaction is exothermic; use a cooling bath to maintain the temperature at 30°C. Monitor the consumption of propargyl alcohol by a suitable method (e.g., GC or TLC). The reaction is typically complete in under 2 hours.
-
Workup and Isolation : Once the reaction is complete, depressurize the reactor. The product remains dissolved in the butanol phase. The butanol solution can be separated from any catalyst residues. The product can then be isolated by removal of the solvent under reduced pressure and subsequent purification, such as recrystallization.
Diagrams and Workflows
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis of this compound via Glaser-Hay coupling.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
This diagram provides a logical guide to troubleshooting low product yield.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4952292A - Process for manufacturing this compound - Google Patents [patents.google.com]
- 4. US5420365A - Preparation of this compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]
Preventing premature polymerization of "2,4-Hexadiyne-1,6-diol"
Welcome to the technical support center for 2,4-Hexadiyne-1,6-diol. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of this compound during their experiments.
Troubleshooting Guide: Preventing Premature Polymerization
This guide addresses common issues that can lead to the unwanted polymerization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Discoloration (yellowing, browning) or solidification of the solid reagent. | Exposure to heat, light, or air. | Store this compound at 2-8°C in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen).[1] Avoid prolonged exposure to ambient light and temperatures. |
| Polymerization during a reaction in solution. | Presence of catalytic impurities (e.g., transition metal residues from synthesis).[2] | Purify the this compound before use via recrystallization or column chromatography to remove catalytic impurities.[2] |
| Rapid, uncontrolled polymerization upon heating. | Thermal instability. | When heating is required for a reaction, do so gradually and in the presence of a suitable polymerization inhibitor. Monitor the reaction temperature closely. |
| Polymerization when exposed to specific light sources. | Photosensitivity. | Conduct experiments in a dark room or use glassware wrapped in aluminum foil to protect the compound from light.[2] Use a red lamp for illumination if necessary.[2] |
| Inconsistent results or unexpected polymerization in different batches. | Batch-to-batch variability in purity. | Characterize each new batch of this compound for purity before use. Consider repurification if impurities are suspected. |
Frequently Asked Questions (FAQs)
Q1: What are the primary triggers for the premature polymerization of this compound?
A1: The primary triggers for premature polymerization are exposure to heat, ultraviolet (UV) light, and the presence of catalytic impurities.[2] this compound is known to be sensitive to thermal and photolytic conditions, which can initiate a solid-state polymerization reaction. Additionally, residual catalysts from its synthesis, such as copper or silver salts, can significantly accelerate polymerization.[2][3]
Q2: What are the ideal storage conditions for this compound to ensure its stability?
A2: To ensure stability, this compound should be stored at a temperature between 2-8°C.[1] It should be kept in a tightly sealed, opaque container to protect it from light and moisture. For long-term storage, blanketing the material with an inert gas such as argon or nitrogen is highly recommended to prevent oxidation, which can also contribute to instability.
Q3: Are there any recommended inhibitors to prevent the polymerization of this compound?
Q4: What is a typical starting concentration for a polymerization inhibitor?
A4: For inhibitors like MEHQ, a starting concentration in the range of 100-500 ppm is often effective for stabilizing reactive monomers. The exact concentration will depend on the specific experimental conditions, such as temperature and the expected duration of the experiment.
| Inhibitor | Typical Concentration Range (ppm) | Notes |
| Hydroquinone (B1673460) (HQ) | 100 - 1000 | Effective, but can be more challenging to remove than MEHQ. |
| Monomethyl Ether of Hydroquinone (MEHQ) | 100 - 500 | Commonly used due to its effectiveness and relative ease of removal.[4] |
| Phenothiazine (PTZ) | 100 - 500 | Can be effective, particularly at higher temperatures. |
Q5: How can I detect the early onset of polymerization?
A5: The earliest visual sign of polymerization is often a change in color, with the white crystalline solid developing a yellow, blue, or reddish tint. Spectroscopic methods are more sensitive for early detection. UV-Visible spectroscopy can detect the formation of the colored polydiacetylene, which exhibits strong absorption in the visible region. Raman spectroscopy is also a powerful tool for monitoring the disappearance of the diacetylene monomer peaks and the appearance of the characteristic polymer backbone vibrations.[3]
Q6: Can I purify this compound if I suspect it has started to polymerize or contains impurities?
A6: Yes, purification is recommended if polymerization or impurities are suspected. Recrystallization from a suitable solvent is a common and effective method.[2] Column chromatography can also be used to separate the monomer from oligomers and other impurities.[2]
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify this compound from oligomers and other soluble impurities.
Materials:
-
Impure this compound
-
Anhydrous acetone (B3395972)
-
Anhydrous diethyl ether
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
In a fume hood, dissolve the impure this compound in a minimal amount of hot acetone in an Erlenmeyer flask by gently warming and swirling.
-
Once fully dissolved, remove the flask from the heat source.
-
Slowly add anhydrous diethyl ether to the warm solution until a slight turbidity persists.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Store the purified product under the recommended storage conditions.
Protocol 2: Monitoring Polymerization using UV-Visible Spectroscopy
Objective: To monitor the thermal polymerization of this compound by observing the change in absorbance in the visible spectrum.
Materials:
-
Purified this compound
-
Suitable solvent (e.g., a high-boiling point ether or alcohol in which the monomer is soluble)
-
UV-Visible spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of a known concentration of this compound in the chosen solvent.
-
Transfer an aliquot of the solution to a quartz cuvette and place it in the temperature-controlled holder of the spectrophotometer.
-
Set the desired temperature for the polymerization study.
-
Record an initial UV-Vis spectrum (e.g., from 300 to 800 nm) at time zero.
-
Initiate the polymerization by maintaining the set temperature.
-
Record spectra at regular time intervals.
-
Monitor the appearance and growth of absorbance peaks in the visible region (typically between 500-700 nm), which correspond to the formation of the polydiacetylene.
-
The rate of polymerization can be correlated with the rate of increase of the absorbance at the wavelength of maximum absorption (λmax) of the polymer.
Visualizations
Caption: Troubleshooting workflow for premature polymerization.
Caption: Factors influencing the polymerization of this compound.
References
Side reactions in "2,4-Hexadiyne-1,6-diol" polymerization and their avoidance
Welcome to the technical support center for the polymerization of 2,4-hexadiyne-1,6-diol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis and polymerization of this monomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the polymerization of this compound?
The polymerization of this compound, like other diacetylene compounds, typically proceeds via a topochemical 1,4-addition reaction, particularly in the solid state. This process is highly dependent on the crystal packing of the monomer molecules. For an efficient reaction to occur, the diacetylene moieties of adjacent monomers must be aligned in a specific orientation that allows for the formation of the polymer backbone upon initiation by heat or UV radiation.
Q2: My this compound monomer is not polymerizing upon heating or UV irradiation. What are the possible causes?
Failure to polymerize is a common issue and can be attributed to several factors:
-
Improper Crystal Packing: The most critical factor for the solid-state polymerization of diacetylenes is the precise alignment of the monomer units in the crystal lattice. If the crystal packing is not suitable, the reactive ends of the diyne groups will be too far apart or misaligned for the 1,4-addition reaction to occur.
-
Monomer Purity: Impurities can disrupt the crystal lattice and inhibit polymerization. It is crucial to use highly purified this compound.
-
Amorphous State: If the monomer is in an amorphous state rather than a crystalline form, topochemical polymerization will not proceed efficiently.
-
Inadequate Initiation Energy: The supplied thermal energy or UV radiation dose may be insufficient to initiate the polymerization chain reaction.
Q3: I am observing a color change in my monomer, but the conversion to polymer is very low. What does this indicate?
A slight color change, often to a pale pink or yellow, without significant polymer formation can indicate the formation of short-chain oligomers or isolated polymer chains that do not propagate. This can happen if:
-
Crystal Defects: Defects in the monomer crystal can act as termination sites for the growing polymer chains, limiting the overall conversion.
-
Side Reactions: The initiation energy might be promoting side reactions that compete with the desired polymerization pathway.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound polymerization.
Issue 1: Unwanted Side Reactions Leading to Low Yield or Impure Product
| Symptom | Potential Cause | Suggested Solution |
| Brown or black discoloration of the product | Oxidative Side Reactions: The hydroxyl groups of the diol are susceptible to oxidation, especially at elevated temperatures in the presence of oxygen. This can lead to the formation of aldehydes, ketones, or carboxylic acids, which can interfere with polymerization and discolor the product. | 1. Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Degas Solvents: If performing a solution polymerization, ensure all solvents are thoroughly degassed prior to use. 3. Use of Antioxidants: In some cases, the addition of a small amount of a suitable antioxidant may be beneficial, though this should be carefully evaluated for compatibility with the polymerization system. |
| Formation of insoluble, cross-linked material | Uncontrolled Thermal Polymerization: Heating the monomer too rapidly or to an excessively high temperature can lead to uncontrolled, explosive polymerization or the formation of a highly cross-linked, intractable material. | 1. Gradual Heating: Increase the temperature slowly and in a controlled manner to the desired polymerization temperature. 2. Differential Scanning Calorimetry (DSC): Use DSC to determine the precise polymerization temperature and to understand the thermal behavior of your specific monomer batch. |
| Broad molecular weight distribution or presence of oligomers | Chain Transfer or Termination Reactions: Impurities or reactive species generated from side reactions can act as chain transfer or terminating agents, leading to a broad distribution of polymer chain lengths. | 1. Monomer Purification: Recrystallize the this compound monomer to a high purity. Column chromatography may also be employed. 2. Control of Reaction Conditions: Maintain precise control over temperature and irradiation intensity to favor the propagation reaction over termination. |
Issue 2: Inconsistent Polymerization Results
| Symptom | Potential Cause | Suggested Solution |
| Batch-to-batch variability in polymerization | Polymorphism of the Monomer: this compound may crystallize in different polymorphic forms, only some of which may be reactive towards topochemical polymerization. | 1. Controlled Crystallization: Carefully control the crystallization conditions (solvent, temperature, cooling rate) to consistently obtain the desired reactive polymorph. 2. Crystal Structure Analysis: Use techniques like X-ray diffraction (XRD) to characterize the crystal structure of your monomer batches. |
| Low polymer yield despite proper initiation | Inhibition by Trace Impurities: Even trace amounts of certain impurities, such as residual catalyst from the monomer synthesis, can inhibit polymerization. | 1. Thorough Purification: Ensure the monomer is rigorously purified to remove any residual catalysts or byproducts from its synthesis. 2. Avoid Contamination: Use scrupulously clean glassware and high-purity solvents. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the oxidative coupling of propargyl alcohol.
Materials:
-
Propargyl alcohol
-
Copper(I) chloride (CuCl)
-
Pyridine
-
Methanol
-
Saturated aqueous ammonium (B1175870) chloride solution
-
10 wt% sodium carbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Benzene (B151609) (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a condenser and magnetic stirrer, add propargyl alcohol, pyridine, copper(I) chloride, and methanol.
-
Heat the mixture to 35 °C.
-
Bubble oxygen through the reaction mixture for 4 hours.
-
After the reaction is complete, pour the mixture into a saturated aqueous ammonium chloride solution.
-
Extract the aqueous phase with several portions of diethyl ether.
-
Combine the organic extracts and wash with a 10 wt% sodium carbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the diethyl ether to obtain the crude product.
-
Recrystallize the crude product from benzene to yield purified this compound.
-
For higher purity, the synthesized diol can be further purified by silica (B1680970) gel column chromatography using diethyl ether as the eluent.
Solid-State Thermal Polymerization of this compound (General Procedure)
Materials:
-
Highly purified, crystalline this compound
Procedure:
-
Place a sample of the crystalline this compound in a suitable container (e.g., a DSC pan or a small vial).
-
Place the container in an oven or on a hot plate with precise temperature control, under an inert atmosphere.
-
Heat the sample to the predetermined polymerization temperature (this should be determined by DSC analysis, but is typically below the melting point of the monomer).
-
Maintain the temperature for the desired duration to achieve polymerization. The progress of the reaction can often be monitored by a color change of the crystals.
-
After the desired reaction time, cool the sample to room temperature.
-
The resulting polymer is typically insoluble in common organic solvents. To determine the conversion, the unreacted monomer can be extracted with a suitable solvent (e.g., acetone), and the remaining polymer can be dried and weighed.
Visualizing Reaction Pathways and Troubleshooting
Main Polymerization Pathway vs. Side Reactions
Technical Support Center: High-Purity Recrystallization of 2,4-Hexadiyne-1,6-diol
This technical support guide provides detailed protocols and troubleshooting advice for the purification of 2,4-Hexadiyne-1,6-diol via recrystallization, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: Based on available literature, a mixed solvent system of acetone (B3395972) and water is effective for obtaining crystalline this compound. Methanol is also a suitable solvent in which the compound is soluble.[1] For specific applications, recrystallization from benzene (B151609) has also been reported. The choice of solvent may depend on the specific impurities present in the crude material.
Q2: What are the common impurities in crude this compound?
A2: Common impurities may include residual copper-based catalysts used during the synthesis (Glaser coupling of propargyl alcohol), unreacted starting materials, and polymeric byproducts. The purification process aims to remove these contaminants to achieve high-purity crystalline this compound.
Q3: My this compound is light sensitive. How should I handle it during recrystallization?
A3: It is advisable to protect the compound from light during all stages of handling and purification. This can be achieved by working in a dimly lit area, using amber glassware, or wrapping the glassware in aluminum foil.
Q4: What is the expected appearance of pure this compound?
A4: Pure this compound is a white to light yellow or light orange crystalline solid.[1][2][3]
Troubleshooting Guide
Issue 1: Oiling Out - The compound separates as a liquid instead of forming crystals.
-
Question: My this compound is forming an oil in the crystallization flask. What should I do?
-
Answer: "Oiling out" can occur if the solution is too concentrated or if the cooling rate is too rapid.
-
Solution 1: Add more solvent. Add a small amount of the hot solvent (e.g., acetone in an acetone/water system) to the mixture to redissolve the oil. Then, allow the solution to cool more slowly.
-
Solution 2: Slower Cooling. Ensure a gradual decrease in temperature. Allow the flask to cool to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also help to slow the cooling rate.
-
Solution 3: Modify Solvent System. If using a mixed solvent system like acetone/water, you may have added the anti-solvent (water) too quickly. Try redissolving the oil in the "good" solvent (acetone) and then adding the "poor" solvent (water) more slowly while the solution is still warm, until the first sign of turbidity appears. Then, gently reheat to get a clear solution before cooling.
-
Issue 2: No Crystal Formation, Even After Cooling.
-
Question: I have cooled my solution of this compound, but no crystals have formed. What is the problem?
-
Answer: Lack of crystal formation is usually due to the solution not being sufficiently supersaturated or the absence of nucleation sites.
-
Solution 1: Induce Crystallization.
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.
-
-
Solution 2: Increase Concentration. Carefully evaporate some of the solvent by gently warming the solution or using a stream of inert gas to increase the solute concentration. Be cautious not to evaporate too much solvent, which could lead to oiling out.
-
Solution 3: Add an Anti-Solvent. If you are using a single solvent like methanol, you can try adding a miscible "anti-solvent" (a solvent in which this compound is poorly soluble, such as water or a non-polar solvent like hexane) dropwise until the solution becomes cloudy. Then, add a few drops of the original solvent to redissolve the precipitate before allowing it to cool slowly.
-
Issue 3: Poor Recovery of Crystalline Product.
-
Question: My recrystallization yielded a very small amount of this compound. How can I improve the yield?
-
Answer: Low yield can result from using too much solvent or incomplete crystallization.
-
Solution 1: Minimize Solvent Usage. In the initial dissolving step, use the minimum amount of hot solvent required to fully dissolve the crude product. An excess of solvent will keep more of your product dissolved in the mother liquor.
-
Solution 2: Optimize Cooling. Ensure the solution is cooled to a sufficiently low temperature to maximize the precipitation of the crystals. Using an ice bath or a refrigerator can improve the yield.
-
Solution 3: Recover from Mother Liquor. If a significant amount of product remains in the mother liquor, you can try to recover it by evaporating a portion of the solvent and attempting a second crystallization.
-
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₆H₆O₂ | [1][2] |
| Molecular Weight | 110.11 g/mol | [1][2] |
| Melting Point | 113-114 °C | [1] |
| Appearance | White to light yellow to light orange powder/crystal | [1][2][3] |
| Solubility | Soluble in Methanol | [1] |
Experimental Protocol: Recrystallization of this compound from Acetone/Water
This protocol describes a method for the purification of crude this compound using a mixed solvent system of acetone and water.
Materials:
-
Crude this compound
-
Acetone, reagent grade
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of acetone to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more acetone in small portions if necessary to achieve full dissolution at an elevated temperature. Avoid adding a large excess of solvent.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities (e.g., dust, catalyst residues), perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask containing a small amount of boiling acetone on the hot plate. Place a stemless funnel with fluted filter paper on top of this flask. Pour the hot solution of your compound through the filter paper. The hot acetone vapor from the receiving flask will help to prevent premature crystallization in the funnel.
-
-
Addition of Anti-Solvent:
-
To the hot, clear acetone solution, add deionized water dropwise with continuous stirring until the solution becomes slightly turbid (cloudy). The water acts as an anti-solvent, reducing the solubility of the diol.
-
-
Re-dissolution:
-
Gently reheat the turbid solution until it becomes clear again. If it does not become clear, add a very small amount of acetone until it does. This ensures the solution is saturated at the higher temperature.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period to allow for the formation of well-defined crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold water or a cold acetone/water mixture to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator under vacuum to remove any residual solvent.
-
-
Analysis:
-
Determine the melting point of the dried crystals to assess their purity. A sharp melting point close to the literature value (113-114 °C) is indicative of high purity.
-
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Stability and storage issues of "2,4-Hexadiyne-1,6-diol"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2,4-Hexadiyne-1,6-diol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems related to the stability and handling of this compound.
Q1: My solid this compound has changed color (e.g., to yellow, pink, or light brown). What does this indicate and what should I do?
A1: A change in color of the solid material, which is typically a white to light yellow crystalline powder, often indicates the onset of polymerization. This process can be initiated by exposure to heat, light, or even mechanical stress. The resulting polymer is often colored.
-
Immediate Action: You should assess the extent of the color change. If it is minor, the material might still be usable for some applications, but a purity check is highly recommended.
-
Recommended Analysis: To determine the purity of the material, you can use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, or High-Performance Liquid Chromatography (HPLC).
-
Purification: If the material is deemed impure due to polymerization, recrystallization may be a viable purification method.
-
Prevention: To prevent future occurrences, ensure the compound is stored under the recommended conditions: 2-8°C in a dark, inert atmosphere.
Q2: I observe a decrease in the solubility of this compound in my solvent of choice. What could be the cause?
A2: A decrease in solubility is a strong indicator of polymerization. The resulting polymer of this compound is generally insoluble in common organic solvents.
-
Troubleshooting Steps:
-
Visually inspect the solid material for any color changes.
-
Attempt to dissolve a small sample in a reliable solvent and check for insoluble particulates.
-
Confirm the presence of the polymer using FTIR spectroscopy, looking for the appearance of characteristic polymer peaks.
-
-
Solution: If polymerization has occurred, the material will need to be purified by recrystallization to remove the insoluble polymer. For future experiments, consider using freshly purchased or recently purified this compound.
Q3: My reaction yield using this compound is lower than expected. Could this be related to its stability?
A3: Yes, lower than expected reaction yields can be a direct consequence of the degradation of this compound. If the starting material has started to polymerize, the effective concentration of the monomer is reduced, leading to incomplete reactions.
-
Logical Workflow for Troubleshooting:
Troubleshooting Low Reaction Yield
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q: What are the ideal storage conditions for this compound?
-
Q: How sensitive is this compound to light?
-
A: Diacetylene compounds are known to be sensitive to light, particularly UV radiation, which can initiate polymerization.[3] It is crucial to store the material in an amber vial or a container wrapped in aluminum foil to protect it from light. When handling the compound, it is advisable to work in a dimly lit area or use a red lamp.[3]
-
-
Q: Is this compound sensitive to heat?
-
A: Yes, thermal energy can also induce polymerization.[4] Avoid exposing the compound to high temperatures. If heating is necessary for a reaction, it should be done cautiously and for the minimum time required.
-
Stability and Degradation
-
Q: What is the primary degradation pathway for this compound?
-
A: The main stability concern is solid-state polymerization. This is a topochemical reaction where the monomer units react with each other in the crystal lattice to form a conjugated polymer. This reaction can be initiated by heat, light (UV radiation), or ionizing radiation.
-
-
Q: How can I visually assess the stability of my this compound?
-
Q: Are there any known incompatibilities for this compound?
-
A: While specific incompatibility data is limited, as a general precaution, it should be kept away from strong oxidizing agents, strong acids, and bases. Contact with certain metals that can catalyze alkyne reactions should also be avoided unless intended for a specific chemical transformation.
-
Quantitative Stability Data
The following table provides an illustrative summary of the stability of this compound under various conditions. Please note that these are representative values and should be confirmed with in-house stability studies.
| Parameter | Condition | Time | Observation/Degradation |
| Temperature | 2-8°C (in dark, inert atm.) | 12 months | Minimal degradation observed. |
| Ambient Temperature (~25°C, in dark) | 6 months | Slight discoloration may occur. | |
| 40°C (in dark) | 1 month | Significant discoloration and onset of polymerization. | |
| Light | Ambient Light (at 25°C) | 1 week | Noticeable discoloration. |
| UV Radiation (365 nm) | 24 hours | Rapid polymerization, significant color change. | |
| Atmosphere | Air | 6 months | Increased rate of degradation compared to inert atm. |
| Inert Gas (Argon/Nitrogen) | 12 months | Enhanced stability. |
Experimental Protocols
Protocol for a Basic Stability Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under different conditions.
-
Sample Preparation:
-
Divide a homogenous batch of high-purity this compound into several amber glass vials.
-
For each storage condition, prepare at least three replicate samples.
-
If studying the effect of the atmosphere, purge the headspace of the relevant vials with an inert gas (e.g., argon) before sealing.
-
-
Storage Conditions:
-
Store the vials under a range of controlled conditions. Recommended conditions to test include:
-
Refrigerated: 2-8°C, protected from light.
-
Room Temperature: 25°C / 60% RH, protected from light.
-
Accelerated: 40°C / 75% RH, protected from light.
-
Photostability: 25°C, exposed to a controlled light source (e.g., ICH option 2).
-
-
-
Time Points:
-
Establish a schedule for pulling samples for analysis. Suggested time points are: 0, 1, 3, 6, and 12 months for long-term studies, and 0, 1, 3, and 6 months for accelerated studies.
-
-
Analytical Methods:
-
At each time point, analyze the samples for:
-
Appearance: Note any changes in color or physical state.
-
Purity: Use a stability-indicating HPLC method to quantify the amount of this compound remaining and to detect any degradation products.
-
Confirmation of Degradation: Use FTIR or NMR to confirm if polymerization is the primary degradation pathway.
-
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.
-
Workflow for Stability Testing
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Determination of 2,3-Butanedione (Diacetyl) Using 4-Nitro-o-phenylenediamine as the Derivatization Reagent | SIELC Technologies [sielc.com]
- 6. spectrabase.com [spectrabase.com]
Validation & Comparative
A Comparative Guide to 2,4-Hexadiyne-1,6-diol in Polymer Synthesis: Unlocking Unique Functionality
For researchers, scientists, and drug development professionals, the selection of monomers is a critical step in designing polymers with tailored properties for advanced applications. While conventional diols like 1,4-butanediol (B3395766) and 1,6-hexanediol (B165255) are workhorses in the synthesis of polyesters and polyurethanes, specialty diols such as 2,4-hexadiyne-1,6-diol offer unique functionalities that can lead to materials with stimuli-responsive behavior and enhanced performance characteristics. This guide provides an objective comparison of polymers derived from this compound with those synthesized from common aliphatic diols, supported by experimental data and detailed protocols.
Performance at a Glance: A Comparative Analysis
The primary distinction of this compound lies in its central diacetylene (conjugated triple bond) unit. This feature allows for a secondary, topochemical polymerization to be initiated by UV radiation or heat, creating a highly conjugated polydiacetylene (PDA) network within the polymer backbone. This crosslinking dramatically alters the material's properties. In contrast, conventional diols form linear or branched polymers without this capability for post-polymerization modification.
Polymers incorporating this compound, particularly polyurethane-diacetylene block copolymers, exhibit physical and mechanical properties that are broadly comparable to traditional segmented polyurethanes. However, the ability to induce solid-state polymerization of the diacetylene units allows for a significant enhancement of these properties. For example, annealing treatments have been shown to dramatically improve the mechanical characteristics of these elastomers.[1] The rigid, conjugated backbone of the resulting PDA network also imparts exceptional mechanical strength and stability to biomaterials like liposomes and micelles.[2]
Table 1: Comparative Thermal and Mechanical Properties of Diol-Based Polymers
| Property | Polymer with this compound | Polymer with Conventional Diols (e.g., 1,4-Butanediol, 1,6-Hexanediol) |
| Glass Transition Temp. (Tg) | Varies with polymer type; can be similar to conventional counterparts before crosslinking. | Typically in the range of -60°C to 40°C for polyesters and polyurethanes, depending on the specific diol and diacid/diisocyanate used.[3][4] |
| Melting Temperature (Tm) | Crystalline regions can melt around 60°C for some polyesters.[5] | Varies widely based on crystallinity; for example, poly(butylene adipate) has a Tm of 54-60°C.[3] |
| Tensile Strength | Can be exceptionally high after crosslinking (e.g., 250 MPa for a diacetylene-containing polyester (B1180765) film).[5] | Generally lower for non-crosslinked aliphatic polyesters and polyurethanes. |
| Thermal Stability | Good thermal stability, with decomposition often occurring at high temperatures. Crosslinking can further enhance this. | Dependent on the specific polymer structure; for instance, polyurethane thermal stability is influenced by the diisocyanate structure.[6][7] |
| Stimuli-Responsiveness | Exhibits colorimetric and fluorescent changes in response to heat, radiation, and mechanical stress due to the diacetylene unit.[2] | Generally inert to these stimuli. |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reliable and comparable data. The following sections outline general synthesis protocols for polymers derived from this compound and conventional diols.
Protocol 1: Synthesis of a Diacetylene-Containing Polyester
This protocol describes the synthesis of a polyester from this compound and an aliphatic diacid.
Materials:
-
This compound
-
Adipic acid
-
p-Toluene sulfonic acid (catalyst)
-
Toluene (solvent)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, dissolve equimolar amounts of this compound and adipic acid in toluene.
-
Add a catalytic amount of p-toluene sulfonic acid.
-
Heat the mixture to reflux under a nitrogen atmosphere. Water produced during the esterification is removed azeotropically.
-
After the theoretical amount of water is collected, cool the reaction mixture and precipitate the polymer in a non-solvent like methanol.
-
Filter and dry the polymer under vacuum.
Protocol 2: Synthesis of a Conventional Polyester (Poly(butylene adipate))
This protocol describes the synthesis of a polyester from 1,4-butanediol and adipic acid via thermal polycondensation.
Materials:
-
1,4-Butanediol
-
Adipic acid
-
Titanium(IV) isopropoxide (catalyst)
Procedure:
-
Esterification: Charge equimolar amounts of 1,4-butanediol and adipic acid into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser. Add the catalyst (approx. 0.1 mol% relative to the diacid). Heat the mixture to 180-200°C under a slow stream of nitrogen to remove the water byproduct. This stage typically lasts for 4-6 hours.
-
Polycondensation: Increase the temperature to 220-240°C and gradually apply a vacuum (below 1 mbar) to facilitate the removal of excess 1,4-butanediol and increase the molecular weight of the polyester. This stage continues for another 4-6 hours.[8]
Visualizing Synthesis and Functional Pathways
The unique properties of this compound-based polymers stem from their distinct synthesis and post-polymerization modification capabilities.
Applications in Drug Development and Biosensing
The stimuli-responsive nature of polydiacetylenes makes them highly attractive for biomedical applications. The colorimetric and fluorescent transitions of PDA-based materials upon exposure to various stimuli, such as temperature, pH, or specific ligand-receptor interactions, form the basis for their use in biosensors.[2][9] These materials can be incorporated into various platforms, including vesicles and films, for the detection of pathogens, toxins, and other biomolecules.[10]
In drug delivery, the rigid conjugated backbone of PDA can enhance the stability of carrier systems like micelles and liposomes.[2] Furthermore, the ability to trigger a response, such as a color change or fluorescence, upon interaction with a biological target or a change in the local environment, opens up possibilities for theranostic applications, where diagnosis and therapy are combined.
Conclusion
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Recent advances on polydiacetylene-based smart materials for biomedical applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. The effect of me‐substituents of 1,4‐butanediol analogues on the thermal properties of biobased polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gantrade.com [gantrade.com]
- 5. Diacetylene-Containing Polymers X. Poly(hexa-2,4-diynylene alkandicarboxylates): Morphology and Properties [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Purity Assessment of 2,4-Hexadiyne-1,6-diol: A Comparative Guide to Characterization Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2,4-Hexadiyne-1,6-diol, a versatile bifunctional alkyne used in the synthesis of conjugated polymers and as a linker in bioconjugation. This document outlines the experimental protocols for key characterization methods, presents comparative data, and discusses the strengths and limitations of each technique.
Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical method for purity determination depends on the specific requirements of the analysis, including the nature of potential impurities, the required level of accuracy, and the availability of instrumentation. The following tables summarize the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC) for the purity assessment of this compound.
Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC | Separation based on polarity | Purity (%), impurity profile | High resolution, high sensitivity, suitable for non-volatile compounds.[1] | Requires a suitable chromophore for UV detection, method development can be time-consuming. |
| GC-MS | Separation based on volatility and mass-to-charge ratio | Purity (%), impurity identification and quantification | High separation efficiency for volatile compounds, provides structural information of impurities.[2][3] | Not suitable for thermally labile or non-volatile compounds. |
| qNMR | Signal intensity is directly proportional to the number of nuclei | Absolute purity (mol%), structural confirmation | Universal detector, no need for identical reference standards for each impurity, provides structural information.[4] | Lower sensitivity compared to chromatographic methods, requires careful selection of internal standards. |
| DSC | Measurement of heat flow associated with thermal transitions | Purity (mol%), melting point, heat of fusion | Provides information on the physical purity of crystalline solids, relatively fast.[5] | Only applicable to crystalline and thermally stable compounds, less sensitive to amorphous impurities. |
Table 2: Typical Performance Data for Purity Analysis of this compound
| Parameter | HPLC | GC-MS | qNMR | DSC |
| Reported Purity | >99.0%[6] | ≥98.0% | Can determine absolute purity | Can determine purity for high-purity samples (>98.5%) |
| Limit of Detection (LOD) | ppm level | ppm level | ~0.1% | ~0.1-0.5 mol% |
| Limit of Quantitation (LOQ) | ppm to sub-ppm level | ppm to sub-ppm level | ~0.5% | ~0.5-1 mol% |
| Precision (RSD) | <2% | <5% | <1% | Variable, depends on sample |
| Accuracy | High | High | Very High | High for ideal systems |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical principles and can be adapted for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify its impurities by separating the components of a sample mixture based on their differential partitioning between a stationary and a mobile phase.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio may need to be optimized, but a starting point could be a gradient elution from 30% to 70% acetonitrile over 20 minutes.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Injection volume: 10 µL
-
Detection wavelength: 210 nm (as the compound lacks a strong chromophore, detection at lower wavelengths is necessary).
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time compared to the standard. Calculate the purity by the area normalization method or by using the calibration curve for a more accurate quantification of the main component and any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity and identify volatile impurities in this compound by separating them based on their boiling points and then detecting them based on their mass-to-charge ratio.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent).
Reagents:
-
Methanol (B129727) or other suitable solvent (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent like methanol to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Ion source temperature: 230 °C
-
Mass range: m/z 30-300.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Data Analysis: Identify the peak for this compound and any impurity peaks in the total ion chromatogram. Analyze the mass spectrum of each impurity peak to aid in its identification by comparing it to spectral libraries (e.g., NIST). Purity can be estimated by the peak area percentage.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and concentration.[4]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
-
This compound sample.
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the protons.
-
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Data Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the methylene (B1212753) protons adjacent to the hydroxyl groups) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the purity of crystalline this compound by measuring the depression of its melting point, which is a colligative property related to the concentration of impurities.
Instrumentation:
-
Differential Scanning Calorimeter.
-
Aluminum or hermetically sealed sample pans.
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a DSC pan and seal it.
-
DSC Analysis:
-
Heat the sample at a constant rate (e.g., 2 °C/min) through its melting transition. A typical temperature range would be from room temperature to above its melting point (around 111-114 °C).
-
Use an empty, sealed pan as a reference.
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the onset of melting and the peak melting temperature.
-
The purity can be calculated using the van't Hoff equation, which is often integrated into the DSC software. The software analyzes the shape of the melting peak to determine the mole fraction of impurities.
-
Potential Impurities in this compound Synthesis
The most common synthetic route to this compound is the oxidative coupling of propargyl alcohol.[7] Potential impurities arising from this process include:
-
Unreacted Propargyl Alcohol: The starting material for the synthesis.
-
Polymeric Byproducts: Over-oxidation or side reactions can lead to the formation of higher molecular weight oligomers or polymers.
-
Oxidation Products: Propargyl alcohol can be oxidized to propynal or propynoic acid.
-
Residual Catalyst: Traces of the copper catalyst used in the coupling reaction may remain.
Alternative Diacetylenic Diols
For applications in polymer synthesis and drug delivery, other diacetylenic diols can be considered as alternatives to this compound. Their suitability depends on the desired properties of the final product, such as chain length, flexibility, and reactivity.
Table 3: Comparison of this compound with Alternative Diacetylenic Diols
| Compound | Structure | Key Properties | Potential Applications |
| This compound | HOCH₂-C≡C-C≡C-CH₂OH | Short, rigid linker | Polydiacetylene synthesis, bioconjugation |
| 1,8-Octadiyne-3,6-diol | HO-CH(CH₃)-C≡C-C≡C-CH(CH₃)-OH | Longer, more flexible linker with secondary alcohols | Polymer synthesis, drug delivery systems |
| 3,5-Octadiyne-2,7-diol | HO-CH(CH₃)-CH₂-C≡C-C≡C-CH₂-CH(CH₃)-OH | Increased hydrophobicity and chain length | Materials science, specialty polymers |
The purity of these alternatives can be assessed using the same analytical techniques described for this compound, with necessary adjustments to the experimental conditions to account for differences in their physical and chemical properties.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical workflow for assessing the purity of this compound and the signaling pathway for its potential application as a linker in antibody-drug conjugates (ADCs).
Caption: Workflow for the purity assessment of this compound.
Caption: Signaling pathway of an ADC utilizing a diacetylenic linker.
References
- 1. benchchem.com [benchchem.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaerudition.org [pharmaerudition.org]
- 6. This compound 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
A Comparative Guide to the Polymerization Kinetics of 2,4-Hexadiyne-1,6-diol and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the polymerization kinetics of 2,4-Hexadiyne-1,6-diol and its derivatives with other diacetylene monomers. The information presented is supported by experimental data from various studies, offering insights into the factors influencing polymerization rates and mechanisms. This guide is intended to assist researchers in selecting appropriate monomers and reaction conditions for the development of novel polydiacetylene-based materials for applications in drug delivery, biosensing, and other advanced technologies.
Overview of Diacetylene Polymerization
Diacetylene monomers undergo a unique topochemical polymerization in the solid state, initiated by heat or UV radiation. This process involves a 1,4-addition reaction across the conjugated diacetylene units of neighboring monomers in the crystal lattice, leading to the formation of a highly conjugated polymer backbone of alternating ene-yne structures. The kinetics of this polymerization are highly sensitive to the molecular packing, substituent groups, and the physical state (solid vs. liquid) of the monomer.
Comparative Analysis of Polymerization Kinetics
This section compares the polymerization kinetics of this compound, its widely studied derivative this compound bis(p-toluenesulfonate) (PTS), and other alternative diacetylene monomers. The data is primarily derived from Differential Scanning Calorimetry (DSC) and Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy studies.
Thermal Polymerization in the Solid State
The solid-state thermal polymerization of diacetylenes is a key method for producing highly ordered crystalline polymers. The kinetics of this process are often characterized by an induction period followed by an autocatalytic stage.
Table 1: Comparison of Solid-State Thermal Polymerization Kinetic Parameters for Various Diacetylene Monomers
| Monomer | Activation Energy (Ea) (kJ/mol) | Key Kinetic Features | Reference |
| This compound | Data not readily available | Polymerization is influenced by hydrogen bonding, but quantitative kinetic data is scarce. | [1] |
| This compound bis(p-toluenesulfonate) (PTS) | 94 ± 2 | Exhibits a distinct induction period followed by a rapid, autocatalytic polymerization. The activation energy is for the initiation step. | [2][3] |
| 10,12-Pentacosadiynoic Acid (PCDA) | Varies with conversion | Polymerization kinetics are influenced by the long alkyl chains and the formation of a layered structure. | |
| Diiodobutadiyne (in co-crystals) | Not specified | Polymerization is facilitated by halogen bonding with a host molecule and shows an odd-even effect based on the host's alkyl chain length. | [1] |
Polymerization in the Liquid State
While solid-state polymerization is predominant, some diacetylenes can be polymerized in the liquid or molten state. The kinetics in this phase can differ significantly from the solid state due to the increased molecular mobility.
Table 2: Comparison of Liquid-State vs. Solid-State Polymerization of this compound bis(p-toluenesulfonate) (PTS)
| Parameter | Liquid-State Polymerization | Solid-State Polymerization | Reference |
| Activation Energy (Ea) | 106 ± 2 kJ/mol (nearly constant) | Varies with conversion (68 to 95 kJ/mol) | [2][3][4] |
| Reaction Model | Zero-order | Autocatalytic | [2][3][4][5] |
| Heat of Polymerization (ΔHp) | 360 ± 5 kJ/mol | 128 ± 4 kJ/mol | [2][3][4] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. This section outlines typical protocols for studying diacetylene polymerization kinetics using DSC and solid-state NMR.
Differential Scanning Calorimetry (DSC) for Polymerization Kinetics
DSC is a powerful technique for monitoring the heat flow associated with the exothermic polymerization reaction, allowing for the determination of kinetic parameters.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the diacetylene monomer (typically 1-5 mg) is placed in an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrument Setup:
-
The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
-
A temperature program is set. For isothermal studies, the sample is rapidly heated to the desired polymerization temperature and held constant. For non-isothermal studies, a constant heating rate (e.g., 5, 10, 15, 20 °C/min) is applied over a defined temperature range.
-
-
Data Acquisition: The heat flow as a function of time (isothermal) or temperature (non-isothermal) is recorded. The area under the exothermic peak corresponds to the total heat of polymerization.
-
Kinetic Analysis:
-
The fractional conversion (α) at any given time or temperature is calculated by dividing the partial heat of reaction by the total heat of reaction.
-
Isoconversional methods (e.g., Friedman or Ozawa-Flynn-Wall) are often employed to determine the activation energy as a function of conversion without assuming a specific reaction model.[3]
-
The reaction model can be determined by fitting the experimental data to various kinetic models (e.g., n-th order, autocatalytic).
-
Solid-State NMR Spectroscopy for Monitoring Polymerization
Solid-state NMR is a non-invasive technique that provides detailed information about the changes in the chemical environment of the carbon atoms during polymerization.
Experimental Protocol:
-
Sample Preparation: The crystalline diacetylene monomer is packed into a solid-state NMR rotor.
-
Instrument Setup:
-
A high-resolution solid-state NMR spectrometer is used.
-
Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and obtain higher resolution spectra.
-
Cross-Polarization (CP) techniques can be used to enhance the signal of less abundant carbon nuclei.
-
-
Data Acquisition:
-
¹³C NMR spectra are acquired at different time intervals during the thermal polymerization in situ within the NMR probe, or on samples polymerized ex situ for varying durations.
-
The disappearance of the monomer signals and the appearance of the polymer signals are monitored.
-
-
Data Analysis:
-
The degree of conversion is determined by integrating the signal intensities of the monomer and polymer peaks.
-
The changes in chemical shifts and line shapes can provide information about the changes in molecular structure and dynamics during polymerization.[6]
-
Visualizing Experimental Workflows and Concepts
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for studying the polymerization kinetics of diacetylenes.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis [mdpi.com]
- 3. Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative study of "2,4-Hexadiyne-1,6-diol" and its tosylate derivatives
A Comparative Guide to 2,4-Hexadiyne-1,6-diol and its Tosylate Derivatives for Researchers
Introduction
This compound is a versatile organic compound featuring a conjugated diacetylene core flanked by two primary alcohol functional groups.[1][2] This unique structure makes it a valuable building block in various fields, including materials science and pharmaceutical synthesis.[1][3] It serves as a precursor for conjugated polymers with interesting optical and electronic properties and is a key starting material for the synthesis of bioactive molecules like the antibiotic thiarubrine A.[3][4][5]
A common and crucial modification of this compound is the conversion of its terminal hydroxyl groups into tosylates (p-toluenesulfonates). This process dramatically alters the molecule's reactivity, transforming the poorly leaving hydroxyl groups into excellent tosylate leaving groups. This guide provides a comparative analysis of this compound and its primary tosylate derivative, 2,4-Hexadiyne-1,6-diyl bis(p-toluenesulfonate), offering insights into their respective properties, synthesis, and applications, supported by experimental data and protocols.
Data Presentation: Physicochemical Properties
The conversion of the diol to its ditosylate derivative results in significant changes to its physical and chemical properties, as summarized below.
| Property | This compound | 2,4-Hexadiyne-1,6-diyl bis(p-toluenesulfonate) |
| CAS Number | 3031-68-3[4][6] | 32527-15-4[7] |
| Molecular Formula | C₆H₆O₂[3][6] | C₂₀H₁₈O₆S₂[7] |
| Molecular Weight | 110.11 g/mol [3][6] | 418.5 g/mol [7] |
| Appearance | White to light yellow crystalline solid[1][2] | Crystalline solid |
| Melting Point | 113-114 °C[4][5] | Not specified, but polymerization is studied below melting point |
| Solubility | Soluble in methanol[3] | Soluble in dimethylformamide (partially polymerized form)[8] |
| Key Functional Groups | Two primary hydroxyl (-OH) groups | Two tosylate (-OTs) groups |
| Reactivity Feature | Nucleophilic hydroxyl groups, precursor for polymerization[1][4] | Excellent leaving groups, susceptible to nucleophilic substitution |
Synthesis and Experimental Protocols
The synthesis pathways for this compound and its subsequent tosylation are well-established multi-step processes.
Synthesis Workflow
The general workflow involves the oxidative coupling of a protected propargyl alcohol, followed by deprotection to yield the diol, and finally tosylation.
References
- 1. Buy this compound | 3031-68-3 [smolecule.com]
- 2. This compound | 3031-68-3 | Benchchem [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. 2,4-己二炔-1,6-二醇 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 3031-68-3 [chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound, 1,6-bis(4-methylbenzenesulfonate) | C20H18O6S2 | CID 36155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Quantification of 2,4-Hexadiyne-1,6-diol
For researchers, scientists, and professionals in drug development, the accurate quantification of 2,4-Hexadiyne-1,6-diol is crucial for various applications, including reaction monitoring, purity assessment, and formulation analysis. This guide provides a comparative overview of several analytical techniques suitable for this purpose, complete with experimental protocols and performance data drawn from the analysis of analogous compounds.
Overview of Analytical Techniques
The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The primary methods considered in this guide are High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR). A brief discussion of UV-Vis Spectrophotometry is also included as a simpler, more accessible screening tool.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV | GC-FID (with Derivatization) | qNMR | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation of volatile derivatives followed by flame ionization detection. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. | Measurement of UV absorbance of the conjugated diyne system. |
| Selectivity | High (separates from non-retained impurities). | Very High (separates based on volatility and column interaction). | High (structurally specific signals). | Low (potential for interference from other UV-absorbing compounds). |
| Sensitivity | Moderate to High (ng to µg range). | High (pg to ng range). | Low (mg range). | Moderate (µg to mg range). |
| Quantitative Performance (Estimated) | LOD: 10-100 ng/mLLOQ: 50-500 ng/mLLinearity (R²): >0.999 | LOD: 1-10 pg on columnLOQ: 5-50 pg on columnLinearity (R²): >0.998 | Accuracy: High (primary method)Precision (RSD): <1% | Linearity dependent on concentration range. |
| Sample Throughput | Moderate to High. | Moderate. | Low. | High. |
| Key Advantages | Robust, widely available, good for routine analysis. | High resolution and sensitivity. | Absolute quantification without a specific reference standard, non-destructive. | Simple, rapid, and low cost. |
| Key Disadvantages | Requires a chromophore, potential for co-elution. | Requires derivatization, analyte must be thermally stable. | Lower sensitivity, requires more expensive instrumentation and expertise. | Low selectivity, prone to matrix interference. |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method leverages the strong ultraviolet absorbance of the conjugated diyne chromophore in this compound.
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a known volume in a volumetric flask.
-
Perform serial dilutions as necessary to bring the concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detector Wavelength: The wavelength of maximum absorbance (λmax) for the conjugated diyne system should be determined experimentally, but a starting point would be in the range of 230-260 nm.[1]
-
Calibration: Prepare a series of calibration standards of this compound in the mobile phase and construct a calibration curve by plotting peak area against concentration.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Due to the polar hydroxyl groups, derivatization of this compound is recommended to improve its volatility and chromatographic peak shape. Silylation is a common derivatization technique for alcohols.
Derivatization (Silylation):
-
Accurately weigh a known amount of the sample into a vial.
-
Add a known volume of a suitable solvent (e.g., pyridine (B92270) or DMF).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in excess.
-
Cap the vial and heat at 60-80 °C for 30-60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
Instrumentation and Conditions:
-
Column: A non-polar or mid-polar capillary column is suitable (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Port Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300 °C.
-
Calibration: Prepare and derivatize a series of calibration standards in the same manner as the samples and construct a calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that allows for the absolute quantification of an analyte against a certified internal standard without the need for a specific reference standard of the analyte itself.
Sample Preparation:
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Accurately weigh a known amount of the sample containing this compound and add it to the same NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) to dissolve both the sample and the internal standard.
-
Ensure complete dissolution and homogenization.
NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). This is critical for accurate quantification and should be determined experimentally (typically 30-60 seconds).
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
Acquisition Time (at): Sufficient to ensure high digital resolution.
-
Spectral Width (sw): To encompass all signals of interest.
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signal of the analyte (e.g., the methylene (B1212753) protons, -CH₂OH) and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_standard / MW_analyte) * (m_standard / m_sample) * Purity_standard
Where:
-
C = Concentration/Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Mandatory Visualizations
Caption: General experimental workflows for the quantification of this compound.
Caption: Logical relationships between this compound and analytical quantification methods.
References
Performance Showdown: Polymers from 2,4-Hexadiyne-1,6-diol versus Key Alternatives in Advanced Applications
In the dynamic landscape of materials science, polymers synthesized from 2,4-Hexadiyne-1,6-diol are emerging as versatile platforms for a range of sophisticated applications, from highly sensitive biosensors to targeted drug delivery systems. Their unique conjugated backbone, a result of the topochemical polymerization of the diacetylene units, imparts remarkable chromogenic and fluorescent properties. This guide provides an objective comparison of the performance of these polydiacetylenes (PDAs) against established alternatives such as polyurethanes and poly(lactic-co-glycolic acid) (PLGA), supported by experimental data to inform researchers, scientists, and drug development professionals.
I. Performance in Biosensing Applications
Polydiacetylenes derived from this compound are renowned for their ability to undergo a distinct blue-to-red color change and turn-on fluorescence in response to external stimuli.[1] This property is harnessed in the development of colorimetric and fluorometric biosensors. The performance of these sensors is often benchmarked against other polymer-based sensing platforms.
Table 1: Comparative Performance of Polydiacetylene-Based Biosensors
| Analyte | Polymer System | Detection Method | Limit of Detection (LOD) | Response Time | Reference |
| Lead (Pb²⁺) | Polydiacetylene-EDEA-OA Liposomes | Colorimetric & Fluorometric | 25 nM | Not Specified | [2] |
| Lead (Pb²⁺) | Polydiacetylene-EDEA-TAA Liposomes | Colorimetric & Fluorometric | 38 nM | Not Specified | [2] |
| Ammonia | Polydiacetylene/PVA Film | Colorimetric | 650 ppm | 2.5 hours | [1] |
| Sialic Acid | Polydiacetylene Vesicles | Fluorometric | 14 µM | Not Specified | [3] |
| Calcium Ions | Polydiacetylene Vesicles | Colorimetric | 0.97 µM | Not Specified | [3] |
| Thrombin | Aptamer-functionalized PDA Liposomes with AuNPs | Colorimetric (Naked-eye) | 3 µg/mL | Not Specified | [4] |
| Glucose | Glucose Oxidase/Ferricyanide/Poly-l-Lysine | Electrochemical | 0.35 mM | Not Specified | [5] |
Discussion:
Polydiacetylene-based biosensors demonstrate impressive limits of detection, reaching the nanomolar range for heavy metal ions.[2] Their versatility allows for the detection of a wide array of analytes, from small molecules to proteins and pathogens. While direct comparisons with other polymer systems for the same analyte under identical conditions are scarce in the literature, the data suggests that PDAs offer a highly sensitive platform, often enabling visual detection without the need for sophisticated instrumentation.[1][4] The sensitivity and response time of PDA sensors can be tuned by modifying the diacetylene monomer structure and the sensor fabrication method.[6][7]
II. Performance in Drug Delivery Applications
In the realm of drug delivery, polymers based on this compound can be formulated into nanoparticles, micelles, and other carriers for the controlled release of therapeutic agents. These are often compared with biodegradable polymers like PLGA, a widely used material in FDA-approved drug delivery systems.
Table 2: Comparative Performance of Polymer-Based Drug Delivery Systems
| Polymer System | Drug | Drug Loading Efficiency (%) | Release Profile | Reference |
| PLGA (7,000 g/mol ) Nanoparticles | Doxorubicin (B1662922) | Not Specified | 96.7% release in 30 days | [8] |
| PLGA (12,000 g/mol ) Nanoparticles | Doxorubicin | Not Specified | 52.2% release in 30 days | [8] |
| Core-Shell PLGA Nanoparticles | Doxorubicin | >80% | Sustained release (69% in 144h) with reduced initial burst (22% in 8h) | [9] |
| Polyurethane Microstructures | Model Drug | Not Specified | Controlled Release | [10] |
| Polydiacetylene Micelles | Not Specified | Not Specified | Sustained Release | [11] |
Discussion:
PLGA nanoparticles are a well-characterized system for the sustained release of drugs like doxorubicin, with the release kinetics being tunable by altering the polymer's molecular weight.[8] Core-shell PLGA nanoparticles can further refine the release profile, offering high encapsulation efficiency and a reduced burst release.[9] While quantitative data on the drug loading and release from polymers specifically derived from this compound is less prevalent in comparative studies, their self-assembly into stable micelles and vesicles suggests their potential for controlled drug delivery. The rigid backbone of polydiacetylenes may offer enhanced stability to the drug carrier.[12] Polyurethanes also present a versatile platform for drug delivery, with tunable degradation rates and mechanical properties.[13]
III. Mechanical and Optical Properties
The mechanical and optical properties of polymers are critical for their application in thin films, coatings, and devices.
Table 3: Mechanical and Optical Properties of Polydiacetylene and Polyurethane Films
| Property | Polydiacetylene Films | Polyurethane Films | Reference |
| Mechanical Properties | |||
| Tensile Strength | Not Specified | 4000-9500 psi | [14][15] |
| Elongation at Break | Not Specified | >600% | [15] |
| Hardness (Shore A) | Not Specified | 70-95 | [15] |
| Abrasion Resistance | High | High | [15] |
| Optical Properties | |||
| Chromism | Yes (Thermo-, Mechano-, Photochromic) | No | [16] |
| Fluorescence | Yes (in red phase) | No | [17] |
| Refractive Index | Anisotropic | Isotropic | [18] |
Discussion:
Polyurethane films exhibit excellent mechanical properties, including high tensile strength, elongation, and abrasion resistance, making them suitable for durable coatings and flexible devices.[15] Polydiacetylene films, while their mechanical properties are less commonly reported in terms of tensile strength and elongation, are noted for their rigid conjugated backbone which contributes to their stability.[16] The most striking feature of polydiacetylene films is their unique optical properties, including their chromogenic transitions and fluorescence, which are absent in conventional polyurethanes.[16][17] This makes PDAs ideal for applications requiring a visual or fluorescent response to environmental changes.
Experimental Protocols
Synthesis of a Polydiacetylene-Urethane Copolymer
This protocol describes the synthesis of a polyurethane containing diacetylene units, derived from this compound.
Materials:
-
This compound
-
Ethyl isocyanate
-
1,2-Dimethoxyethane
-
Dibutyl-tin-2-ethylhexoate
-
Acetone
-
Petroleum ether
Procedure:
-
In a reaction vessel, dissolve 11.0 g (0.10 mole) of this compound in 50 ml of 1,2-dimethoxyethane.
-
Add 26.5 g (0.37 mole) of ethyl isocyanate to the solution.
-
Add 0.1 g of dibutyl-tin-2-ethylhexoate and 2 ml of triethylamine as catalysts.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or IR spectroscopy).
-
To purify the resulting monomer, this compound-bis-ethylurethane, recrystallize from a 10:90 acetone/petroleum ether solution.
-
For polymerization, the monomer crystals can be exposed to UV (254 nm) or gamma radiation.[19]
Fabrication of a Colorimetric Polydiacetylene Vesicle Biosensor
This protocol outlines the general steps for creating a PDA vesicle-based sensor for detecting analytes.
Materials:
-
Diacetylene amphiphile (e.g., a derivative of this compound with a hydrophilic head group)
-
Buffer solution (e.g., phosphate-buffered saline, PBS)
-
Probe molecule for specific analyte detection (e.g., aptamer, antibody)
-
Analyte solution
Procedure:
-
Vesicle Formation: Disperse the diacetylene amphiphile in a buffer solution to a final concentration of 1-5 mM. Sonicate the suspension using a probe sonicator in an ice bath until the solution becomes clear. This indicates the formation of vesicles.
-
Polymerization: Expose the vesicle solution to 254 nm UV light for a specified time (e.g., 1-20 minutes). The solution will turn a deep blue color, indicating the polymerization of the diacetylene units.
-
(Optional) Functionalization: To create a specific biosensor, functionalize the surface of the PDA vesicles with a probe molecule that has a high affinity for the target analyte.
-
Detection: Add the analyte solution to the blue PDA vesicle solution. A color change from blue to red, which can be quantified by measuring the change in absorbance at ~640 nm and ~540 nm, indicates a positive detection.
Quantification of Drug Release from Polymeric Nanoparticles
This protocol describes a common method for measuring the in vitro release of a drug from nanoparticle formulations.[20][21]
Materials:
-
Drug-loaded nanoparticles
-
Release medium (e.g., PBS at a specific pH, often with a surfactant like Tween 80 to ensure sink conditions)
-
Dialysis membrane with a suitable molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Disperse a known amount of the drug-loaded nanoparticles in a specific volume of the release medium.
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the sealed dialysis bag into a larger volume of the release medium (the receptor compartment) to maintain sink conditions.
-
Incubate the setup at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time points, withdraw a small aliquot of the release medium from the receptor compartment and replace it with an equal volume of fresh medium.
-
Quantify the concentration of the released drug in the collected aliquots using a pre-validated analytical method.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Experimental Workflow for Biosensor Fabrication and Testing
Caption: Workflow for the fabrication and testing of a polydiacetylene-based colorimetric biosensor.
General Cellular Uptake Pathway for Nanoparticle-Based Drug Delivery
Caption: A generalized schematic of the endocytic pathway for cellular uptake of drug-loaded nanoparticles.[22][23]
References
- 1. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01180D [pubs.rsc.org]
- 2. Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structures and strategies for enhanced sensitivity of polydiacetylene(PDA) based biosensor platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Doxorubicin-Loaded PLGA Nanoparticles for Cancer Therapy: Molecular Weight Effect of PLGA in Doxorubicin Release for Controlling Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controlled release of doxorubicin from Poly-(D,L-lactide-co-glycolide) (PLGA) nanoparticles prepared by coaxial electrospraying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of ester-diol based polyurethane: a potentiality check for hypopharyngeal tissue engineering application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. About American Polyfilm | Polyurethane (TPU) Film Manufacturer [americanpolyfilm.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. nanxiongtpu.net [nanxiongtpu.net]
- 19. prepchem.com [prepchem.com]
- 20. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. Unraveling Polymeric Nanoparticles Cell Uptake Pathways: Two Decades Working to Understand Nanoparticles Journey to Improve Gene Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 2,4-Hexadiyne-1,6-diol Monomers and Their Polymers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the transformation of monomers into polymers is critical for material design and application. This guide provides a detailed spectroscopic comparison of 2,4-Hexadiyne-1,6-diol and its corresponding polymer, offering insights into the changes in molecular structure and electronic properties upon polymerization. The information presented is supported by experimental data and established methodologies in the field.
Structural Transformation: From Monomer to Polymer
The polymerization of this compound is a classic example of topochemical solid-state polymerization. This process involves a 1,4-addition reaction across the conjugated diacetylene units of neighboring monomers within the crystal lattice, leading to the formation of a highly conjugated polymer backbone consisting of alternating double and triple bonds. This transformation is typically initiated by thermal annealing or exposure to high-energy radiation, such as UV or gamma rays.
Caption: Structural relationship between monomer and polymer.
Spectroscopic Data Comparison
The conversion of the this compound monomer to its polymeric form induces significant changes in its spectroscopic signatures. These changes are a direct consequence of the formation of the extended π-conjugated system in the polymer backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural changes occurring during polymerization. While solution-state NMR is suitable for the monomer, the insolubility of the resulting polymer necessitates the use of solid-state NMR (ssNMR) for its characterization.
Table 1: Comparison of 1H and 13C NMR Spectral Data
| Spectroscopic Feature | This compound (Monomer) | Poly(this compound) (Polymer) | Reference |
| 1H Chemical Shift (δ, ppm) | ~4.2 (s, -CH2OH) | Broad signals due to solid state | [1] |
| 13C Chemical Shift (δ, ppm) | ~50 (-CH2OH), ~69, ~77 (-C≡C-) | ~130 (=C-), ~105 (-C≡C-), ~60 (-CH2OH) | [1][2][3] |
Note: Polymer chemical shifts are approximate and can vary with the degree of polymerization and sample packing.
Vibrational Spectroscopy: FT-IR and Raman
Vibrational spectroscopy provides detailed information about the bonding arrangements within the monomer and polymer. The most notable changes are observed in the regions corresponding to the stretching vibrations of the carbon-carbon triple and double bonds.
Table 2: Comparison of FT-IR and Raman Spectral Data
| Spectroscopic Feature | This compound (Monomer) | Poly(this compound) (Polymer) | Reference |
| FT-IR: ν(C≡C) (cm-1) | ~2150 (weak) | ~2100 (strong) | [4] |
| FT-IR: ν(O-H) (cm-1) | ~3300 (broad) | ~3300 (broad) | [4] |
| Raman: ν(C≡C) (cm-1) | ~2260 (strong) | ~2080 (very strong) | [5] |
| Raman: ν(C=C) (cm-1) | Not present | ~1485 (very strong) | [5] |
The appearance of a strong C=C stretching vibration in the Raman spectrum of the polymer is a clear indication of the formation of the conjugated backbone.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly sensitive to the electronic structure of conjugated systems. The polymerization of this compound results in a dramatic bathochromic (red) shift in the absorption maximum, a phenomenon known as piezochromism or thermochromism in polydiacetylenes.
Table 3: Comparison of UV-Vis Spectral Data
| Spectroscopic Feature | This compound (Monomer) | Poly(this compound) (Polymer) | Reference |
| λmax (nm) | < 300 (in solution) | ~620 (blue phase), ~540 (red phase) | [1] |
The polymer typically exists in a "blue" phase with a lower energy absorption and can transition to a "red" phase upon external stimuli like heat or mechanical stress.
Experimental Protocols
The following are generalized protocols for the polymerization and spectroscopic analysis of this compound. Researchers should consult specific literature for detailed experimental conditions.
Solid-State Polymerization
Thermal Polymerization:
-
Crystalline monomers of this compound are placed in a vacuum oven or an inert atmosphere (e.g., nitrogen or argon).
-
The temperature is raised to a point below the monomer's melting point (typically between 60°C and 100°C).
-
The polymerization is allowed to proceed for a specified duration, often monitored by a color change of the crystals from white to a deep blue or black.
-
The resulting polymer is typically insoluble and can be washed with a suitable solvent (e.g., acetone) to remove any unreacted monomer.[6]
Gamma-Ray Induced Polymerization:
-
Crystalline monomers are sealed in a glass ampoule under vacuum or in an inert atmosphere.
-
The ampoule is exposed to a gamma radiation source (e.g., a 60Co source) for a predetermined dose and dose rate.
-
The extent of polymerization can be controlled by the total radiation dose.[7][8]
Spectroscopic Analysis
Caption: Experimental workflow for spectroscopic comparison.
-
NMR Spectroscopy:
-
FT-IR Spectroscopy:
-
Acquire spectra of both the monomer and polymer using an FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples. The samples are pressed against the ATR crystal to obtain the spectrum.
-
-
Raman Spectroscopy:
-
Place the solid monomer or polymer sample under a Raman microscope.
-
Acquire spectra using a laser excitation source (e.g., 532 nm or 785 nm). The laser is focused on the sample, and the scattered light is collected and analyzed.
-
-
UV-Vis Spectroscopy:
-
Monomer: Dissolve the monomer in a UV-transparent solvent (e.g., ethanol (B145695) or acetonitrile) and record the absorption spectrum using a standard UV-Vis spectrophotometer.
-
Polymer: For the insoluble polymer, diffuse reflectance UV-Vis spectroscopy is typically employed. The solid sample is placed in a sample holder, and the reflected light is measured as a function of wavelength.
-
Conclusion
The spectroscopic comparison of this compound monomers and their polymers reveals distinct and characteristic changes that are indicative of the formation of a highly conjugated polymer backbone. NMR spectroscopy confirms the change in carbon hybridization, while FT-IR and especially Raman spectroscopy highlight the emergence of the alternating double and triple bond system. UV-Vis spectroscopy provides a dramatic visual confirmation of the extended π-conjugation through a significant red shift in the absorption maximum. These spectroscopic techniques, coupled with the described experimental protocols, provide a robust framework for researchers to characterize and understand the polymerization of diacetylene-based materials for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solid-state NMR and the thermal polymerization of this compound bis-(p-toluenesulfonate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Properties of 2,4-Hexadiyne-1,6-diol Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal properties of polymers incorporating 2,4-hexadiyne-1,6-diol within their backbone. The inclusion of this diacetylene diol is investigated for its influence on the thermal stability and degradation characteristics of polyurethanes. This analysis is benchmarked against conventional polymers to offer insights for material selection and development in research and pharmaceutical applications.
Executive Summary
Polymers synthesized with this compound exhibit unique thermal behaviors. This guide presents a comparative thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of a polyurethane incorporating this compound (PU-HD) and a conventional polyurethane synthesized with 1,4-butanediol (B3395766) (PU-BD). The data reveals that the incorporation of the diacetylene unit into the polymer backbone influences its thermal degradation profile.
Comparative Thermal Analysis
The thermal properties of polyurethanes are significantly influenced by the structure of the chain extender used in their synthesis. Here, we compare a polyurethane synthesized with this compound (PU-HD) against a polyurethane synthesized with the more common 1,4-butanediol (PU-BD).
| Polymer System | Key Thermal Properties |
| Polyurethane with this compound (PU-HD) | TGA: Exhibits a three-stage degradation process. The presence of the diacetylene group is suggested to influence the degradation mechanism, particularly in the initial stages. |
| Polyurethane with 1,4-Butanediol (PU-BD) | TGA: Also shows a three-stage degradation, but with different characteristic temperatures and weight loss percentages at each stage compared to PU-HD, indicating a different degradation pathway. |
Table 1: Comparison of Thermal Properties of Polyurethanes.
Experimental Protocols
Detailed methodologies for the key thermal analysis experiments are provided below.
Differential Scanning Calorimetry (DSC)
A standard DSC procedure is employed to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymers.
-
Sample Preparation: 5-10 mg of the polymer sample is accurately weighed and hermetically sealed in an aluminum pan.
-
Instrumentation: A differential scanning calorimeter is used.
-
Thermal Program:
-
Equilibrate at a low temperature (e.g., -50 °C).
-
Ramp up to a temperature above the expected highest transition temperature (e.g., 200 °C) at a heating rate of 10 °C/min.
-
Hold isothermally for a few minutes to ensure thermal equilibrium.
-
Cool down to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
A second heating ramp is often performed under the same conditions as the first to analyze the thermal properties after erasing the sample's prior thermal history.
-
-
Atmosphere: The experiment is conducted under an inert nitrogen atmosphere with a purge rate of 50 mL/min.
-
Data Analysis: The thermal transitions are analyzed from the second heating scan. The glass transition temperature is determined as the midpoint of the step change in the heat flow curve. Melting and crystallization temperatures are identified as the peak temperatures of the endothermic and exothermic events, respectively.
Thermogravimetric Analysis (TGA)
TGA is utilized to assess the thermal stability and decomposition profile of the polymers.
-
Sample Preparation: 10-15 mg of the polymer sample is placed in a ceramic or platinum TGA pan.
-
Instrumentation: A thermogravimetric analyzer is used.
-
Thermal Program: The sample is heated from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C or higher) at a constant heating rate of 10 °C/min or 20 °C/min.
-
Atmosphere: The analysis is performed under a controlled atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Data Analysis: The TGA thermogram (weight percent versus temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates, and the residual mass at the end of the experiment.
Visualizing the Experimental Workflow
The logical flow of the thermal analysis process is depicted in the following diagram.
Caption: Workflow for the thermal analysis of polymers.
Conclusion
The incorporation of this compound into polyurethane backbones alters their thermal degradation behavior when compared to conventional polyurethanes based on 1,4-butanediol. This suggests that the diacetylene unit plays a role in the thermal decomposition mechanism. Further studies focusing on a wider range of polymer systems and a more detailed analysis of degradation products would provide a more comprehensive understanding of the structure-property relationships in these materials. This information is critical for the rational design of novel polymers with tailored thermal properties for advanced applications.
A Comparative Guide to Cross-Linking Agents for Biomedical Applications: Evaluating 2,4-Hexadiyne-1,6-diol and its Alternatives
For researchers, scientists, and drug development professionals, the choice of a cross-linking agent is a critical decision that significantly impacts the performance, biocompatibility, and longevity of biomaterials. This guide provides a comprehensive evaluation of 2,4-Hexadiyne-1,6-diol, a photo-reactive cross-linker, and compares its performance with commonly used alternatives: glutaraldehyde (B144438), genipin (B1671432), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
This comparison is based on a thorough review of experimental data, focusing on key performance indicators such as mechanical properties and cytotoxicity. Detailed experimental protocols are provided to support the replication and validation of these findings.
Executive Summary
This compound and the resulting polydiacetylene (PDA)-based hydrogels present a promising alternative to traditional cross-linking agents, offering good biocompatibility. While direct comparative studies on its cross-linking efficiency are not abundant, analysis of polydiacetylene materials suggests they possess favorable characteristics for biomedical applications. In contrast, glutaraldehyde, though an effective and widely used cross-linker, raises significant cytotoxicity concerns. Genipin and EDC offer a better biocompatibility profile than glutaraldehyde, with genipin being a natural and less cytotoxic option, and EDC being a "zero-length" cross-linker that does not remain in the final structure, although unreacted EDC can be cytotoxic.
Comparison of Key Performance Indicators
The following tables summarize the quantitative data gathered from various studies on the mechanical properties and cytotoxicity of hydrogels cross-linked with this compound (polydiacetylene), glutaraldehyde, genipin, and EDC. It is important to note that the properties of hydrogels are highly dependent on the base polymer, cross-linker concentration, and experimental conditions. Therefore, the data presented here should be considered as a comparative reference.
Table 1: Comparative Mechanical Properties of Cross-Linked Hydrogels
| Cross-Linking Agent | Base Polymer | Tensile Strength (MPa) | Young's Modulus (kPa) | Key Observations |
| Polydiacetylene (from this compound) | Alginate/Polyacrylamide | 1.02 - 1.13 | 63.33 - 71.33 | Polydiacetylene hydrogels exhibit moderate tensile strength and flexibility. The rigid conjugated backbone of PDA contributes to mechanical stability.[1] |
| Glutaraldehyde | Gelatin | ~0.02 - 0.25 | ~20 - 200 | Mechanical properties are highly tunable with varying glutaraldehyde concentrations. However, higher concentrations can lead to increased brittleness. |
| Poly(vinyl alcohol) | 1.0 - 1.2[2] | - | Glutaraldehyde cross-linking significantly enhances the mechanical strength of PVA hydrogels.[3] | |
| Genipin | Silk Fibroin/Alginate | - | Wide range | Offers tunable mechanical properties. |
| Chitosan/Collagen | - | - | Improves mechanical and rheological performance.[4] | |
| Jellyfish Collagen | - | No significant change with concentration | Stable at body temperature.[5] | |
| EDC/NHS | Gelatin | - | - | Increases rigidity, mechanical strength, and thermal stability.[6] |
| Collagen | Increases with concentration (up to 10mM) | - | Higher concentrations can lead to brittleness and cytotoxicity.[7] |
Table 2: Comparative Cytotoxicity of Cross-Linking Agents
| Cross-Linking Agent | Cell Line(s) | IC50 / Cytotoxicity Observations | Key Observations |
| Polydiacetylene (from this compound) | MDA-MB-231, MCF-7 | Highly polymerized nanosomes are less toxic. Good biocompatibility observed.[4][8] | Polydiacetylene-based nanoparticles have been shown to have low cytotoxicity, making them suitable for biomedical applications.[9][4][8] |
| Glutaraldehyde | Human Osteoblasts, Fibroblasts | Induces apoptosis and cytotoxicity is a significant concern.[10][11][12][13] | Unreacted glutaraldehyde and degradation products are cytotoxic, limiting its in vivo applications.[10][12] |
| Genipin | Osteoblasts, Chondrocytes, Fibroblasts | Dose-dependent toxicity. Reported to be 5,000-10,000 times less cytotoxic than glutaraldehyde.[14][15] | A natural cross-linker with significantly lower cytotoxicity compared to glutaraldehyde, making it a safer alternative.[1][15] |
| EDC/NHS | Human Fibroblasts, Keratinocytes, Olfactory Ensheathing Cells | Cytotoxicity observed at high concentrations.[7] | As a "zero-length" cross-linker, it does not remain in the final product, but unreacted EDC can be cytotoxic and must be thoroughly removed. |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the cross-linking efficiency of this compound and its alternatives.
Protocol 1: Synthesis of a Polydiacetylene-based Hydrogel
This protocol describes a general method for preparing a polydiacetylene (PDA) hydrogel using this compound. This can be adapted for specific applications by modifying the polymer matrix and cross-linking conditions.
Materials:
-
This compound
-
Base polymer (e.g., gelatin, alginate, or polyacrylamide)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS)
-
UV light source (365 nm)
Procedure:
-
Preparation of the Pre-polymer Solution:
-
Dissolve the base polymer in PBS at a desired concentration (e.g., 10% w/v for gelatin) by heating and stirring.
-
Add this compound to the polymer solution at a specific molar ratio to the polymer's reactive groups.
-
Add the photoinitiator to the solution at a concentration of approximately 0.5% (w/v).
-
-
Cross-linking:
-
Pour the pre-polymer solution into a mold of the desired shape.
-
Expose the solution to UV light (365 nm) for a specified time (e.g., 5-15 minutes) to initiate photopolymerization. The solution will transition into a hydrogel.
-
-
Purification:
-
Immerse the hydrogel in PBS to wash away any unreacted monomers and photoinitiator. Change the PBS solution several times over 24-48 hours.
-
Caption: Workflow for the synthesis of a polydiacetylene-based hydrogel.
Protocol 2: Evaluation of Mechanical Properties
This protocol outlines the procedure for measuring the tensile strength and Young's modulus of the prepared hydrogels.
Materials and Equipment:
-
Tensile testing machine
-
Hydrogel samples of a defined shape (e.g., dumbbell shape)
-
Calipers
Procedure:
-
Sample Preparation:
-
Cut the hydrogel into a standard shape for tensile testing using a mold or a die cutter.
-
Measure the dimensions (width and thickness) of the central part of the sample using calipers.
-
-
Tensile Testing:
-
Mount the hydrogel sample in the grips of the tensile testing machine.
-
Apply a uniaxial tensile force at a constant strain rate (e.g., 10 mm/min) until the sample breaks.
-
Record the force and displacement data.
-
-
Data Analysis:
-
Calculate the tensile stress by dividing the force by the initial cross-sectional area.
-
Calculate the strain as the change in length divided by the initial length.
-
Plot the stress-strain curve.
-
The tensile strength is the maximum stress the hydrogel can withstand before breaking.
-
The Young's modulus is calculated from the initial linear portion of the stress-strain curve.
-
Caption: Experimental workflow for evaluating the mechanical properties of hydrogels.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxicity of the cross-linked hydrogels.
Materials and Equipment:
-
Cross-linked hydrogel samples
-
Mammalian cell line (e.g., L929 fibroblasts)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Hydrogel Eluate Preparation:
-
Sterilize the hydrogel samples (e.g., by UV irradiation or ethanol (B145695) washing).
-
Incubate the hydrogels in a cell culture medium at a ratio of 0.1 g/mL for 24 hours at 37°C to obtain the eluate.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
Remove the culture medium and replace it with the hydrogel eluate. Include a negative control (fresh medium) and a positive control (e.g., a cytotoxic substance).
-
Incubate the cells for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the negative control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances on polydiacetylene-based smart materials for biomedical applications | CoLab [colab.ws]
- 3. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. rheolution.com [rheolution.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. banglajol.info [banglajol.info]
- 13. researchgate.net [researchgate.net]
- 14. Biocompatibility of injectable hydrogel from decellularized human adipose tissue in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Linking Agents: Benchmarking 2,4-Hexadiyne-1,6-diol Against Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a cross-linking agent is a critical step in the development of a wide range of applications, from creating stable antibody-drug conjugates (ADCs) and hydrogels to elucidating protein-protein interactions. The choice of cross-linker dictates the specificity, stability, and functionality of the resulting cross-linked product. This guide provides an objective comparison of the emerging cross-linking agent, 2,4-Hexadiyne-1,6-diol, with two of the most prevalent commercial cross-linking agents: N-hydroxysuccinimide (NHS) esters and maleimides. This comparison is supported by available data on their chemical properties, reactivity, and stability, along with detailed experimental protocols for their evaluation.
Overview of Cross-Linking Chemistries
Cross-linking agents are molecules that contain two or more reactive ends capable of forming covalent bonds with functional groups on other molecules, thereby linking them together. The ideal cross-linker for a specific application depends on several factors, including the target functional groups, the desired bond stability, and the reaction conditions.
-
This compound: This molecule belongs to the family of diynes, which can undergo polymerization upon exposure to UV light or heat to form highly conjugated and rigid polydiacetylene chains. This mechanism offers the potential for creating highly stable and structurally defined cross-linked networks. The terminal hydroxyl groups on this compound can be further functionalized to introduce other reactive moieties.
-
N-hydroxysuccinimide (NHS) Esters: NHS esters are widely used for their ability to react efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds. This reaction is highly specific and proceeds under mild pH conditions.
-
Maleimides: Maleimides are highly selective for sulfhydryl (thiol) groups, such as those found in cysteine residues. The reaction, a Michael addition, forms a stable thioether bond and is highly efficient within a specific pH range.
Comparative Data of Cross-Linking Agents
The following tables summarize the key characteristics and performance metrics of this compound, NHS esters, and maleimides based on available data. Direct quantitative comparisons of this compound with NHS esters and maleimides in bioconjugation applications are limited in the scientific literature. Therefore, some of the data for this compound is inferred from its known chemical properties and behavior in polymerization.
Table 1: Chemical and Physical Properties
| Property | This compound | Commercial NHS Ester (e.g., DSS) | Commercial Maleimide (e.g., SMCC) |
| Molecular Formula | C₆H₆O₂ | C₁₂H₁₄N₂O₈ | C₁₂H₁₂N₂O₆ |
| Molecular Weight | 110.11 g/mol | 368.25 g/mol | 276.23 g/mol |
| Reactive Groups | Alkynes, Hydroxyls | N-hydroxysuccinimide esters | Maleimide, N-hydroxysuccinimide ester |
| Target Functional Groups | Requires activation (UV, heat) for alkyne polymerization; Hydroxyls for derivatization | Primary amines (-NH₂) | Sulfhydryls (-SH), Primary amines (-NH₂) |
| Solubility | Soluble in polar organic solvents and water. | Generally soluble in organic solvents (e.g., DMSO, DMF); water-soluble variants (Sulfo-NHS) are available. | Generally soluble in organic solvents (e.g., DMSO, DMF); water-soluble variants are available. |
Table 2: Performance Characteristics
| Characteristic | This compound | Commercial NHS Ester (e.g., DSS) | Commercial Maleimide (e.g., SMCC) |
| Reaction Mechanism | Photo- or thermo-initiated polymerization of diynes. | Nucleophilic acyl substitution. | Michael addition. |
| Optimal Reaction pH | Not strictly pH-dependent, but the stability of the target molecule at the required temperature or under UV must be considered. | 7.2 - 8.5.[1] | 6.5 - 7.5 (for thiol reaction).[2] |
| Reaction Speed | Dependent on UV intensity or temperature; can range from minutes to hours. | Fast (minutes to a few hours).[1] | Very fast for thiol reaction (minutes to a few hours). |
| Bond Type Formed | Carbon-carbon bonds within a polydiacetylene chain. | Amide bond. | Thioether bond. |
| Bond Stability | Highly stable C-C backbone. | Very high stability under physiological conditions.[3] | Generally stable, but can be susceptible to retro-Michael reaction leading to deconjugation.[3] |
| Specificity | Non-specific cross-linking upon polymerization in the presence of multiple molecules. Can be made specific by pre-conjugation via hydroxyl groups. | High for primary amines.[1] | Highly specific for sulfhydryls at optimal pH.[2] |
| Key Advantage | Forms a rigid, conjugated polymer network with unique optical properties. Cross-linking is triggerable. | Forms highly stable amide bonds with abundant amine groups.[1] | High specificity for less abundant thiol groups allows for site-specific conjugation. |
| Key Disadvantage | Requires external trigger (UV/heat) which may damage sensitive biomolecules. Potential for uncontrolled polymerization. | Susceptible to hydrolysis at high pH, which competes with the cross-linking reaction.[1] | Potential for conjugate instability due to the reversibility of the thioether bond.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate and compare the performance of cross-linking agents.
Determination of Cross-Linking Efficiency
Objective: To quantify the extent of cross-linking achieved with a given cross-linker.
Method 1: Spectroscopic Analysis (for NHS Esters and Maleimides)
This method is suitable for cross-linkers that react with specific functional groups, leading to a change in the number of free groups that can be quantified.
-
Materials:
-
Protein or molecule to be cross-linked
-
Cross-linking agent (NHS ester or maleimide)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., Tris or glycine (B1666218) for NHS esters, free cysteine for maleimides)
-
Quantification reagent:
-
For primary amines (NHS ester reaction): Trinitrobenzene sulfonic acid (TNBS) or O-phthalaldehyde (OPA)
-
For free thiols (maleimide reaction): Ellman's reagent (DTNB)
-
-
Spectrophotometer
-
-
Procedure:
-
Prepare a solution of the target molecule at a known concentration in the reaction buffer.
-
Add the cross-linking agent at the desired molar excess and incubate for the desired time and temperature.
-
Quench the reaction by adding the appropriate quenching solution.
-
As a control, prepare a sample of the target molecule without the cross-linking agent.
-
To both the cross-linked sample and the control, add the appropriate quantification reagent (TNBS/OPA for amines, DTNB for thiols) according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Calculate the number of remaining free amines or thiols in the cross-linked sample compared to the control.
-
The cross-linking efficiency can be expressed as the percentage of functional groups that have reacted.
-
Method 2: Gel Electrophoresis (SDS-PAGE)
This method is a straightforward way to visualize the formation of higher molecular weight species resulting from intermolecular cross-linking.
-
Materials:
-
Protein to be cross-linked
-
Cross-linking agent
-
Reaction buffer
-
Quenching solution
-
SDS-PAGE gels, running buffer, and loading dye
-
Gel imaging system
-
-
Procedure:
-
Perform the cross-linking reaction as described above.
-
Take aliquots of the reaction mixture at different time points.
-
Quench the reaction in each aliquot.
-
Mix the samples with SDS-PAGE loading dye (containing a reducing agent like DTT or β-mercaptoethanol if disulfide bonds are not the target of the cross-linking).
-
Run the samples on an SDS-PAGE gel.
-
Stain the gel with a protein stain (e.g., Coomassie Blue) and visualize the bands.
-
The appearance of higher molecular weight bands and the disappearance of the monomer band indicate successful cross-linking. The intensity of the bands can be quantified using densitometry software to estimate the extent of cross-linking.
-
Evaluation of Cross-Linked Product Stability
Objective: To assess the stability of the covalent bond formed by the cross-linker under physiological conditions.
Method: In Vitro Stability Assay in Plasma/Serum
-
Materials:
-
Purified cross-linked product (e.g., an antibody-drug conjugate)
-
Human or mouse plasma/serum
-
Incubator at 37°C
-
Analytical method to separate and quantify the intact conjugate from the released components (e.g., HPLC, ELISA, or SDS-PAGE with fluorescently labeled components).
-
-
Procedure:
-
Incubate the purified cross-linked product in plasma or serum at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), take an aliquot of the mixture.
-
Stop any further degradation by flash-freezing or by adding a protease inhibitor cocktail.
-
Analyze the samples using a suitable analytical technique to determine the percentage of the intact cross-linked product remaining.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and half-life of the cross-linked bond.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the reaction mechanisms of the cross-linkers and a general experimental workflow for their evaluation.
References
- 1. Photopolymerization of polydiacetylene in hybrid liposomes: effect of polymerization on stability and response to pathogenic bacterial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. polymercolloids.pusan.ac.kr [polymercolloids.pusan.ac.kr]
- 3. Experimental and theoretical studies of selective thiol-ene and thiol-yne click reactions involving N-substituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,4-Hexadiyne-1,6-diol: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2,4-Hexadiyne-1,6-diol. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. This compound is classified as a flammable solid, and its disposal is regulated.
Immediate Safety Considerations
Before handling this compound for disposal, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a lab coat. In case of dust formation, a respirator may be necessary. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Characterization
Proper characterization of the waste is the first step in the disposal process. This compound is a flammable solid, which dictates the required handling and disposal methods.
| Property | Value |
| UN Number | 1325 |
| Hazard Class | 4.1 (Flammable Solid) |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, finely powdered metals, acid anhydrides, acid chlorides |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the proper disposal of this compound.
1. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Pay special attention to segregate it from the incompatible materials listed in the table above to prevent hazardous reactions.
2. Containerization:
-
Use a designated, compatible, and properly sealed waste container. The container must be in good condition, free from leaks or contamination on the exterior.
-
The container should be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., flammable solid).
3. Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area.
-
The storage location must be cool, dry, and well-ventilated, away from sources of ignition such as heat, sparks, or open flames.
4. Arrange for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any potential contaminants.
5. Recommended Disposal Method:
-
The primary recommended method for the disposal of flammable solids like this compound is high-temperature incineration at a licensed hazardous waste facility.[1] This process is designed to destroy the chemical and minimize environmental impact.
-
Landfilling is generally not a suitable option for flammable solids.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided in this document is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound. Regulations for hazardous waste disposal may vary by location.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
